Product packaging for Ketac Cem Radiopaque(Cat. No.:CAS No. 133556-59-9)

Ketac Cem Radiopaque

Cat. No.: B1179176
CAS No.: 133556-59-9
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Description

Ketac Cem Radiopaque is a polymaleinate glass ionomer cement formulated for the permanent luting of dental restorations and is a subject of interest in biomedical research. Its main research applications include the development of dental material adhesion strategies, as it chemically bonds to both enamel and dentin without requiring etching or additional adhesive systems . A key area of investigative use is in otologic surgery, specifically in incudostapedial rebridging ossiculoplasty, where it serves as a bone cement to reconstruct ossicular discontinuities in the middle ear . Its research value is derived from several functional properties: it is radiopaque, allowing for clear visualization and monitoring in radiographic studies ; it releases fluoride, which is useful for studies on caries prevention and remineralization ; and it exhibits high biocompatibility and extremely low film thickness, which is critical for evaluating the marginal integrity and fit of prosthetic devices . This combination of adhesive, bioactive, and physical characteristics makes it a versatile compound for researching advanced bonding techniques and the development of bioactive implants in both dental and broader biomaterial science contexts. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

133556-59-9

Molecular Formula

C11H12ClNO

Synonyms

Ketac Cem Radiopaque

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Ketac™ Cem Radiopaque: Chemical Composition and Setting Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition and setting reaction of Ketac™ Cem Radiopaque, a widely used glass ionomer luting cement in dentistry. The information presented is intended to support research, development, and a deeper understanding of the material's properties and clinical performance.

Chemical Composition

Ketac™ Cem Radiopaque is a two-component system, consisting of a powder and a liquid, which are mixed to initiate the setting reaction. The primary components are a fluoroaluminosilicate glass and a polyalkenoic acid solution.

Quantitative Composition

The approximate chemical composition of the powder and liquid components of Ketac™ Cem Radiopaque is summarized in the table below. This information is derived from the manufacturer's Safety Data Sheets (SDS).

ComponentIngredientC.A.S. No.Weight Percentage (%)
Powder Oxide Glass Chemicals (non-fibrous)65997-17-380 - 90
Copolymer of Acrylic Acid-Maleic Acid29132-58-9< 20
Liquid Water7732-18-580 - 90
Tartaric Acid87-69-4< 20

Setting Reaction

The setting of Ketac™ Cem Radiopaque is a complex acid-base reaction that occurs in several overlapping stages upon mixing the powder and liquid. This reaction leads to the formation of a durable, adhesive cement matrix. The process can be broadly categorized into three main phases: dissolution, gelation, and maturation.

Dissolution

Upon mixing, the acidic liquid component, primarily an aqueous solution of a copolymer of acrylic and maleic acids, comes into contact with the basic fluoroaluminosilicate glass powder. The acid attacks the surface of the glass particles, leading to the leaching of ions into the aqueous medium.[1] This initial stage is characterized by the release of cations, primarily calcium (Ca²⁺) and aluminum (Al³⁺), as well as fluoride (F⁻) and sodium (Na⁺) ions, from the glass network into the surrounding acidic solution.[1] The outer layer of the glass particles is depleted of these ions, leaving behind a silica gel layer on their surface.

Gelation and Initial Setting

The released metal cations (Ca²⁺ and Al³⁺) play a crucial role in the subsequent hardening of the cement. These divalent and trivalent cations begin to cross-link the polyanionic chains of the polyacrylic and maleic acids. Initially, the more mobile and readily available calcium ions form ionic bridges between the carboxyl groups of the polyacid chains. This process leads to the formation of a three-dimensional cross-linked structure, resulting in the initial gelation and hardening of the cement.[2] This phase typically occurs within the first few minutes after mixing.

Maturation and Final Hardening

The setting reaction continues over a longer period, typically 24 hours or more, as the less mobile but more trivalent aluminum ions progressively replace the initial calcium cross-links. The Al³⁺ ions form more stable and stronger ionic bonds with the polyacid chains, significantly increasing the compressive strength and overall durability of the cement matrix.[2] During this maturation phase, the unreacted glass particles are sheathed by the silica gel layer and embedded within the polysalt matrix. Water plays a critical role throughout the setting process, not only as a reaction medium but also by hydrating the developing salt matrix. The final set cement consists of a core of unreacted glass particles surrounded by a silica gel layer, all embedded in a cross-linked polysalt matrix.

The setting reaction can be visualized as a multi-step process, as illustrated in the following diagram:

Setting_Reaction cluster_powder Powder cluster_liquid Liquid Powder Fluoroaluminosilicate Glass (Ca, Al, Si, O, F) Mixing Mixing Powder->Mixing Liquid Polyacrylic Acid + Tartaric Acid in Water (H₂O) Liquid->Mixing Dissolution 1. Dissolution (Acid Attack) Mixing->Dissolution H⁺ attack on glass Ion_Release Ion Release (Ca²⁺, Al³⁺, F⁻) Dissolution->Ion_Release Gelation 2. Gelation (Initial Set) Ion_Release->Gelation Ca²⁺ cross-linking Ca_Crosslink Calcium Polysalt Cross-links Gelation->Ca_Crosslink Maturation 3. Maturation (Final Hardening) Ca_Crosslink->Maturation Al³⁺ replacement of Ca²⁺ Al_Crosslink Aluminum Polysalt Cross-links Maturation->Al_Crosslink Final_Cement Set Cement Matrix (Glass Core in Polysalt Matrix) Al_Crosslink->Final_Cement

Caption: Setting reaction of Ketac Cem Radiopaque.

Experimental Protocols

To characterize the chemical composition and setting reaction of glass ionomer cements like Ketac™ Cem Radiopaque, a variety of analytical techniques are employed. The following sections detail the methodologies for key experiments.

Quantitative Analysis of Powder Composition

Objective: To determine the elemental composition of the fluoroaluminosilicate glass powder.

Methodology: X-Ray Fluorescence (XRF) Spectroscopy

  • Sample Preparation: A representative sample of the Ketac™ Cem Radiopaque powder is finely ground to ensure homogeneity. The powdered sample is then pressed into a pellet using a hydraulic press.

  • Instrumentation: A wavelength-dispersive XRF spectrometer is used for the analysis.

  • Analysis: The pellet is placed in the spectrometer and irradiated with X-rays. The atoms in the sample absorb the X-ray energy and emit secondary (fluorescent) X-rays at characteristic wavelengths for each element.

  • Quantification: The intensity of the emitted X-rays for each element is measured and compared to calibration curves generated from standard reference materials with known compositions. This allows for the accurate quantification of the weight percentage of major elements such as Silicon (Si), Aluminum (Al), Calcium (Ca), Sodium (Na), Phosphorus (P), and Fluorine (F).

Analysis of Liquid Composition

Objective: To determine the concentration of polyacrylic acid and tartaric acid in the liquid component.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: The liquid component of Ketac™ Cem Radiopaque is diluted with a suitable mobile phase (e.g., a buffered aqueous solution) to a concentration within the calibrated range of the instrument.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a UV-Vis detector is used.

  • Analysis: An aliquot of the diluted sample is injected into the HPLC system. The components of the liquid are separated based on their affinity for the stationary phase of the column.

  • Quantification: The concentration of polyacrylic acid and tartaric acid is determined by comparing the peak areas in the chromatogram to those of known standards.

Monitoring the Setting Reaction

Objective: To observe the chemical changes occurring during the setting reaction of the cement.

Methodology: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The powder and liquid components are mixed according to the manufacturer's instructions. A small amount of the mixed cement paste is immediately placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.

  • Instrumentation: An FTIR spectrometer with an ATR accessory is used.

  • Data Acquisition: FTIR spectra are collected at regular time intervals (e.g., every 30 seconds) from the moment of mixing until the cement has fully set.

  • Spectral Analysis: The changes in the infrared spectra over time are analyzed. Key spectral regions of interest include the carboxylate group (C=O) stretching vibrations of the polyacid and the formation of metal-carboxylate salt bridges. The disappearance of the acidic C=O peak and the appearance of new peaks corresponding to ionic salt formation provide information about the kinetics of the setting reaction.

Visualization of the Setting Process

Objective: To provide a logical flow of the setting reaction stages.

Methodology: Graphviz (DOT language)

The DOT language script provided in the "Setting Reaction" section was used to generate the workflow diagram. The diagram illustrates the logical progression from the initial mixing of components to the final hardened cement matrix, highlighting the key chemical transformations at each stage. The color-coded nodes and directed edges represent the different phases and their sequential relationship, adhering to the specified color contrast rules for optimal readability.

References

In-Depth Technical Guide to the Physicochemical Properties of Ketac Cem Radiopaque for Dental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Ketac Cem Radiopaque, a glass ionomer luting cement manufactured by 3M ESPE. The information presented herein is intended to support dental research and development activities by offering comprehensive data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a widely used luting cement in dentistry, valued for its biocompatibility, fluoride release, and adhesion to tooth structure.[1] A thorough understanding of its physical and mechanical characteristics is crucial for predicting its clinical performance and for the development of new dental materials.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound and related conventional glass ionomer cements. It is important to note that specific data for some properties of this compound are not always publicly available from the manufacturer; in such cases, data from closely related materials or general data for conventional glass ionomer luting cements are provided with appropriate citations for reference.

PropertyValueNotes
Working Time 3 minutes 30 seconds[2]At 23°C (73°F). Higher temperatures will shorten the working time.
Setting Time 7 minutes[2]From the beginning of the mix at 23°C (73°F).
Film Thickness 11 µm[3]A low film thickness is critical for the precise seating of restorations.
Radiopacity 230%[3]Relative to dentin. For comparison, a radiopacity equivalent to at least 1 mm of aluminum is generally required.
Compressive Strength 80 - 120 MPa[4]This is a general range for conventional glass ionomer luting cements. Specific data for this compound is not readily available. Data for a related restorative material, Ketac Molar, has been reported as 261.53 MPa.[5]
Flexural Strength Not AvailableSpecific data for this compound is not readily available. A study on a related restorative material, Ketac Molar, reported a flexural strength of 62.68 MPa.[6]
Shear Bond Strength to Enamel ~6.4 MPaData from a study on Ketac Cem Easymix, a closely related product.
Shear Bond Strength to Dentin ~7.6 MPaData from a study on Ketac Cem Easymix, a closely related product.

Experimental Protocols and Methodologies

The following sections detail the standardized experimental protocols for determining the key physicochemical properties of dental cements, based on International Organization for Standardization (ISO) and other relevant standards.

Compressive Strength Testing

The compressive strength of a dental cement is its ability to withstand forces that tend to crush it. This is a critical property for luting cements, which must resist masticatory forces.

Experimental Workflow for Compressive Strength Testing

prep Specimen Preparation (ISO 9917-1) mix Mix Cement prep->mix mold Place in Cylindrical Mold (4mm diameter x 6mm height) mix->mold store Store at 37°C and 100% humidity for 1 hour mold->store remove Remove from Mold store->remove condition Condition in distilled water at 37°C for 24 hours remove->condition test Compressive Strength Test (Universal Testing Machine) condition->test data Record Fracture Load (N) test->data calc Calculate Compressive Strength (MPa) data->calc

Workflow for Compressive Strength Determination

Protocol:

  • Specimen Preparation: Cylindrical specimens with a diameter of 4 mm and a height of 6 mm are prepared according to ISO standard 9917-1.

  • Mixing: The cement is mixed according to the manufacturer's instructions.

  • Molding: The mixed cement is packed into a stainless steel mold of the specified dimensions.

  • Initial Set: The filled mold is stored at 37°C and 100% relative humidity for 1 hour to allow for the initial setting of the cement.

  • Demolding and Storage: The set specimens are carefully removed from the mold and stored in distilled water at 37°C for 24 hours to allow for complete maturation.

  • Testing: The specimens are placed in a universal testing machine and subjected to a compressive load at a crosshead speed of 1 mm/min until fracture occurs.

  • Data Analysis: The maximum load at fracture is recorded, and the compressive strength is calculated in Megapascals (MPa).

Flexural Strength Testing

Flexural strength, or bending strength, measures a material's ability to resist fracture when a load is applied to its center. This is particularly important for cements used in multi-unit bridges where flexing can occur.

Experimental Workflow for Flexural Strength Testing

prep Specimen Preparation (ISO 9917-2) mix Mix Cement prep->mix mold Place in Rectangular Mold (2mm x 2mm x 25mm) mix->mold store Store at 37°C and 100% humidity for 1 hour mold->store remove Remove from Mold store->remove condition Condition in distilled water at 37°C for 24 hours remove->condition test Three-Point Bending Test (Universal Testing Machine) condition->test data Record Fracture Load (N) test->data calc Calculate Flexural Strength (MPa) data->calc

Workflow for Flexural Strength Determination

Protocol:

  • Specimen Preparation: Rectangular bar-shaped specimens with dimensions of 2mm x 2mm x 25mm are prepared as specified in ISO 9917-2.

  • Mixing and Molding: The cement is mixed and placed into a mold of the appropriate dimensions.

  • Initial Set and Storage: The specimens are allowed to set in a humid environment at 37°C for 1 hour, then removed from the mold and stored in distilled water at 37°C for 24 hours.

  • Testing: A three-point bending test is performed using a universal testing machine. The specimen is supported at two points, and a load is applied to the center at a crosshead speed of 1 mm/min until the specimen fractures.

  • Data Analysis: The load at which fracture occurs is used to calculate the flexural strength in MPa.

Film Thickness Measurement

The film thickness of a luting cement determines how closely a restoration can be seated on the prepared tooth. A low film thickness is desirable to ensure a precise fit.

Experimental Workflow for Film Thickness Measurement

prep Prepare Two Glass Plates (ISO 9917-1) mix Mix Cement prep->mix apply Apply Cement to one Glass Plate mix->apply press Place Second Glass Plate on Top and Apply a Load of 150 N apply->press measure Measure Thickness of Plates and Cement with a Micrometer press->measure calc Calculate Film Thickness (µm) measure->calc

Workflow for Film Thickness Measurement

Protocol:

  • Preparation: Two flat, circular glass plates are used as specified by ISO 9917-1.

  • Mixing and Application: The cement is mixed and a small volume is placed on the center of the lower glass plate.

  • Load Application: The second glass plate is placed on top of the cement, and a load of 150 Newtons is applied vertically.

  • Measurement: After the cement has set, the thickness of the two glass plates with the cement film in between is measured using a micrometer. The initial thickness of the glass plates alone is subtracted to determine the film thickness of the cement in micrometers (µm).

Radiopacity Assessment

Radiopacity allows the cement to be visible on dental radiographs, which is essential for verifying the fit of restorations and detecting any excess cement.

Experimental Workflow for Radiopacity Assessment

prep Prepare Disc-Shaped Specimen (1mm thick) radiograph Radiograph Specimen alongside an Aluminum Step-Wedge prep->radiograph analyze Analyze Digital Radiograph radiograph->analyze compare Compare Optical Density of Specimen to Aluminum Step-Wedge analyze->compare determine Determine Radiopacity in mm of Aluminum Equivalent compare->determine

Workflow for Radiopacity Assessment

Protocol:

  • Specimen Preparation: A disc-shaped specimen of the cement with a uniform thickness of 1 mm is prepared.

  • Radiographic Exposure: The specimen is radiographed alongside an aluminum step-wedge of varying thicknesses.

  • Image Analysis: The optical density of the cement specimen and the different steps of the aluminum wedge on the radiograph are measured using a densitometer or digital image analysis software.

  • Comparison and Calculation: The radiopacity of the cement is expressed as the equivalent thickness of aluminum (in mm Al) that produces the same optical density. A value of 230% relative to dentin, as stated for this compound, indicates a significantly higher radiopacity than natural tooth structure.[3]

Shear Bond Strength Testing

Shear bond strength measures the adhesion of the cement to tooth structures (enamel and dentin). A strong bond is necessary to prevent the dislodgement of restorations.

Experimental Workflow for Shear Bond Strength Testing

prep Prepare Tooth Substrate (Enamel or Dentin) mount Mount Tooth in Resin prep->mount surface Create a Flat Bonding Surface mount->surface apply_cement Apply Cement in a Mold onto the Surface surface->apply_cement store Store in Distilled Water at 37°C for 24 hours apply_cement->store test Shear Force Application (Universal Testing Machine) store->test data Record Load at Failure (N) test->data calc Calculate Shear Bond Strength (MPa) data->calc

Workflow for Shear Bond Strength Testing

Protocol:

  • Substrate Preparation: Extracted human or bovine teeth are used. The enamel or dentin surface is exposed and polished to create a standardized bonding area.

  • Bonding: A cylindrical mold is placed on the prepared tooth surface, and the mixed cement is inserted into the mold and allowed to set.

  • Storage: The bonded specimen is stored in distilled water at 37°C for 24 hours.

  • Testing: A shear force is applied to the base of the cement cylinder using a universal testing machine at a constant crosshead speed until the bond fails.

  • Data Analysis: The force required to cause debonding is recorded, and the shear bond strength is calculated in MPa by dividing the force by the bonding area.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for the dental research community. While there are some gaps in the publicly available quantitative data for this specific product, the provided information on its key characteristics and the detailed experimental protocols based on international standards offer a solid foundation for further investigation and comparative studies. Researchers are encouraged to adhere to these standardized methodologies to ensure the reproducibility and comparability of their findings.

References

A Technical Guide to the Biocompatibility and Cytotoxicity of Ketac Cem™ Radiopaque Glass Ionomer Cement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the biocompatibility and cytotoxicity profile of Ketac Cem™ Radiopaque, a widely used glass ionomer luting cement. It synthesizes findings from key in vitro and in vivo studies, presenting quantitative data in a structured format. Detailed experimental protocols for common assessment methods are provided, alongside graphical representations of workflows and potential cellular interaction pathways to facilitate a deeper understanding of the material's biological performance.

Introduction

Glass ionomer cements (GICs) are a cornerstone of modern dentistry, valued for their chemical adhesion to tooth structure and fluoride-releasing capabilities. Ketac Cem™ Radiopaque is a prominent GIC used for the definitive cementation of various dental restorations. As with any biomaterial intended for long-term clinical use, a thorough evaluation of its biocompatibility is paramount. This involves assessing its potential to cause adverse local or systemic reactions, with cytotoxicity—the potential to damage or kill cells—being a primary concern.

The biological response to GICs is influenced by several factors, including the initial low pH during the setting reaction and the subsequent leaching of components such as fluoride, aluminum, and other ions.[1] While generally considered biocompatible, understanding the specific cellular and tissue responses to Ketac Cem™ Radiopaque under various conditions is critical for both clinical application and future material development. This guide consolidates available scientific data to provide a detailed profile of its biocompatibility.

Summary of Biocompatibility and Cytotoxicity Data

The following tables summarize quantitative and qualitative findings from key studies investigating the biological effects of Ketac Cem™ Radiopaque.

Table 1: In Vitro Cytotoxicity and Biocompatibility Studies

Study / ReportCell LineAssay / MethodMaterial ComponentKey Finding(s)Citation(s)
Chen et al. (cited in 3M ESPE literature)Not specifiedNot specifiedSet CementShowed no cytotoxicity; results corresponded to the negative control.[2]
Zahnärztliche Prothetik, Aachen, GermanyNot specifiedCell Culture (EN 30993-5)Set CementClassified as a biocompatible material with little to no effect on cell growth. The low inhibitory effect was deemed negligible under in vivo conditions.[2]
Dias et al. (2007)Chinese Hamster Ovary (CHO) cellsTrypan Blue Exclusion TestPowderSignificant cytotoxicity was observed at a concentration of 1,000 µg/mL.[3]

Table 2: In Vivo Biocompatibility Studies

Study / ReportAnimal ModelImplantation SiteTime PointsKey Histological FindingsCitation(s)
de Fátima et al. (2012)Wistar RatsSubcutaneous Connective Tissue7, 15, and 30 days- Inflammatory Infiltrate: Intense initial inflammatory response, which was significantly different from the control group at 7 and 15 days.[4]- Tissue Healing: Showed better tissue healing with a greater number of fibroblasts and more collagen deposition compared to Meron (another GIC).[4][4]

Key Experimental Protocols

This section details the methodologies for common assays used to evaluate the biocompatibility of dental cements.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[5] Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product.[5] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Experimental Protocol Steps:

  • Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate to allow for cell attachment.[6]

  • Material Preparation: Prepare eluates of the test material (e.g., set Ketac Cem Radiopaque) by incubating it in a cell culture medium for a specified period (e.g., 72 hours).[6]

  • Cell Exposure: Replace the culture medium in the wells with the prepared material eluates or control medium.

  • Incubation: Incubate the cells with the eluates for a defined exposure time (e.g., 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.[5]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or SDS) to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.[6]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well Plate prep_eluates 2. Prepare Ketac Cem Eluates in Medium expose_cells 3. Expose Cells to Eluates (e.g., 72 hours) prep_eluates->expose_cells add_mtt 4. Add MTT Solution (Incubate 1-4 hours) expose_cells->add_mtt add_solubilizer 5. Add Solubilization Solution add_mtt->add_solubilizer read_absorbance 6. Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability 7. Calculate % Cell Viability read_absorbance->calc_viability

Diagram 1. Standard workflow for an MTT-based cytotoxicity assay.
In Vitro Genotoxicity Assessment (Comet Assay)

The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA damage at the level of the individual cell.[3] Following exposure to a potential genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Experimental Protocol Steps:

  • Cell Exposure: Expose a suitable cell line (e.g., Chinese Hamster Ovary cells) to the test material for a defined period (e.g., 1 hour at 37°C).[3]

  • Cell Harvesting: Harvest the cells and suspend them at a controlled concentration.

  • Embedding: Mix the cell suspension with low-melting-point agarose and cast it onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Negatively charged DNA fragments will migrate towards the anode.

  • Neutralization & Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).

  • Visualization & Scoring: Visualize the cells using a fluorescence microscope and quantify the DNA damage by analyzing the comet tail parameters (e.g., tail length, % DNA in tail).

Comet_Assay_Workflow cluster_prep Cell Preparation & Exposure cluster_processing Slide Processing cluster_analysis Analysis expose_cells 1. Expose CHO Cells to Ketac Cem embed_cells 2. Embed Cells in Agarose on Slide expose_cells->embed_cells lysis 3. Lyse Cells to Isolate Nucleoids embed_cells->lysis unwinding 4. Unwind DNA in Alkaline Buffer lysis->unwinding electrophoresis 5. Perform Electrophoresis unwinding->electrophoresis staining 6. Neutralize and Stain DNA electrophoresis->staining visualize 7. Visualize with Fluorescence Microscope staining->visualize score 8. Score Comet Tails to Quantify DNA Damage visualize->score

Diagram 2. General workflow for a Comet Assay to assess genotoxicity.
In Vivo Biocompatibility (Subcutaneous Implantation)

In vivo studies provide crucial information on the tissue response to a material in a complex biological environment. The subcutaneous implantation model in rodents is a standard method for evaluating the local tissue reaction to biomaterials.

Experimental Protocol Steps:

  • Material Preparation: Prepare standardized samples of set this compound, often placed within sterile polyethylene tubes.[4]

  • Implantation: Under anesthesia, surgically implant the tubes into the subcutaneous tissue on the back of the animal model (e.g., Wistar rats).[4] A control group receives empty tubes.

  • Observation Periods: Maintain the animals for predefined time points (e.g., 7, 15, and 30 days).[4]

  • Sacrifice and Retrieval: At the end of each period, sacrifice the animals and retrieve the implants along with the surrounding tissue.

  • Histological Processing: Fix the tissue samples in formalin, process them through graded alcohols and xylene, and embed them in paraffin wax.

  • Sectioning and Staining: Cut thin sections of the tissue and stain them, typically with Hematoxylin and Eosin (H&E), for microscopic analysis.

  • Microscopic Evaluation: A pathologist evaluates the tissue sections under a light microscope, scoring for various parameters such as inflammatory infiltrate, edema, presence of giant cells, fibroblast activity, and collagen deposition.[4]

InVivo_Workflow cluster_implant Implantation Phase cluster_post_op Post-Operative Phase cluster_analysis Histological Analysis prep_material 1. Prepare Ketac Cem in Polyethylene Tubes implant 2. Subcutaneous Implantation in Wistar Rats prep_material->implant observation 3. Maintain for Time Points (7, 15, 30 days) implant->observation retrieval 4. Retrieve Implants and Surrounding Tissue observation->retrieval processing 5. Fix, Process, and Embed Tissue retrieval->processing staining 6. Section and Stain (e.g., H&E) processing->staining evaluation 7. Microscopic Evaluation and Scoring staining->evaluation

Diagram 3. Workflow for an in vivo subcutaneous implantation study.

Analysis of Biocompatibility Factors

The biological response to this compound is multifactorial, stemming from its chemical composition and setting reaction.

Ion Leachables and pH Effects

Upon mixing, the polyalkenoic acid liquid and fluoroaluminosilicate glass powder undergo an acid-base reaction. During the initial setting phase, the pH of the cement is low, which can cause transient, localized cytotoxicity if in direct contact with cells. As the cement matures, the pH neutralizes. Furthermore, the cement releases ions, notably fluoride and aluminum, into the local environment.[1] While fluoride provides a therapeutic anticariogenic effect, high concentrations of leached ions could potentially influence cellular metabolism and viability.[1]

The diagram below illustrates the potential interactions between components leached from the cement and a local cell, leading to different biological outcomes.

Cellular_Interaction cluster_material This compound cluster_environment Biological Environment cluster_cell Cellular Response cluster_outcomes Potential Outcomes KTC Set Cement Matrix leachates Leachates (F⁻, Al³⁺, Sr²⁺, etc.) KTC->leachates Ion Release low_ph Initial Low pH KTC->low_ph Setting Reaction cell Local Cell (e.g., Fibroblast) leachates->cell low_ph->cell biocompatible Biocompatible Response (Normal Function, Proliferation) cell->biocompatible Low Concentration / Adaptation cytotoxic Cytotoxic Response (Decreased Viability, Apoptosis) cell->cytotoxic High Concentration / Stress

Diagram 4. Potential cellular interaction with this compound.

Conclusion

Based on the available scientific literature, Ketac Cem™ Radiopaque is generally considered a biocompatible material. In vitro studies indicate that while high concentrations of its powder component can induce a cytotoxic response, the set cement demonstrates little to no effect on cell growth and viability under standard test conditions.[2][3] In vivo studies corroborate its favorable biocompatibility, showing an initial, normal inflammatory response that resolves over time, leading to good tissue healing characterized by robust fibroblast activity and collagen formation.[4] The overall biocompatibility profile supports its long-standing and widespread use in clinical dentistry.

References

In Vitro Fluoride Release Kinetics of Ketac Cem Radiopaque: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro fluoride release kinetics of Ketac Cem Radiopaque, a well-established glass ionomer luting cement. Understanding the dynamics of fluoride release is crucial for evaluating the cariostatic potential and long-term efficacy of dental restorative materials. This document synthesizes available data on fluoride release profiles, details common experimental methodologies, and presents logical workflows for conducting such research.

Introduction to Fluoride Release in Glass Ionomer Cements

Glass ionomer cements (GICs), including this compound, are known for their ability to release fluoride ions over an extended period.[1][2][3][4][5][6][7][8][9] This property is a significant clinical advantage, as the released fluoride can be taken up by the surrounding tooth structure, promoting remineralization and inhibiting demineralization, thereby helping to prevent secondary caries.[3][7] The fluoride release mechanism is primarily diffusion-controlled and is influenced by the composition of the cement and the surrounding aqueous environment.[1]

The kinetics of fluoride release from GICs typically show an initial burst effect, where a high concentration of fluoride is released in the first 24-48 hours, followed by a sustained, lower-level release over a much longer period.[10][11] This long-term release can persist for several months to years.[1][10] The rate of release can be affected by factors such as the pH of the storage medium, with higher release observed in more acidic conditions.[12][13]

Quantitative Fluoride Release Data

The following table summarizes the cumulative fluoride release from this compound and other comparable glass ionomer cements as reported in various in vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental protocols.

MaterialTimeStorage MediumCumulative Fluoride Release (ppm)Reference
Ketac-Cem28 daysDeionized Water110[11]
Glass Ionomer Cement (Generic)1 yearDistilled Water1.54 +/- 4 µg/cm²[1]
Glass Ionomer Cement (Generic)3 yearsDistilled Water248 +/- 7 µg/cm²[1]

Experimental Protocols for Measuring Fluoride Release

The methodology for evaluating the in vitro fluoride release from dental cements is critical for obtaining reliable and comparable data. The following protocol outlines a standard approach based on common practices reported in the literature.[2][11][14][15][16][17]

Specimen Preparation
  • Molding: Disc-shaped specimens of the cement are typically prepared using a standardized mold (e.g., 8 mm in diameter and 2 mm in thickness).[16] A dental floss can be incorporated into the tablets during fabrication to allow for suspension in the test medium.[2]

  • Mixing: The cement is mixed according to the manufacturer's instructions.

  • Curing: The mixed cement is placed into the mold, and gentle, uniform pressure is applied, often using a mylar strip and a glass slide, to extrude excess material.[2] The specimens are allowed to set completely.

  • Coating (Optional): In some experimental designs, all surfaces of the specimen except for the one intended for release are coated with a waterproof varnish to ensure a standardized surface area for fluoride release.[17]

Storage and Immersion
  • Storage Media: The prepared specimens are immersed in a specified volume of a storage solution, typically deionized water or artificial saliva, in individual sealed containers (e.g., polyethylene bottles).[2][11][12][15] The use of deionized water is common, though artificial saliva may provide a more clinically relevant environment.[12][15]

  • Incubation: The containers with the specimens are incubated at a constant temperature, usually 37°C, to simulate oral conditions.[2][11]

  • Solution Renewal: The storage solution is replaced at regular intervals (e.g., daily for the first week, then weekly) to prevent the accumulation of fluoride ions, which could inhibit further release.[16] The collected solution is stored for fluoride analysis.

Fluoride Measurement
  • Instrumentation: A fluoride ion-selective electrode (ISE) connected to an ion analyzer is the most frequently employed technique for measuring the fluoride concentration in the storage solutions.[1][2][3][16][17][18]

  • Buffering: Prior to measurement, a total ionic strength adjustment buffer (TISAB) is added to the collected solutions.[2][16][18] TISAB is used to adjust the ionic strength and pH of the sample, and to decomplex fluoride ions that may be bound to other ions, ensuring an accurate measurement of free fluoride ions.

  • Calibration: The ISE is calibrated using a series of standard fluoride solutions of known concentrations.

  • Data Recording: The fluoride concentration is recorded in parts per million (ppm) or micrograms per square centimeter (µg/cm²).

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical experimental workflow for an in vitro fluoride release study and the logical relationship of factors influencing the process.

experimental_workflow cluster_prep Specimen Preparation cluster_immersion Immersion & Incubation cluster_analysis Fluoride Analysis p1 Mix this compound p2 Place in Mold p1->p2 p3 Cure Specimen p2->p3 i1 Immerse in Storage Medium (e.g., Deionized Water) p3->i1 i2 Incubate at 37°C i1->i2 i3 Periodic Solution Renewal i2->i3 a1 Collect Storage Solution i3->a1 a2 Add TISAB Buffer a1->a2 a3 Measure with Fluoride ISE a2->a3 a4 Record Data (ppm) a3->a4 end Data Interpretation a4->end

Caption: Experimental workflow for in vitro fluoride release measurement.

logical_relationship material This compound Composition: - Fluoroaluminosilicate Glass - Polyacrylic Acid kinetics Fluoride Release Kinetics - Initial Burst - Sustained Long-Term Release material->kinetics influences environment Oral Environment Simulant - Storage Medium (Water/Saliva) - Temperature (37°C) - pH environment->kinetics modulates outcome {Clinical Relevance | - Caries Inhibition - Remineralization} kinetics->outcome leads to

References

An In-depth Technical Guide to the Acid-Base Setting Mechanism of Glass Ionomer Cements: A Focus on Ketac Cem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base setting mechanism of glass ionomer cements (GICs), with a specific focus on Ketac Cem, a widely used luting cement in dentistry. The document details the chemical composition, the intricate setting reaction, and the analytical techniques employed to characterize this process.

Introduction to Glass Ionomer Cements

Glass ionomer cements are a class of dental restorative materials based on the acid-base reaction between a fluoroaluminosilicate glass powder and an aqueous solution of a polyalkenoic acid.[1] Introduced by Wilson and Kent in 1972, these materials are valued for their ability to chemically bond to tooth structure and release fluoride ions over an extended period.[2] The setting reaction is a complex, multi-stage process involving dissolution, gelation, and maturation, resulting in a durable, biocompatible cement matrix.[3]

Ketac Cem is a prominent example of a conventional glass ionomer luting cement. It is supplied as a powder and liquid which are mixed to initiate the setting reaction.[4] Understanding the fundamental chemistry of this process is crucial for optimizing its clinical performance and for the development of new-generation dental materials.

Chemical Composition

The properties and setting characteristics of Ketac Cem are dictated by the precise composition of its powder and liquid components.

Glass Powder

The powder component is a finely ground fluoroaluminosilicate glass. This glass is reactive to acid and serves as the source of ions for the cross-linking reaction. While the exact formulation of Ketac Cem is proprietary, a typical composition for such a glass ionomer cement powder is presented in Table 1.[5] The oxide glass chemicals constitute 80-90% of the powder by weight.[6]

Table 1: Typical Composition of Glass Ionomer Cement Powder [5]

ComponentChemical FormulaPercentage by Weight (%)
SilicaSiO₂41.9
AluminaAl₂O₃28.6
Calcium FluorideCaF₂15.7
Sodium FluorideNaF9.3
Aluminum PhosphateAlPO₄3.8
Aluminum FluorideAlF₃1.6
Liquid Component

The liquid component is an aqueous solution of a polyalkenoic acid, which provides the acidic protons necessary to initiate the setting reaction. The liquid for a cement like Ketac Cem typically contains polyacrylic acid, tartaric acid, and water.[5][7] A copolymer of acrylic acid and maleic acid may also be used.[8]

Table 2: Composition of Glass Ionomer Cement Liquid [5][7]

ComponentChemical Formula / TypeConcentration (%)
Polyacrylic Acid(C₃H₄O₂)n~35
Tartaric AcidC₄H₆O₆5 - 15
WaterH₂OBalance

The molecular weight of the polyacrylic acid can vary, typically ranging from 10,000 to 30,000 g/mol , which influences the viscosity of the liquid and the properties of the set cement.[9]

The Acid-Base Setting Mechanism

The setting of Ketac Cem is a multi-stage acid-base reaction that begins immediately upon mixing the powder and liquid. The process can be broadly divided into three overlapping phases: ion leaching, gelation, and maturation.

Stage 1: Ion Leaching (Dissolution)

Upon mixing, the acidic liquid comes into contact with the glass powder. The polyacrylic acid and tartaric acid attack the surface of the glass particles.[10] This acid attack leads to the hydrolysis of the Si-O-Al bonds in the glass network, causing the release of cations such as calcium (Ca²⁺), aluminum (Al³⁺), and sodium (Na⁺), as well as fluoride (F⁻) ions, into the aqueous medium.[10][11] A silica hydrogel layer forms on the surface of the glass particles as a result of this initial decomposition.[12]

Stage 2: Gelation (Initial Setting)

The released divalent calcium ions are the first to react with the carboxyl groups of the polyacrylic acid chains.[9] This initial reaction forms calcium polyacrylate cross-links, leading to the gelation of the cement and the initial set.[9] This phase occurs relatively quickly and is responsible for the working time of the cement.

The trivalent aluminum ions are released more slowly and react subsequently.[11] The formation of aluminum polyacrylate cross-links is a slower process but contributes significantly to the final strength and hardness of the cement.[13]

Stage 3: Maturation (Final Hardening)

The maturation phase involves the continued, slower reaction of aluminum ions to form a more extensively cross-linked and stable polysalt matrix.[11] During this period, which can extend for 24 hours and beyond, the cement continues to harden and its physical properties improve.[11] Water plays a crucial role in this stage, not only as the reaction medium but also by hydrating the polysalt matrix, which is essential for the final properties of the set cement.[12]

The role of tartaric acid is critical in controlling the setting reaction. It initially forms complexes with the released cations, which delays the initial gelation and provides an adequate working time.[14][15] Subsequently, it facilitates the release of more aluminum ions, leading to a more rapid and "sharper" final set.[13][16]

Below is a diagram illustrating the logical flow of the setting reaction.

GIC_Setting_Mechanism cluster_liquid Liquid Phase cluster_powder Powder Phase cluster_reaction Setting Reaction Polyacid Polyacrylic Acid (PAA) Mixing Mixing Polyacid->Mixing Tartaric_Acid Tartaric Acid Tartaric_Acid->Mixing Water Water Water->Mixing Glass Fluoroaluminosilicate Glass Glass->Mixing Ion_Leaching Ion Leaching (Dissolution) Mixing->Ion_Leaching Acid Attack Gelation Gelation (Initial Set) Ion_Leaching->Gelation Ca²⁺ Crosslinking Maturation Maturation (Final Hardening) Gelation->Maturation Al³⁺ Crosslinking Set_Cement Set Cement Matrix Maturation->Set_Cement

Caption: Logical flow of the glass ionomer cement setting reaction.

Experimental Protocols for Characterization

Several analytical techniques are employed to study the kinetics and chemical changes during the setting of glass ionomer cements. Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are particularly powerful in this regard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the chemical changes in real-time by observing the vibrations of molecular bonds. Attenuated Total Reflectance (ATR) is a common sampling technique for this purpose.[17]

Experimental Protocol: ATR-FTIR Spectroscopy

  • Sample Preparation: The glass ionomer cement is mixed according to the manufacturer's instructions. A small amount of the mixed paste is immediately placed onto the ATR crystal.[18]

  • Data Acquisition: FTIR spectra are recorded at regular intervals (e.g., every 30-60 seconds) from the moment of mixing for a specified period (e.g., 30 minutes to several hours).[17]

  • Spectrometer Settings:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: An appropriate number of scans (e.g., 16 or 32) are co-added for each spectrum to ensure a good signal-to-noise ratio.

  • Data Analysis: The changes in the intensity of specific infrared absorption bands are monitored over time. Key bands of interest include:

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid groups (-COOH) of the polyacrylic acid. A decrease in this band indicates consumption of the acid.

    • ~1550-1600 cm⁻¹: Asymmetric stretching of the carboxylate groups (-COO⁻) formed upon reaction with the metal cations. An increase in this band signifies the formation of the polysalt matrix.

The ratio of the carboxylate to carboxylic acid peak areas or heights can be plotted against time to study the reaction kinetics.

Below is a diagram illustrating a typical experimental workflow for FTIR analysis.

FTIR_Workflow Start Start Mix_Cement Mix GIC Powder and Liquid Start->Mix_Cement Place_Sample Place Mixed Cement on ATR Crystal Mix_Cement->Place_Sample Acquire_Spectra Acquire FTIR Spectra at Timed Intervals Place_Sample->Acquire_Spectra Analyze_Data Analyze Spectral Changes (e.g., COOH vs. COO⁻ peaks) Acquire_Spectra->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for FTIR analysis of GIC setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei within the cement.[19] Magic Angle Spinning (MAS) is a technique used to obtain high-resolution spectra from solid samples.[20] For glass ionomer cements, ²⁷Al and ²⁹Si MAS-NMR are particularly informative.[4]

Experimental Protocol: Solid-State MAS-NMR Spectroscopy

  • Sample Preparation: Cement samples are mixed and allowed to set for various time intervals (e.g., 1 hour, 24 hours, 7 days). The set cement is then crushed into a fine powder and packed into an NMR rotor.

  • Data Acquisition:

    • ²⁷Al MAS-NMR: This technique is used to monitor the coordination state of aluminum. During the setting reaction, the four-coordinate aluminum (Al(IV)) in the original glass is converted to six-coordinate aluminum (Al(VI)) as it forms cross-links with the polyacid chains. This change is observable as a shift in the NMR spectrum.

    • ²⁹Si MAS-NMR: This provides information on the silicate network. Changes in the ²⁹Si spectrum can indicate the formation of the silica hydrogel layer on the glass surface.

  • Spectrometer Settings:

    • Magnetic Field Strength: A high magnetic field (e.g., 7.0 T or higher) is typically used.

    • MAS Rate: A suitable spinning speed (e.g., 5-10 kHz) is chosen to average out anisotropic interactions.

    • Pulse Sequence: A standard single-pulse excitation sequence is often used.

  • Data Analysis: The relative areas of the peaks corresponding to different coordination states (for ²⁷Al) or chemical environments (for ²⁹Si) are quantified to follow the progression of the setting reaction.

Conclusion

The acid-base setting mechanism of glass ionomer cements like Ketac Cem is a sophisticated process involving a cascade of chemical reactions. The interaction between the fluoroaluminosilicate glass powder and the polyalkenoic acid liquid, modulated by the presence of tartaric acid, leads to the formation of a strong, durable, and ion-releasing cement matrix. Advanced analytical techniques such as FTIR and NMR spectroscopy are indispensable tools for elucidating the intricate details of this setting reaction, providing valuable insights for the future development of dental materials.

References

The Evolution of Ketac Cem: A Technical Deep Dive into a Dental Mainstay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and evolution of the Ketac Cem line of dental cements, a product family that has been a cornerstone of clinical dentistry for decades. From its origins as a conventional glass ionomer cement to its modern resin-modified formulations, the Ketac Cem series reflects the broader advancements in dental material science. This document provides a detailed examination of the chemical compositions, mechanical properties, and the scientific principles underpinning these widely used luting agents.

Historical Development and Evolution

The journey of Ketac Cem is intrinsically linked to the development of glass ionomer cements (GICs). The first generation of GICs emerged in the 1970s, born from the desire for a restorative material that could chemically bond to tooth structure and release fluoride.[1] 3M ESPE (now 3M) was a key player in this field, introducing Ketac Cem in 1980 as a reliable glass ionomer luting cement.[2]

Over the years, the formulation has been refined to improve its clinical handling and physical properties. A significant milestone was the introduction of Ketac Cem Radiopaque , which incorporated radiopacifying agents to allow for better visualization on dental radiographs.[3][4][5][6] Further innovations led to products like Ketac Cem Easymix , designed to offer a more convenient and consistent mixing experience.

A pivotal moment in the evolution of glass ionomer cements was the development of resin-modified glass ionomer cements (RMGICs) in the late 1980s.[7] This new class of materials aimed to address some of the inherent weaknesses of conventional GICs, such as their sensitivity to moisture during initial setting and their relatively low early mechanical strength.[7][8] RMGICs incorporate a resin component, typically 2-hydroxyethyl methacrylate (HEMA), and a photoinitiator system, which allows for a dual-curing mechanism: the traditional acid-base reaction of a GIC and a light- or chemically-initiated polymerization of the resin component.[1][7][8][9][10][11][12][13]

This innovation led to the development of Ketac Cem Plus , a resin-modified glass ionomer luting cement.[14][15] This formulation offers several advantages over its conventional GIC predecessor, including higher bond strength, reduced solubility, and a "tack-cure" option for easier cleanup of excess cement.[14][15]

Historical_Development cluster_RMGIC Advent of Resin-Modified GICs 1970s 1970s GIC_Invention First Generation GICs (Chemical bond to tooth, Fluoride release) 1970s->GIC_Invention Invention of Glass Ionomer Cements Ketac_Cem_1980 Ketac Cem (Conventional GIC) GIC_Invention->Ketac_Cem_1980 Introduction of Ketac_Cem_Radiopaque This compound (Improved radiopacity) Ketac_Cem_1980->Ketac_Cem_Radiopaque Evolution to Ketac_Cem_Easymix Ketac Cem Easymix (Enhanced handling) Ketac_Cem_Radiopaque->Ketac_Cem_Easymix Further refinement Late_1980s Late 1980s RMGIC_Development Development of RMGICs (Dual-cure mechanism) Late_1980s->RMGIC_Development Ketac_Cem_Plus Ketac Cem Plus (Resin-Modified GIC) RMGIC_Development->Ketac_Cem_Plus Led to GIC_Setting_Reaction cluster_components Components Powder Fluoroaluminosilicate Glass Powder Mixing Mixing Powder->Mixing Liquid Polyalkenoic Acid (in aqueous solution) Liquid->Mixing Dissolution Dissolution (Acid attack on glass) Mixing->Dissolution Ion_Release Release of Ca²⁺, Al³⁺, F⁻ ions Dissolution->Ion_Release Initial_Set Initial Setting (Ca²⁺ cross-linking with polyacid chains) Ion_Release->Initial_Set Maturation Maturation (24h) (Al³⁺ cross-linking, formation of polysalt matrix) Initial_Set->Maturation Final_Cement Set Glass Ionomer Cement Maturation->Final_Cement RMGIC_Setting_Reaction cluster_components Components Powder Fluoroaluminosilicate Glass + Initiators Mixing Mixing Powder->Mixing Liquid Polyalkenoic Acid + HEMA Monomers + Photoinitiator Liquid->Mixing Acid_Base Acid-Base Reaction Mixing->Acid_Base Polymerization Free-Radical Polymerization Mixing->Polymerization Interpenetrating_Network Interpenetrating Polysalt and Polymer Network Acid_Base->Interpenetrating_Network Light_Cure Light Activation (Tack-Cure) Polymerization->Light_Cure initiated by Self_Cure Chemical Cure Polymerization->Self_Cure initiated by Polymerization->Interpenetrating_Network Bond_Strength_Workflow start Start: Shear Bond Strength Test prep_tooth Prepare Tooth Substrate (e.g., expose flat dentin surface) start->prep_tooth surface_treat Surface Treatment (e.g., polish with SiC paper) prep_tooth->surface_treat place_mold Place Bonding Mold on tooth surface surface_treat->place_mold apply_cement Apply Cement into the mold place_mold->apply_cement mix_cement Mix Ketac Cem according to instructions mix_cement->apply_cement cure_cement Cure Cement (self-cure or light-cure for RMGIC) apply_cement->cure_cement store_specimen Store Specimen (e.g., 24h in 37°C water) cure_cement->store_specimen mount_specimen Mount Specimen in Universal Testing Machine store_specimen->mount_specimen apply_load Apply Shear Load at cement-tooth interface mount_specimen->apply_load record_failure Record Load at Failure apply_load->record_failure calculate_strength Calculate Shear Bond Strength (Force / Area) record_failure->calculate_strength end End: Obtain Bond Strength Value calculate_strength->end

References

An In-depth Technical Guide on the Surface Energy and Wettability Characteristics of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface energy and wettability characteristics of Ketac Cem Radiopaque, a permanent glass ionomer luting cement. Understanding these properties is crucial for predicting and enhancing the material's interaction with tooth structure and restorative materials, which in turn influences the clinical success and longevity of dental restorations. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate key concepts and workflows.

Core Concepts: Surface Energy and Wettability in Dental Cements

The performance of a dental luting cement is intrinsically linked to its ability to effectively "wet" the surfaces of both the tooth (enamel and dentin) and the restoration. This wetting behavior is governed by the surface energy of the cement and the substrates, as well as the surface tension of the liquids it comes into contact with, such as saliva or bonding agents.

Surface Free Energy (SFE) is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical factor in adhesion, as materials with higher surface energy tend to have better adhesive properties. The total SFE (γs) is often divided into polar (γsp) and dispersive (γsd) components, which arise from different types of intermolecular forces.

Wettability describes the ability of a liquid to maintain contact with a solid surface, resulting from intermolecular interactions when the two are brought together. It is commonly quantified by the contact angle (θ) , the angle at which a liquid/vapor interface meets a solid surface. A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle indicates low wettability (hydrophobic surface). Optimal wettability is essential for a luting cement to flow into and adapt to the microscopic irregularities of the tooth and restoration surfaces, ensuring a strong and durable bond.[1]

Quantitative Data: Surface Properties of this compound

Direct and comprehensive quantitative data on the surface free energy of this compound is limited in the readily available scientific literature. However, studies on similar glass ionomer cements and comparative analyses provide valuable insights.

A recent study by Al-Dulaijan et al. (2023) investigated the effect of incorporating glass fibers into luting cements and reported the water contact angle for a control group of unmodified this compound.

MaterialTest LiquidMean Contact Angle (°)Reference
This compoundWater~73-74[2]

Table 1: Water contact angle of this compound.

It is important to note that the reinforcement of this compound with 0.5 wt.% glass fibers did not significantly alter this contact angle.[2] The contact angle of approximately 73-74° suggests that this compound has a moderately hydrophilic surface, which is a desirable characteristic for a dental cement intended for use in the moist oral environment. This hydrophilicity allows it to spread well on tooth surfaces.[3]

Experimental Protocols for Characterization

The determination of surface energy and wettability of dental materials relies on precise and standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Contact Angle Measurement: The Sessile Drop Method

The sessile drop method is a widely used technique to determine the contact angle of a liquid on a solid surface.

Objective: To measure the static contact angle of a liquid on the surface of a set cement specimen.

Apparatus:

  • Contact angle goniometer equipped with a camera and light source

  • Micropipette or automated dispensing system

  • Flat, polished specimens of this compound

  • Test liquids (e.g., deionized water, diiodomethane, formamide)

Procedure:

  • Specimen Preparation: Fabricate disc-shaped specimens of this compound according to the manufacturer's instructions. Ensure the surfaces are flat, smooth, and free of contaminants. Polish the surfaces with a series of abrasive papers of decreasing grit size and ultrasonically clean them in deionized water.

  • Dispensing the Droplet: Place a specimen on the goniometer stage. Using a micropipette, carefully dispense a small droplet (typically 1-5 µL) of the test liquid onto the center of the specimen surface.

  • Image Capture: Immediately after the droplet is dispensed and has reached equilibrium, capture a high-resolution image of the droplet profile.

  • Contact Angle Measurement: Use the software associated with the goniometer to analyze the captured image. The software will determine the baseline of the droplet and fit a mathematical function to the drop shape to calculate the contact angle at the three-phase (solid-liquid-vapor) contact point.

  • Replication: Repeat the measurement at multiple locations on the specimen and on several specimens to ensure reproducibility and calculate the mean contact angle.

Surface Free Energy Calculation: The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a common approach to calculate the surface free energy of a solid, including its polar and dispersive components, based on the contact angles of at least two liquids with known surface tension properties.

Objective: To calculate the total surface free energy and its polar and dispersive components for this compound.

Principle: The OWRK method is based on Young's equation and the geometric mean approach to describe the interfacial tension between the solid and the liquid. The fundamental equation is:

γL(1 + cosθ) = 2(γSdγLd)1/2 + 2(γSpγLp)1/2

Where:

  • γL is the total surface tension of the test liquid.

  • θ is the contact angle of the liquid on the solid surface.

  • γSd and γSp are the dispersive and polar components of the solid's surface free energy, respectively.

  • γLd and γLp are the known dispersive and polar components of the test liquid's surface tension.

Procedure:

  • Contact Angle Measurements: Measure the contact angles of at least two different liquids on the surface of this compound using the sessile drop method described above. One liquid should be predominantly polar (e.g., water), and the other predominantly non-polar/dispersive (e.g., diiodomethane).

  • Data Analysis: For each test liquid, a linear equation of the form y = mx + c can be derived from the OWRK equation:

    (γL(1 + cosθ)) / (2(γLd)1/2) = (γSp)1/2 * ((γLp)1/2 / (γLd)1/2) + (γSd)1/2

  • Graphical Determination: Plot (γL(1 + cosθ)) / (2(γLd)1/2) on the y-axis against ((γLp)1/2 / (γLd)1/2) on the x-axis. The slope of the resulting line will be (γSp)1/2, and the y-intercept will be (γSd)1/2.

  • Calculation of SFE Components: Calculate γSp and γSd by squaring the slope and the intercept, respectively.

  • Total SFE: The total surface free energy of the solid (γS) is the sum of its polar and dispersive components: γS = γSp + γSd.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the logical relationships in the characterization of surface properties.

Caption: Experimental workflow for determining the surface energy of this compound.

owrk_logic ca_water Contact Angle (Water) θ_water owrk_equation OWRK Equation ca_water->owrk_equation ca_diiodo Contact Angle (Diiodomethane) θ_diiodo ca_diiodo->owrk_equation sfe_polar Polar Component γS^p owrk_equation->sfe_polar sfe_dispersive Dispersive Component γS^d owrk_equation->sfe_dispersive total_sfe Total Surface Free Energy γS sfe_polar->total_sfe sfe_dispersive->total_sfe

Caption: Logical relationship for calculating Total Surface Free Energy using the OWRK method.

Conclusion

The surface energy and wettability of this compound are critical parameters that influence its clinical performance as a luting cement. The available data indicates that it possesses a moderately hydrophilic surface, which is advantageous for adaptation to tooth structure in the oral environment. While a specific water contact angle has been reported, a complete surface free energy profile, including its polar and dispersive components, requires further investigation through contact angle measurements with a series of test liquids. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to conduct such characterizations. A thorough understanding of these surface properties will aid in the development of improved dental materials and adhesive protocols, ultimately leading to more durable and successful clinical restorations.

References

In-Depth Technical Guide: Thermal Expansion and Contraction Analysis of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermal expansion and contraction properties of Ketac Cem Radiopaque, a glass ionomer luting cement. Understanding these properties is critical for evaluating the material's dimensional stability and its compatibility with tooth structure under the fluctuating temperature conditions of the oral environment. A close match between the coefficient of thermal expansion (CTE) of a restorative material and that of enamel and dentin is essential to minimize stress at the restoration-tooth interface, thereby reducing the risk of microleakage and marginal failure.

Core Principles of Thermal Analysis

The coefficient of thermal expansion (CTE) quantifies the change in a material's size in response to a change in temperature. It is a crucial physical property for dental materials, as a significant mismatch with the CTE of tooth structure can lead to the formation of gaps at the restoration margins upon thermal cycling (e.g., consuming hot and cold beverages). This phenomenon, known as percolation, can result in pulpal sensitivity and secondary caries. Glass ionomer cements (GICs) like this compound are known for their favorable thermal properties, often exhibiting CTEs similar to that of natural tooth tissue.

Quantitative Data Presentation

MaterialTypeManufacturerLinear Coefficient of Thermal Expansion (LCTE) (x 10⁻⁶/°C)
Ketac Molar Quick Conventional GIC3M ESPE11.3 (± 1.2)
Chemfil Rock Conventional GICDentsply5.2 (± 1.0)
EQUIA Forte Conventional GICGC America4.8 (± 0.9)
Human Dentin Natural Tooth Structure-8.0 - 10.59[1][2]
Human Enamel Natural Tooth Structure-11.4 - 16.96[1][2][3]

Data for GICs sourced from Donly, K.J., et al. (2018). Linear Coefficient of Thermal Expansion Evaluation of Glass Ionomer and Resin-Modified Glass Ionomer Restorative Materials. Operative Dentistry. Data for Human Dentin and Enamel sourced from multiple studies as cited.

Experimental Protocols

The determination of the linear coefficient of thermal expansion for dental cements is typically performed using either thermomechanical analysis (TMA) or dilatometry. The following protocol is a detailed methodology based on established practices for dental material analysis.

Protocol: Determination of Linear Coefficient of Thermal Expansion using Thermomechanical Analysis (TMA)

1. Objective: To measure the LCTE of set this compound cement between 15°C and 50°C.

2. Materials and Equipment:

  • This compound (powder and liquid)
  • Mixing pad and spatula
  • Custom-made stainless steel or Teflon mold (e.g., 2 mm x 5 mm x 5 mm)
  • Mylar strips and glass slides
  • Hydraulic press or clamp
  • Environmental chamber or incubator set at 37°C and >95% humidity
  • 0.2M phosphate-buffered saline (PBS) solution
  • Thermomechanical Analyzer (TMA) with a quartz container for wet sample analysis
  • Micrometer for sample dimension measurement

3. Sample Preparation:

  • Mix the this compound powder and liquid according to the manufacturer's instructions for the recommended powder-to-liquid ratio.
  • Immediately place the mixed cement into the mold, which has been lined with Mylar strips.
  • Place a Mylar strip on top of the cement and compress the assembly between two glass slides using a hydraulic press or clamp to ensure a void-free specimen with uniform thickness.
  • Allow the cement to set completely according to the manufacturer's specified setting time.
  • Carefully remove the set specimen from the mold.
  • Using a micrometer, measure the dimensions of the specimen to a precision of 0.01 mm.
  • Prepare a statistically relevant number of specimens (n ≥ 5).

4. Sample Conditioning:

  • Place the prepared specimens in a vial containing 0.2M PBS solution.
  • Store the vials in an environmental chamber at 37°C and >95% humidity for a period of one week to allow for complete maturation of the cement and to simulate oral conditions.

5. Thermomechanical Analysis (TMA) Procedure:

  • Calibrate the TMA instrument according to the manufacturer's guidelines.
  • Place a conditioned specimen into the specially designed quartz container of the TMA, ensuring it is fully immersed in the PBS solution.
  • Position the TMA's probe (e.g., a 3-mm ball-point probe) onto the center of the specimen with a minimal contact force (e.g., 0.02 N).
  • Equilibrate the system at the starting temperature of 15°C for a sufficient duration (e.g., 5 minutes) to achieve thermal stability.
  • Initiate the heating cycle from 15°C to 50°C at a controlled heating rate (e.g., 5°C/min).
  • The TMA will record the dimensional change (ΔL) of the specimen as a function of temperature.
  • After the heating cycle, the LCTE (α) can be calculated using the formula: α = (ΔL) / (L₀ * ΔT) Where:
  • ΔL is the change in length of the specimen.
  • L₀ is the initial length of the specimen at the starting temperature.
  • ΔT is the change in temperature (35°C in this protocol).
  • Repeat the analysis for all prepared specimens.

6. Data Analysis:

  • Calculate the mean LCTE and the standard deviation for the group of specimens.
  • Statistical analysis can be performed to compare the LCTE of this compound with other materials or conditions.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol for determining the linear coefficient of thermal expansion.

experimental_workflow cluster_prep Sample Preparation cluster_conditioning Sample Conditioning cluster_analysis Thermomechanical Analysis (TMA) cluster_data Data Processing mix Mix this compound mold Place in Mold mix->mold set Allow to Set mold->set demold Demold and Measure set->demold store Store in PBS at 37°C for 1 Week demold->store place_tma Place Sample in TMA store->place_tma equilibrate Equilibrate at 15°C place_tma->equilibrate heat Heat from 15°C to 50°C equilibrate->heat record Record Dimensional Change heat->record calculate Calculate LCTE record->calculate analyze Statistical Analysis calculate->analyze

Caption: Experimental workflow for LCTE determination.

logical_relationship cluster_materials Material Properties cluster_cte Coefficient of Thermal Expansion cluster_outcome Clinical Outcome ketac This compound cte_match Similar CTE ketac->cte_match tooth Tooth Structure (Enamel & Dentin) tooth->cte_match stress Reduced Interfacial Stress cte_match->stress longevity Improved Restoration Longevity stress->longevity

Caption: Relationship between CTE and clinical success.

References

An In-depth Technical Guide on the Initial Solubility and Water Sorption of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial solubility and water sorption characteristics of Ketac Cem Radiopaque, a glass ionomer luting cement. Aimed at researchers, scientists, and drug development professionals, this document details the experimental protocols for these critical properties and presents available quantitative data.

Core Concepts: Solubility and Water Sorption in Dental Cements

The longevity and performance of dental cements are significantly influenced by their interaction with the aqueous oral environment. Two key parameters in this regard are solubility and water sorption.

  • Solubility refers to the amount of material that dissolves in a solvent, in this case, water or oral fluids. High initial solubility can lead to the degradation of the cement margin, potentially causing microleakage and secondary caries. Glass ionomer cements are particularly vulnerable to moisture during the initial setting phase.[1]

  • Water Sorption is the uptake of water by the cement. While a certain amount of water is essential for the setting reaction of glass ionomer cements, excessive water sorption can lead to dimensional changes, compromising the fit of the restoration and the mechanical properties of the cement.

The standard for testing these properties in water-based dental cements is outlined in ISO 9917-1 and ANSI/ADA Specification No. 96.[2][3][4][5] These standards provide a framework for consistent and reliable testing.

Quantitative Data on Initial Solubility

One study evaluated the solubility of Ketac-Cem after immersion in distilled water at 3, 6, and 9 minutes from the start of mixing.[1] The findings indicated a significant decrease in solubility as the time before immersion increased, highlighting the material's sensitivity to early moisture exposure. The solubility of Ketac-Cem decreased by 39% when the immersion time was increased from 3 to 6 minutes.[1]

Another study reported on the solubility of Ketac Cem after 10 and 60 minutes, noting that its solubility was significantly lower than that of a resin-modified glass ionomer cement.[6] However, specific values were not provided in the available literature.

Table 1: Early Stage Solubility of Ketac-Cem

Immersion Time After MixingObservation
3 minutesHighest solubility observed.[1]
6 minutesSolubility decreased by 39% compared to 3-minute immersion.[1]
9 minutesLowest solubility observed.[1]
10 minutesMentioned as a time point for solubility testing.[6]
60 minutesMentioned as a time point for solubility testing.[6]

Note: This table is based on descriptive findings from the cited studies, as specific quantitative data was not available.

Experimental Protocols

The following is a detailed methodology for determining the water sorption and solubility of glass ionomer cements, based on ISO 9917-1 and common laboratory practices.[7][8][9][10][11]

I. Specimen Preparation
  • Molds: Utilize stainless steel molds to prepare disc-shaped specimens of the cement. The typical dimensions are 15 mm in diameter and 1 mm in thickness.

  • Material Handling: Mix this compound powder and liquid according to the manufacturer's instructions.[12] The recommended working time, including mixing, is 3 minutes and 30 seconds, with the final setting time from the beginning of the mix being 7 minutes.[12][13]

  • Filling the Molds: Place the mixed cement into the molds, taking care to avoid air entrapment. Place a thin, clear matrix strip on the top and bottom surfaces and press with glass slides to ensure a flat, smooth surface.

  • Setting: Allow the specimens to set in a controlled environment, typically at 37°C and 95-100% relative humidity, for one hour.

  • Demolding and Finishing: Carefully remove the specimens from the molds. Remove any flash or excess material from the edges of the discs.

II. Measurement of Water Sorption and Solubility
  • Initial Weighing (m1): Place the prepared specimens in a desiccator containing freshly dried silica gel. Weigh the specimens periodically on a calibrated analytical balance to the nearest 0.1 mg until a constant mass (m1) is achieved. This indicates that the specimens are free of unbound water.

  • Immersion: Immerse the dried and weighed specimens in distilled or deionized water at 37°C. The volume of water should be at least 10 ml per specimen.

  • Post-Immersion Weighing (m2): After a specified period (e.g., 24 hours, 7 days), remove the specimens from the water. Gently blot the surfaces with a soft, absorbent paper to remove any excess water, being careful not to abrade the surface. Immediately weigh the specimens to obtain the mass (m2).

  • Re-desiccation and Final Weighing (m3): After the post-immersion weighing, return the specimens to the desiccator. Weigh them periodically until they reach a constant mass (m3).

III. Calculations

The water sorption (Wsp) and solubility (Wsl) are calculated in micrograms per cubic millimeter (µg/mm³) using the following formulas:

Water Sorption (Wsp) = (m2 - m3) / V

Solubility (Wsl) = (m1 - m3) / V

Where:

  • m1 is the initial constant mass of the specimen in µg.

  • m2 is the mass of the specimen after immersion in µg.

  • m3 is the final constant mass of the specimen after re-desiccation in µg.

  • V is the volume of the specimen in mm³.

The volume (V) of the disc-shaped specimen can be calculated using the formula: V = π * (d/2)² * h Where 'd' is the diameter and 'h' is the thickness of the specimen.

Experimental Workflow Diagram

G cluster_prep Specimen Preparation cluster_measure Measurement cluster_calc Calculation mix Mix this compound fill Fill Molds mix->fill set Allow to Set (37°C, 100% RH) fill->set demold Demold and Finish set->demold weigh1 Initial Weighing (m1) demold->weigh1 Transfer to Measurement Phase immerse Immerse in Water (37°C) weigh1->immerse weigh2 Post-Immersion Weighing (m2) immerse->weigh2 weigh3 Final Weighing (m3) weigh2->weigh3 calc_sorption Calculate Water Sorption weigh3->calc_sorption calc_solubility Calculate Solubility weigh3->calc_solubility result_sorption Water Sorption Result (µg/mm³) calc_sorption->result_sorption Wsp = (m2 - m3) / V result_solubility Solubility Result (µg/mm³) calc_solubility->result_solubility Wsl = (m1 - m3) / V

Caption: Experimental workflow for determining water sorption and solubility.

Conclusion

The initial solubility and water sorption of this compound are critical parameters that influence its clinical performance. While detailed quantitative data on its initial properties are limited in publicly available literature, the established testing methodologies based on international standards provide a robust framework for its evaluation. The available evidence suggests that allowing for an adequate setting time before significant moisture exposure is crucial to minimize the initial solubility of this compound, thereby enhancing the long-term integrity of the restoration. Further research providing specific quantitative data on the initial water sorption and a more comprehensive set of initial solubility values would be beneficial for a complete understanding of this material's early-stage behavior.

References

Methodological & Application

Application Notes and Protocols for Shear Bond Strength Testing of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketac Cem Radiopaque is a glass ionomer luting cement known for its chemical bond to enamel and dentin, fluoride release, and biocompatibility.[1][2] Accurate and reproducible assessment of its shear bond strength (SBS) is crucial for researchers, scientists, and drug development professionals in evaluating its performance and developing new dental materials. These application notes provide detailed protocols for conducting SBS testing of this compound, adhering to established standards such as ISO 29022.[3][4][5][6][7]

Quantitative Data Summary

The following table summarizes the shear bond strength of Ketac Cem and other glass ionomer cements under various conditions as reported in the literature.

CementSubstrateSurface TreatmentStorage/Aging ConditionMean Shear Bond Strength (MPa)Standard Deviation (MPa)Reference
Ketac MolarEnamelPolyacrylic acid (25%; 10s)24h in water at 37°C6.41.4[8]
Ketac MolarDentinPolyacrylic acid (25%; 10s)24h in water at 37°C7.61.5[8]
Ketac MolarDentinNot specified24h in water3.771.76[9]
Ketac-CemCoronal DentinNo treatmentNot specified--Bond strengths were greater after dentin surface treatment with either 25% or 40% polyacrylic acid than with no treatment.[10]
Ketac-CemCoronal Dentin25% or 40% Polyacrylic acid (20s)Not specified--Bond strengths of both glass ionomers were greater after dentin surface treatment with either 25% or 40% polyacrylic acid than with no treatment.[10]
Ketac-CemRadicular DentinNo treatmentNot specified--Glass-ionomer bonds were greater to radicular dentin than to coronal dentin.[10]
Ketac-CemRadicular Dentin25% or 40% Polyacrylic acid (20s)Not specified--Glass-ionomer bonds were greater to radicular dentin than to coronal dentin.[10]
Ketac UniversalDentinManufacturer's instructions24hNot specified-No statistical difference in the shear bond strength of Ketac Universal and Fuji IX glass ionomer cement before thermocycling.[11]
Ketac UniversalDentinManufacturer's instructionsThermocyclingNot specified-After thermocycling, Fuji IX GIC showed significantly higher shear bond strength.[11]
Glass Ionomer CementsZirconia CeramicsNot specifiedThermocyclingLow bond strength values-A study demonstrated low bond strength values for Ketac-Cem glass ionomer cement after thermocycling.[12] Thermocycling significantly reduced the shear bond strength between the zirconia materials and self-adhesive resin cements tested.[12]
Ketac FilEnamelNot specified1 wk to 6 mon in water4.51.7[13]
Ketac FilDentinNot specified1 wk to 6 mon in water4.91.2[13]
Ketac MolarPrimary Molar DentinSmoothened buccal surface24h in distilled water, then 100 thermocycles (5-55°C)4.84-The shear bond strength of Ketac Molar ranged from 2.80 MPa to 6.46 MPa with a mean of 4.84 MPa.[14]

Experimental Protocols

The following protocols are based on the ISO 29022 standard for notched-edge shear bond strength testing and incorporate best practices for handling this compound.[3][4][5][6][7]

I. Substrate Preparation (Human or Bovine Teeth)
  • Tooth Selection:

    • Use caries-free human third molars or bovine incisors.[3]

    • Teeth should be used within 6 months of extraction to avoid degenerative changes in dentinal proteins.[3]

    • Do not use teeth that have been restored or have undergone endodontic treatment.[3]

  • Cleaning and Storage:

    • Thoroughly clean the teeth of any adherent tissue and blood immediately after extraction.[3]

    • Store the cleaned teeth in water at approximately 4°C.[3]

  • Embedding:

    • Embed the selected teeth in a suitable resin (e.g., epoxy or acrylic resin) in a mounting jig, leaving the desired bonding surface exposed.

    • For human molars, the buccal, lingual, mesial, or distal surfaces can be used.[3] For bovine incisors, use the labial surface.[3]

  • Surface Preparation:

    • Create a flat bonding surface on either enamel or dentin by grinding with a metallurgical grinder using progressively finer silicon carbide paper (e.g., 320-grit followed by 600-grit) under water cooling.

    • For dentin specimens, aim for superficial dentin, which is as close to the enamel as possible to reduce variations.[3]

    • The prepared surface should be rinsed thoroughly with water and inspected to ensure it is flat and free of debris.

II. Bonding Procedure
  • Surface Conditioning (Optional but Recommended):

    • Apply a polyacrylic acid conditioner (e.g., 25% for 10 seconds) to the prepared tooth surface to remove the smear layer and enhance adhesion.[8][10]

    • Rinse the surface thoroughly with water for 10 seconds and gently dry with oil-free air. Do not desiccate the dentin.[2]

  • This compound Preparation:

    • Dispense the powder and liquid according to the manufacturer's instructions, typically a 1:2 powder-to-liquid ratio by drops.[2]

    • Mix the powder and liquid on a cool, dry glass slab or the provided mixing pad for the time specified by the manufacturer.

    • The mixed cement should have a glossy appearance.[2]

  • Application of Cement and Bonding Assembly:

    • A bonding jig or a mold with a defined diameter (e.g., 3 mm) is used to apply the cement to the prepared tooth surface.[14]

    • Fill the mold with the mixed this compound and place it firmly onto the conditioned tooth surface.

    • Remove any excess cement from around the base of the mold.

    • Allow the cement to set according to the manufacturer's instructions.

III. Specimen Storage and Thermocycling (Optional)
  • Storage:

    • Store the bonded specimens in water at 37°C for 24 hours prior to testing to simulate oral conditions.[3][8]

  • Thermocycling (for aged bond strength evaluation):

    • For studies investigating the durability of the bond, specimens can be subjected to thermocycling.[11][12]

    • A typical thermocycling regimen involves alternating immersion in water baths at 5°C and 55°C for a set number of cycles (e.g., 500 or 1000 cycles) with a dwell time of 30 seconds in each bath.[14]

IV. Shear Bond Strength Testing
  • Testing Apparatus:

    • Use a universal testing machine equipped with a notched-edge shear testing fixture.[3][4]

  • Testing Procedure:

    • Secure the specimen in the testing machine's holder.

    • Apply a shear force to the base of the bonded cement cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1.0 mm/min) until failure occurs.[11][14]

    • The load at failure is recorded in Newtons (N).

V. Data Analysis
  • Calculation of Shear Bond Strength:

    • Calculate the shear bond strength in megapascals (MPa) using the following formula:

      • Shear Bond Strength (MPa) = Force at Failure (N) / Bonding Area (mm²)

  • Failure Mode Analysis:

    • After debonding, examine the fractured surfaces under a stereomicroscope at a specified magnification (e.g., 10x or 20x).[14]

    • Classify the failure mode as:

      • Adhesive: Failure at the interface between the cement and the tooth substrate.

      • Cohesive: Failure within the cement or the tooth substrate.

      • Mixed: A combination of adhesive and cohesive failure.

Visualizations

Experimental Workflow for Shear Bond Strength Testing

ShearBondStrengthWorkflow cluster_prep I. Substrate Preparation cluster_bonding II. Bonding Procedure cluster_storage III. Specimen Storage/Aging cluster_testing IV. Testing & Analysis ToothSelection Tooth Selection (Human or Bovine) CleaningStorage Cleaning and Storage ToothSelection->CleaningStorage Embedding Embedding in Resin CleaningStorage->Embedding SurfaceGrinding Surface Grinding (Enamel or Dentin) Embedding->SurfaceGrinding Conditioning Surface Conditioning (Polyacrylic Acid) SurfaceGrinding->Conditioning CementMixing Ketac Cem Mixing Conditioning->CementMixing CementApplication Cement Application (via Mold) CementMixing->CementApplication Storage24h 24h Storage in Water (37°C) CementApplication->Storage24h Thermocycling Thermocycling (Optional, e.g., 5-55°C) Storage24h->Thermocycling SBSTesting Shear Bond Strength Test (Universal Testing Machine) Storage24h->SBSTesting Thermocycling->SBSTesting DataAnalysis Data Analysis (MPa) SBSTesting->DataAnalysis FailureMode Failure Mode Analysis (Microscopy) DataAnalysis->FailureMode

Caption: Workflow for Shear Bond Strength Testing of Dental Cements.

References

Application Notes and Protocols: Microleakage Assessment of Ketac™ Cem Radiopaque Using Dye Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro assessment of microleakage of Ketac™ Cem Radiopaque, a glass ionomer luting cement, using the dye penetration method. This method is a widely used technique to evaluate the sealing ability of dental restorative materials.

Data Presentation: Microleakage of Glass Ionomer Cements

The following tables summarize quantitative data on microleakage of various glass ionomer cements from different studies. This comparative data provides context for evaluating the performance of Ketac™ Cem Radiopaque.

Table 1: Mean Microleakage Scores of Various Tooth-Colored Restorative Materials

Restorative Material GroupMean Microleakage ScoreStandard Deviation
Nano-filled Resin-Modified Glass Ionomer (RMGI)1.05[1][2]± 0.21[1][2]
Cention N1.84[1][2]± 0.14[1][2]
Nanocomposite Resin3.10[1][2]± 0.03[1][2]

Table 2: Apical Leakage of Different Root Canal Sealers

Root Canal SealerMean Apical Leakage (mm³)Mean Absorbance Values (Dye Extraction)
Ketac™-Endo7.20 x 10⁻⁴620
MetaSeal5.25 x 10⁻⁴410
AH Plus JET4.52 x 10⁻⁴213

Table 3: Microleakage Scores of Different Glass Ionomer-Based Materials in Primary Teeth

Restorative Material GroupMean Microleakage Ratio
Ketac™ MolarHigher mean value (non-significant vs. Group B)[3]
Photac™ FilLower mean value (non-significant vs. Group A)[3]
Dyract® XPSignificantly smaller area[3]

Experimental Protocols

This section outlines a detailed methodology for assessing the microleakage of Ketac™ Cem Radiopaque.

Specimen Preparation
  • Tooth Selection: Select sound, non-carious human or bovine teeth (e.g., molars or premolars) that have been extracted for reasons other than this study.[1]

  • Cleaning and Storage: Clean the teeth of any soft tissue debris, calculus, and stains using a dental scaler and pumice slurry. Store the cleaned teeth in distilled water or a 0.9% saline solution at room temperature to prevent dehydration.[1]

Cavity Preparation
  • Cavity Design: Prepare standardized Class V cavities on the buccal or lingual surfaces of the teeth. A typical dimension for these cavities is 3 mm mesio-distally, 2 mm occluso-gingivally, and 2 mm in depth.

  • Instrumentation: Use a high-speed air turbine handpiece with a diamond bur under constant water cooling to prepare the cavities. Utilize a new bur for every five preparations to ensure consistency.

Restorative Procedure
  • Cavity Conditioning: Apply a dentin conditioner (e.g., 10% polyacrylic acid) to the cavity preparation for 10-15 seconds, rinse thoroughly with water, and gently dry with a cotton pellet, leaving the surface moist.[4]

  • Mixing of Ketac™ Cem Radiopaque: Mix the Ketac™ Cem Radiopaque powder and liquid according to the manufacturer's instructions to achieve a homogenous consistency.

  • Placement of Cement: Immediately place the mixed cement into the prepared cavity, ensuring complete adaptation to the cavity walls. Use a suitable instrument to shape and contour the restoration.

  • Setting: Allow the cement to set according to the manufacturer's specified time at room temperature and humidity.

  • Finishing and Polishing: After the final set, finish and polish the restoration using appropriate dental finishing strips and polishing discs.

Thermocycling
  • Purpose: To simulate the temperature changes in the oral environment, which can challenge the marginal seal of the restoration.

  • Procedure: Subject the restored teeth to thermocycling for a specified number of cycles (e.g., 100 to 2000 cycles) in water baths of contrasting temperatures, typically 5°C and 55°C.[1][3][5] The dwell time in each bath is usually 30 seconds.[5]

Dye Penetration
  • Specimen Sealing: Coat the entire surface of each tooth with two layers of nail varnish, except for the restoration and a 1 mm margin around it.[1][2] This ensures that dye penetration occurs only at the tooth-restoration interface.

  • Dye Immersion: Immerse the teeth in a 0.5% basic fuchsin dye solution for 24 hours at 37°C.[2][3] Other dyes like 2% methylene blue can also be used.

  • Rinsing: After immersion, remove the teeth from the dye solution and rinse them thoroughly under running water to remove excess dye from the surface.

Sectioning and Evaluation
  • Sectioning: Section each tooth longitudinally through the center of the restoration using a slow-speed diamond saw under water cooling.

  • Microscopic Examination: Examine the sectioned surfaces under a stereomicroscope at a magnification of 20x to 40x to assess the extent of dye penetration along the tooth-restoration interface.[2][4]

  • Scoring: Score the degree of microleakage using a standardized scoring system.

Table 4: Dye Penetration Scoring Criteria

ScoreDescription of Dye Penetration
0No evidence of dye penetration.[4]
1Dye penetration up to one-third of the cavity depth.
2Dye penetration up to two-thirds of the cavity depth.
3Dye penetration to the full depth of the cavity wall.
4Dye penetration into the axial or pulpal wall.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Specimen Preparation cluster_procedure Restorative Procedure cluster_testing Microleakage Testing Tooth_Selection Tooth Selection Cleaning_Storage Cleaning & Storage Tooth_Selection->Cleaning_Storage Cavity_Preparation Cavity Preparation Cleaning_Storage->Cavity_Preparation Cavity_Conditioning Cavity Conditioning Cavity_Preparation->Cavity_Conditioning Cement_Mixing Ketac Cem Mixing Cavity_Conditioning->Cement_Mixing Cement_Placement Cement Placement Cement_Mixing->Cement_Placement Setting Setting Cement_Placement->Setting Finishing_Polishing Finishing & Polishing Setting->Finishing_Polishing Thermocycling Thermocycling Finishing_Polishing->Thermocycling Specimen_Sealing Specimen Sealing Thermocycling->Specimen_Sealing Dye_Immersion Dye Immersion Specimen_Sealing->Dye_Immersion Sectioning Sectioning Dye_Immersion->Sectioning Microscopic_Evaluation Microscopic Evaluation Sectioning->Microscopic_Evaluation Scoring Scoring Microscopic_Evaluation->Scoring influencing_factors cluster_material Material Properties cluster_operator Operator Factors cluster_tooth Tooth-Related Factors Polymerization_Shrinkage Polymerization Shrinkage Microleakage Microleakage Polymerization_Shrinkage->Microleakage Thermal_Expansion Thermal Expansion Thermal_Expansion->Microleakage Adhesion Adhesion to Tooth Structure Adhesion->Microleakage Cavity_Prep_Technique Cavity Preparation Technique Cavity_Prep_Technique->Microleakage Material_Handling Material Handling & Placement Material_Handling->Microleakage Cavity_Configuration Cavity Configuration (C-Factor) Cavity_Configuration->Microleakage Enamel_Dentin_Quality Enamel/Dentin Quality Enamel_Dentin_Quality->Microleakage

References

Application Notes and Protocols for Evaluating the Film Thickness of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed methodology for evaluating the film thickness of Ketac Cem Radiopaque, a glass ionomer luting cement. The protocols are based on established international standards and scientific literature to ensure accurate and reproducible results.

Introduction

This compound is a widely used dental cement for luting permanent restorations. Its clinical success is partially dependent on achieving a minimal and uniform film thickness to ensure a precise fit of the restoration.[1][2][3][4] This document outlines the standardized protocol for measuring the film thickness of this compound in a laboratory setting, adhering to industry standards such as ISO 9917-1 and ANSI/ADA Specification No. 96.[5][6][7][8]

Quantitative Data Summary

The film thickness of glass ionomer cements is a critical property influencing the marginal integrity and overall success of dental restorations. The following table summarizes film thickness data for this compound and other glass ionomer cements from various studies. According to ISO 9917-1, the film thickness of a luting cement should not exceed 25 µm.[9]

CementMean Film Thickness (µm)Standard Deviation (µm)Measurement ConditionsReference
This compound Significantly less than Fuji Plus-Not specified[10]
Glass Ionomer Cement Type I26.8440.2425°C ± 2°C[11]
Glass Ionomer Cement Type I27.7130.0135°C ± 2°C[11]
Resin-Modified Glass Ionomer Cement (RMGIC)22.1800.6825°C ± 2°C[11]
Resin-Modified Glass Ionomer Cement (RMGIC)26.2620.1635°C ± 2°C[11]
GC Luting and Lining Cement18.353-Not specified[12]
Micron24.876-Not specified[12]
Paracore25.492-Not specified[12]

Experimental Protocol: Film Thickness Evaluation

This protocol details the step-by-step procedure for measuring the film thickness of this compound in accordance with ISO 9917-1.[5][6][9]

3.1. Materials and Equipment

  • This compound (Powder and Liquid)

  • Two optically flat, circular glass plates (approximately 5 mm thick and 20 mm in diameter)

  • Micrometer with a resolution of at least 1 µm

  • Mixing pad and spatula

  • Constant load device capable of applying 150 N

  • Environmental chamber or room maintained at 23 ± 1 °C and 50 ± 10% relative humidity

  • Stopwatch

3.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_mixing Cement Mixing cluster_loading Sample Loading & Compression cluster_measurement Measurement start Start env_control Conditioning of Materials and Equipment (23±1°C, 50±10% RH) start->env_control plate_measure_initial Measure Initial Thickness of Glass Plates (T1) env_control->plate_measure_initial dispense Dispense Powder and Liquid plate_measure_initial->dispense mix Mix Cement (as per manufacturer's instructions) dispense->mix place_cement Place 0.05 mL of Mixed Cement on Plate mix->place_cement assemble Assemble Glass Plates place_cement->assemble apply_load Apply 150 N Load (within 180s of mixing start) assemble->apply_load wait Wait 10 minutes apply_load->wait remove_load Remove Load wait->remove_load plate_measure_final Measure Final Thickness of Plates with Cement (T2) remove_load->plate_measure_final calculate Calculate Film Thickness (T = T2 - T1) plate_measure_final->calculate end_node End calculate->end_node logical_relationships cluster_factors Influencing Factors cluster_properties Cement Properties cluster_outcome Outcome powder_liquid_ratio Powder/Liquid Ratio viscosity Viscosity powder_liquid_ratio->viscosity mixing_technique Mixing Technique (Time, Spatulation) mixing_technique->viscosity temperature Temperature temperature->viscosity working_time Working Time temperature->working_time film_thickness Film Thickness viscosity->film_thickness working_time->film_thickness

References

Application Notes and Protocols: In Vitro Model for Testing Ketac Cem Radiopaque in Orthodontic Band Cementation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ketac Cem Radiopaque, a glass ionomer luting cement, is widely utilized for the cementation of orthodontic bands due to its advantageous properties such as chemical bonding to enamel and dentin, fluoride release, and high biocompatibility[1][2][3][4]. In vitro models are essential for evaluating the performance of such dental materials, providing a controlled environment to assess properties like bond strength and durability. These models are crucial for product development, quality control, and comparative studies against other cements. This document outlines detailed protocols for an in vitro model designed to test the efficacy of this compound for orthodontic band cementation. The protocols described herein are based on established methodologies from various in vitro studies.

Key Properties and Indications:

This compound is indicated for a variety of dental applications, including the cementation of crowns, bridges, inlays, onlays, posts, screws, and orthodontic bands[1][4]. Its key features include:

  • High fluoride release[1][3][5]

  • Chemical bond to enamel and dentin, reducing microleakage[1][4]

  • Good pulpal acceptance and high biocompatibility[3][4]

  • Low film thickness for optimal fit[4]

  • Radiopacity for clear visibility on X-rays[2][4][6]

Data Presentation: Comparative Performance of this compound

The following tables summarize quantitative data from various in vitro studies, comparing the mechanical properties of this compound with other orthodontic cements.

Table 1: Shear Bond Strength (SBS) of Orthodontic Cements

CementMean SBS (MPa)Test ConditionsSource
Ketac Cem 11.4 Thermocycled[7][8]
Ketac Cem (Control) 12.8 No Thermocycling[7][8]
RelyX Unicem 27.4Thermocycled[7][8]
RelyX Luting Plus3.2Thermocycled[7][8]
RelyX Unicem 2 (Control)9.5No Thermocycling[7]
RelyX Luting Plus (Control)5.4No Thermocycling[7]

Table 2: Shear Peel Bond Strength (SPBS) of Orthodontic Cements

CementMean SPBS (MPa)Mean Retentive Strength (N)Source
This compound 1.22 127.40 [9]
Resin-modified GIC (RelyX Luting 2)1.53165.40[9]
Self-adhesive resin cement (RelyX U200)2.36256.85[9]

Table 3: Mechanical Properties of Various Orthodontic Cements

CementDiametral Tensile Strength (MPa)Compressive Strength (MPa)Flexural Strength (MPa)Source
Ketac Cem (KC) 4.08 81.93 20.50 [9][10][11]
GC Fuji Ortho Band (FJ)10.5164.5020.72[10][11]
Meron (MR)9.6077.7125.84[10][11]
Multi-Cure Glass Ionomer (MC)20.0494.2153.41[10][11]
Band-Lok (BL)42.80193.88137.41[10][11]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the performance of this compound for orthodontic band cementation.

Protocol 1: Shear Bond Strength (SBS) Testing

This protocol is designed to measure the force required to debond an orthodontic band from a tooth surface in a shear mode.

Materials and Equipment:

  • Extracted human permanent molars (caries-free)

  • Stainless steel orthodontic bands

  • This compound cement

  • Universal testing machine (e.g., Instron)

  • Mounting jigs and acrylic resin

  • Thermocycler (optional, for aging simulation)

  • Microscope for failure mode analysis

Procedure:

  • Tooth Preparation:

    • Collect freshly extracted human permanent molars and store them in a suitable medium (e.g., distilled water, saline) to prevent dehydration.

    • Clean the teeth of any soft tissue debris and calculus.

    • Embed the roots of the teeth in acrylic resin using mounting jigs, ensuring the crown is exposed and the buccal surface is parallel to the base of the jig.

  • Band Selection and Cementation:

    • Select appropriately sized stainless steel orthodontic bands for each molar.

    • Prepare the this compound cement according to the manufacturer's instructions. Typically, this involves mixing one level scoop of powder with two drops of liquid[1].

    • Apply a thin, even layer of the mixed cement to the inner surface of the orthodontic band.

    • Seat the band onto the molar with firm pressure and remove any excess cement.

  • Specimen Storage and Aging (Optional):

    • Store the cemented specimens in distilled water at 37°C for 24 hours to allow for complete cement maturation[9].

    • For aging simulation, subject the specimens to thermocycling. A common protocol involves 5,000 cycles between 5°C and 55°C[12].

  • Shear Bond Strength Testing:

    • Mount the specimen in the universal testing machine.

    • Apply a shear force to the band using a chisel-shaped rod at a crosshead speed of 1 mm/min[13]. The force should be applied as close to the tooth surface as possible.

    • Record the force in Newtons (N) at which the band debonds.

    • Calculate the shear bond strength in Megapascals (MPa) by dividing the failure load (N) by the bonded surface area of the band (mm²).

  • Failure Mode Analysis:

    • After debonding, examine the tooth surface and the inner surface of the band under a microscope at a suitable magnification (e.g., 10x).

    • Classify the failure mode as:

      • Adhesive: Failure at the enamel-cement interface.

      • Cohesive: Failure within the cement itself.

      • Mixed: A combination of adhesive and cohesive failure.

Protocol 2: Fluoride Release Measurement

This protocol measures the amount of fluoride released from the cement over time.

Materials and Equipment:

  • Disc-shaped cement specimens or banded teeth

  • Deionized water

  • Plastic vials

  • Orion ion-selective electrode and ion analyzer

  • Nail varnish

Procedure:

  • Specimen Preparation (Banded Tooth Model):

    • Prepare banded tooth specimens as described in Protocol 1.

    • Coat the entire tooth surface with two layers of nail varnish, leaving a 1mm margin around the band to ensure fluoride is only released from the exposed cement line[5].

  • Specimen Preparation (Disc Model):

    • Prepare disc-shaped specimens of this compound (e.g., 4.5mm diameter and 2mm depth)[5].

  • Fluoride Leaching:

    • Immerse each specimen in a plastic vial containing a known volume of deionized water (e.g., 2 ml)[5].

    • Store the vials at 37°C.

  • Fluoride Measurement:

    • At predetermined time intervals (e.g., 1, 2, 7, 14, 30 days), remove the specimen from the vial and transfer the deionized water to a clean container for analysis.

    • Replenish the vial with fresh deionized water and return the specimen for continued leaching.

    • Measure the fluoride concentration in the collected water samples using an ion-selective electrode connected to an ion analyzer[5].

    • Calculate the cumulative fluoride release over the study period.

Visualizations

Experimental Workflow for Shear Bond Strength Testing

G cluster_prep Specimen Preparation cluster_cement Band Cementation cluster_store Storage & Aging cluster_test Testing & Analysis A Extracted Human Molars B Cleaning and Mounting in Acrylic Resin A->B C Select Orthodontic Band B->C E Apply Cement and Seat Band C->E D Mix this compound D->E F Store at 37°C for 24h E->F G Thermocycling (Optional) F->G H Mount in Universal Testing Machine G->H I Apply Shear Force (1 mm/min) H->I J Record Debonding Force (N) I->J K Calculate SBS (MPa) J->K L Analyze Failure Mode K->L

Caption: Workflow for in vitro shear bond strength testing of orthodontic band cement.

Logical Relationship in Bond Failure Analysis

G cluster_interfaces Potential Failure Interfaces cluster_outcomes Observed Failure Modes Debonding Event Debonding Event Enamel-Cement Interface Enamel-Cement Interface Debonding Event->Enamel-Cement Interface Adhesive Failure Cement-Band Interface Cement-Band Interface Debonding Event->Cement-Band Interface Adhesive Failure Within Cement Within Cement Debonding Event->Within Cement Cohesive Failure Adhesive Adhesive Enamel-Cement Interface->Adhesive Mixed Mixed Enamel-Cement Interface->Mixed Cement-Band Interface->Adhesive Cement-Band Interface->Mixed Cohesive Cohesive Within Cement->Cohesive Within Cement->Mixed

Caption: Logical relationships in the analysis of orthodontic cement bond failure modes.

References

Application Notes and Protocol for SEM Analysis of Ketac Cem Radiopaque Specimens

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the preparation of Ketac Cem Radiopaque specimens for Scanning Electron Microscopy (SEM) analysis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure reproducible and high-quality imaging of the cement's microstructure.

Specimen Fabrication and Curing

The initial preparation of this compound specimens must adhere to the manufacturer's instructions to ensure the material's integrity.

Materials and Equipment
  • This compound powder and liquid

  • Mixing pad and spatula

  • Cylindrical molds (e.g., 5 mm diameter, 2 mm height)

  • Microbalance

  • Timer

  • Incubator or controlled environment chamber

Protocol
  • Powder and Liquid Dispensing: In a controlled environment of 23°C (± 1°C) and 50% (± 5%) relative humidity, dispense one level scoop of this compound powder and two drops of liquid onto a mixing pad. This corresponds to a powder-to-liquid ratio of 3.8:1 by weight.

  • Mixing: Mix the powder and liquid thoroughly for 60 seconds to achieve a homogeneous consistency.

  • Mold Filling: Immediately after mixing, fill the cylindrical molds with the cement mixture, ensuring no air is trapped.

  • Curing: Allow the specimens to set in the molds for a minimum of 7 minutes from the start of mixing.

  • Storage: After the initial set, carefully remove the specimens from the molds and store them in a humid environment (e.g., 37°C and 95-100% relative humidity) for 24 hours to ensure complete maturation of the cement.

Specimen Preparation for SEM Analysis

Proper preparation of the cured specimens is critical to obtaining high-quality SEM images free of artifacts. Glass ionomer cements are susceptible to dehydration and cracking, requiring careful handling.

Materials and Equipment
  • Low-speed diamond saw with a diamond wafering blade

  • SEM stubs (aluminum)

  • Conductive carbon adhesive tabs or silver paint

  • Grinding and polishing machine

  • Silicon carbide (SiC) grinding papers (e.g., 400, 600, 800, 1200 grit)

  • Polishing cloths

  • Diamond polishing suspensions (e.g., 6 µm, 3 µm, 1 µm)

  • Ultrasonic cleaner

  • Deionized water

  • Ethanol

  • Desiccator

  • Sputter coater with a gold-palladium (Au-Pd) or carbon target

Protocol
  • Sectioning: Using a low-speed diamond saw under constant water cooling, section the cured cylindrical specimens longitudinally to expose a flat internal surface.

  • Mounting: Securely mount the sectioned specimens onto aluminum SEM stubs using conductive carbon adhesive tabs or a thin layer of silver paint. Ensure the surface to be analyzed is parallel to the top of the stub.

  • Grinding: Perform sequential grinding of the specimen surface using SiC papers of increasing grit (400, 600, 800, and 1200). Grind each step for 2-3 minutes with copious water irrigation to remove saw marks and create a flat surface.

  • Polishing: Polish the ground specimens using diamond suspensions on polishing cloths. Start with a 6 µm suspension, followed by 3 µm, and a final polish with 1 µm suspension. Polish each step for 5-10 minutes until a mirror-like finish is achieved.

  • Cleaning: After the final polishing step, clean the specimens in an ultrasonic bath with deionized water for 5 minutes, followed by another 5 minutes in ethanol to remove any polishing debris and surface contaminants.

  • Drying: Carefully dry the specimens with a gentle stream of oil-free compressed air and then place them in a desiccator for at least 24 hours to ensure complete drying and to minimize dehydration artifacts during SEM analysis.

  • Coating: For non-conductive specimens like glass ionomer cements, a conductive coating is necessary to prevent charging under the electron beam.[1][2][3] Place the dried specimens in a sputter coater and apply a thin layer (approximately 10-20 nm) of gold-palladium or carbon. Gold-palladium is often preferred for its fine grain size, which is suitable for high-magnification imaging.[1][4]

Data Presentation

The following table summarizes the key quantitative parameters for the preparation protocol.

ParameterValueUnit
Specimen Fabrication
Powder/Liquid Ratio3.8:1w/w
Mixing Time60seconds
Initial Setting Time7minutes
Curing Time24hours
Curing Temperature37°C
Curing Humidity95-100%
Specimen Preparation
Grinding Grit Sequence400, 600, 800, 1200SiC Grit
Polishing Suspension Sequence6, 3, 1µm
Ultrasonic Cleaning Time (Water)5minutes
Ultrasonic Cleaning Time (Ethanol)5minutes
Drying Time24hours
Coating MaterialGold-Palladium
Coating Thickness10-20nm

Experimental Workflow

The following diagram illustrates the complete workflow for preparing this compound specimens for SEM analysis.

SEM_Preparation_Workflow cluster_fabrication Specimen Fabrication cluster_preparation SEM Preparation cluster_analysis Analysis mix Mixing (P/L Ratio: 3.8:1, 60s) mold Molding mix->mold cure Curing (24h, 37°C, 95% RH) mold->cure section Sectioning cure->section mount Mounting section->mount grind Grinding (400-1200 grit) mount->grind polish Polishing (6-1 µm) grind->polish clean Cleaning (Ultrasonic) polish->clean dry Drying (24h) clean->dry coat Coating (Au-Pd, 10-20 nm) dry->coat sem SEM Imaging coat->sem

Workflow for SEM specimen preparation.

Mitigating Artifacts

A primary challenge in the SEM analysis of glass ionomer cements is the potential for dehydration, which can lead to micro-cracking and a misrepresentation of the material's true microstructure.[5][6] The described protocol aims to minimize these artifacts through a controlled drying process.

For highly sensitive analyses where avoiding any potential dehydration artifact is paramount, an alternative resin impression technique can be employed. This involves creating a replica of the specimen's surface, which is then imaged by SEM.[5][6]

Common imaging artifacts in SEM can also arise from improper sample preparation, such as contamination, or from the interaction of the electron beam with the sample, leading to charging or beam damage.[7][8] Adherence to the cleaning and coating steps outlined in this protocol is crucial to minimize these effects.

References

Application Notes and Protocols for Assessing the Marginal Integrity of Restorations with Ketac Cem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the marginal integrity of dental restorations utilizing Ketac Cem, a glass ionomer cement. The following sections outline both in vitro and in vivo methodologies, presenting quantitative data in structured tables and visualizing experimental workflows using the DOT language.

Introduction to Marginal Integrity Assessment

The long-term success of a dental restoration is critically dependent on its marginal integrity—the quality of the seal between the restorative material and the tooth structure. A compromised margin can lead to microleakage, the microscopic passage of bacteria, fluids, oral debris, and ions, which can result in secondary caries, pulpal inflammation, and restoration failure.[1][2] Therefore, rigorous assessment of marginal integrity is paramount in the development and evaluation of dental restorative materials like Ketac Cem.

In Vitro Assessment Techniques

In vitro methods are fundamental for the initial screening and comparative analysis of restorative materials under controlled laboratory conditions.

Microleakage Assessment using Dye Penetration

The dye penetration technique is a widely used and cost-effective method to qualitatively and semi-quantitatively assess microleakage. It involves immersing restored teeth in a dye solution and subsequently sectioning them to evaluate the extent of dye penetration at the restoration-tooth interface.

  • Sample Preparation:

    • Collect extracted, caries-free human or bovine teeth and store them in a suitable medium (e.g., 0.1% thymol solution) to prevent dehydration.

    • Prepare standardized cavities (e.g., Class V or Class II) on the buccal or lingual surfaces of the teeth using a high-speed handpiece with water cooling.

    • Restore the cavities with Ketac Cem according to the manufacturer's instructions.

    • Store the restored teeth in distilled water at 37°C for 24 hours to allow for complete setting of the cement.

  • Artificial Aging (Thermocycling):

    • Subject the specimens to thermocycling to simulate temperature changes in the oral cavity. A common regimen involves alternating immersion in water baths at 5°C and 55°C for a predetermined number of cycles (e.g., 500 or 1000 cycles) with a dwell time of 30 seconds in each bath.[3]

  • Dye Immersion:

    • Seal the root apices of the teeth with a material like sticky wax or composite resin to prevent dye entry through the apex.

    • Apply two coats of nail varnish to the entire tooth surface, leaving a 1-2 mm window around the restoration margins.

    • Immerse the teeth in a 0.5% basic fuchsin or 2% methylene blue dye solution for 24 hours at 37°C.[4][5][6]

  • Sectioning and Evaluation:

    • Rinse the teeth thoroughly under running water to remove excess dye.

    • Embed the teeth in self-curing acrylic resin for easier handling during sectioning.

    • Section the teeth longitudinally through the center of the restoration using a slow-speed diamond saw with water cooling.

    • Examine the sections under a stereomicroscope at a magnification of 20x to 40x.[7][8]

  • Scoring:

    • Evaluate the extent of dye penetration at the occlusal/incisal and gingival margins using a standardized scoring system (see Table 1).

Table 1: Scoring Criteria for Dye Penetration

ScoreDescription of Dye Penetration
0No dye penetration.
1Dye penetration up to one-third of the cavity depth.
2Dye penetration up to two-thirds of the cavity depth.
3Dye penetration along the entire cavity wall to the axial wall.
4Dye penetration to the axial wall and beyond, towards the pulp.

Source: Adapted from various microleakage studies.

DyePenetrationWorkflow cluster_prep Sample Preparation cluster_aging Artificial Aging cluster_dye Dye Penetration cluster_eval Evaluation Tooth Extracted Tooth CavityPrep Cavity Preparation Tooth->CavityPrep Restoration Restoration with Ketac Cem CavityPrep->Restoration Storage 24h Storage at 37°C Restoration->Storage Thermocycling Thermocycling (5°C - 55°C) Storage->Thermocycling ApexSeal Apex Sealing Thermocycling->ApexSeal Varnishing Nail Varnish Application ApexSeal->Varnishing DyeImmersion Immersion in Dye Solution Varnishing->DyeImmersion Sectioning Sectioning DyeImmersion->Sectioning Microscopy Stereomicroscopy Sectioning->Microscopy Scoring Microleakage Scoring Microscopy->Scoring

Workflow of the dye penetration test for microleakage assessment.
Marginal Gap Analysis using Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the restoration-tooth interface, allowing for the direct visualization and quantitative measurement of marginal gaps.

  • Sample Preparation and Restoration:

    • Follow the same initial steps as for the dye penetration test (sample collection, cavity preparation, and restoration with Ketac Cem).

  • Artificial Aging:

    • Perform thermocycling as described previously to simulate oral conditions.

  • Sectioning and Mounting:

    • Section the restored teeth longitudinally through the center of the restoration using a slow-speed diamond saw with water cooling.

    • Mount the sectioned specimens on aluminum stubs using a conductive adhesive.

  • Specimen Coating:

    • Dehydrate the specimens in an ascending series of ethanol solutions (e.g., 50%, 70%, 90%, and 100%).

    • Coat the specimens with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging artifacts during SEM imaging.

  • SEM Examination:

    • Examine the specimens under a scanning electron microscope at various magnifications (e.g., 200x, 500x, 1000x).

    • Capture images of the restoration-tooth interface at predefined points along the margin (e.g., occlusal, gingival, and axial walls).

  • Marginal Gap Measurement:

    • Use the measurement software of the SEM to quantify the marginal gap width (in micrometers) at multiple points along the interface.

    • Calculate the mean and standard deviation of the marginal gap for each restoration.

SEMWorkflow cluster_prep Sample Preparation cluster_mount Mounting & Coating cluster_analysis Analysis Sample Restored Tooth Aging Artificial Aging Sample->Aging Section Sectioning Aging->Section Mounting Mounting on Stubs Section->Mounting Dehydration Dehydration Mounting->Dehydration Coating Sputter Coating Dehydration->Coating SEM SEM Examination Coating->SEM Imaging Image Acquisition SEM->Imaging Measurement Gap Measurement (µm) Imaging->Measurement

Workflow for SEM analysis of marginal gaps.

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies comparing the marginal integrity of Ketac Cem with other dental cements.

Table 2: Comparative Microleakage Scores of Ketac Cem and Other Cements

StudyMaterialMean Microleakage Score (± SD)Scoring Scale
Al-Haj et al.Ketac Cem Aplicap™0.67 ± 0.27 mmLinear Dye Penetration
RelyX™ Unicem0.30 ± 0.30 mmLinear Dye Penetration
Satyendra et al.Relyx Lut 2 (RMGIC)74.26 ± 7.67 µmLinear Dye Penetration
Relyx U 200 (Resin)64.04 ± 7.44 µmLinear Dye Penetration
Unnamed StudyKetac MolarLower than Giomer, Zirconomer, Ceram-xOrdinal Scale
Unnamed StudyKetac Cem Easymix98.64 ± 39.18 µmLinear Dye Penetration
Zinc Phosphate109.28 ± 51.27 µmLinear Dye Penetration
Relyx™ Luting 2 (RMGIC)102.63 ± 45.07 µmLinear Dye Penetration

Source: Compiled from multiple research articles.[8]

Table 3: Comparative Marginal Gap Measurements of Ketac Cem and Other Materials

StudyMaterialMean Marginal Gap (µm ± SD)Measurement Technique
Unnamed StudyKetac Nano (no contamination)0.894 ± 0.259SEM
GC Fuji IX (with contamination)8.65 ± 0.391SEM

Source: Compiled from a study on salivary contamination.[6]

In Vivo Assessment: Clinical Evaluation

Clinical evaluation provides the most relevant data on the long-term performance of restorative materials in the oral environment. Standardized criteria are used to assess various parameters, including marginal integrity.

FDI World Dental Federation Criteria

The FDI criteria are widely used for the clinical evaluation of direct and indirect restorations. They provide a detailed scoring system for various clinical parameters.

Table 4: FDI Criteria for Marginal Adaptation

ScoreDescription
1Clinically Excellent/Very Good: No visible evidence of a crevice along the margin.
2Clinically Good: Slight marginal discrepancy, but no exposure of dentin or cement.
3Clinically Sufficient/Satisfactory: Visible crevice, but no exposure of dentin or cement.
4Clinically Unsatisfactory (Repairable): Visible crevice with exposure of dentin or cement.
5Clinically Poor (Replacement Needed): Extensive crevice with exposure of dentin or cement.

Source: FDI World Dental Federation.

USPHS (United States Public Health Service) Criteria

The USPHS criteria, also known as the Ryge criteria, are another commonly used system for the clinical evaluation of dental restorations.

Table 5: USPHS Criteria for Marginal Adaptation

RatingDescription
Alpha The restoration is continuous with existing anatomic form; explorer does not catch.
Bravo Visible evidence of a crevice at the margin, but no exposure of dentin or base.
Charlie The explorer catches and there is evidence of a crevice at the margin with exposure of dentin or base.
Delta The restoration is mobile, fractured, or missing in part.

Source: USPHS/Ryge criteria.

ClinicalEvaluation cluster_patient Patient with Restoration cluster_exam Clinical Examination cluster_criteria Evaluation Criteria cluster_outcome Outcome Assessment Patient Patient with Ketac Cem Restoration Visual Visual Inspection Patient->Visual Tactile Tactile Examination (Explorer) Visual->Tactile FDI FDI Criteria Tactile->FDI USPHS USPHS Criteria Tactile->USPHS Score Assign Score/Rating FDI->Score USPHS->Score Decision Clinical Decision (Monitor, Repair, Replace) Score->Decision

Logical flow of clinical evaluation of marginal integrity.

Conclusion

The assessment of marginal integrity is a multi-faceted process that combines both in vitro and in vivo methodologies. For a comprehensive evaluation of Ketac Cem restorations, it is recommended to utilize a combination of techniques. In vitro studies, such as dye penetration and SEM analysis, provide valuable initial data on material performance. However, long-term clinical trials using standardized criteria like the FDI and USPHS systems are essential to ultimately determine the clinical success and longevity of these restorations. The protocols and data presented in these application notes serve as a guide for researchers and clinicians in the systematic evaluation of the marginal integrity of Ketac Cem.

References

Application of Ketac Cem Radiopaque as a Cavity Liner in Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketac Cem Radiopaque is a glass ionomer luting cement recognized for its high biocompatibility, fluoride release, and chemical bond to enamel and dentin.[1][2][3] Its application as a cavity liner in research models is crucial for evaluating its therapeutic effects, biocompatibility, and interaction with dental pulp tissue. These notes provide detailed protocols and data derived from scientific literature to guide researchers in utilizing this compound in various experimental setups.

Data Presentation

Table 1: Cytotoxicity of Ketac Cement Extracts on Human Oral Cells
Cell LineExposure TimeCell Viability (% of Control)Statistical Significance (p-value)
Gingival Fibroblasts (GN 23) 24 hoursSimilar to BioCem, significantly lower than RelyX<0.05 vs. Negative Control
48 hoursLower than BioCem and RelyX≤0.001 vs. Negative Control
72 hoursLower than BioCem and RelyX≤0.001 vs. Negative Control
Gingival Epithelial Cells (SG) 24 hoursNo significant cytotoxicity>0.05 vs. Negative Control
48 hoursLower than BioCem and RelyX≤0.001 vs. Negative Control
72 hoursLower than BioCem and RelyX≤0.05 vs. Negative Control

Data synthesized from a study by Filbert et al. (2024) on the cytotoxic effects of various dental cements.[4] Note: The study used "Ketac Maxicap," a capsule version of Ketac cement.

Table 2: In Vivo Biocompatibility of Ketac Cem in a Rat Subcutaneous Model
Time PointInflammatory InfiltrateEdemaNecrosisGranulation TissueGiant CellsYoung FibroblastsCollagen Formation
7 Days IntenseMinimalAbsentPresentMinimalSignificant presenceInitial deposition
15 Days ModerateAbsentAbsentWell-formedMinimalAbundantIncreased deposition
30 Days Mild to AbsentAbsentAbsentMatureAbsentOrganizedWell-organized fibers

Histological observations from a study evaluating the tissue response to implanted Ketac Cem. The results indicate good biocompatibility with a resolving inflammatory response and progressive tissue healing.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using Cement Extracts

This protocol is designed to evaluate the cytotoxic effects of leachable components from this compound on dental pulp stem cells (DPSCs) or other relevant cell lines.

Materials:

  • This compound (Powder and Liquid)

  • Sterile mixing pad and spatula

  • Cell culture medium (e.g., DMEM)

  • Dental Pulp Stem Cells (DPSCs)

  • 96-well cell culture plates

  • MTT assay kit

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cement Extract Preparation:

    • Mix this compound according to the manufacturer's instructions.

    • Create cement discs of a standardized size (e.g., 5 mm diameter, 2 mm thickness).

    • Allow the discs to set completely for 1 hour.

    • Sterilize the discs using a suitable method (e.g., UV irradiation).

    • Immerse the sterilized discs in a cell culture medium at a standardized surface area to volume ratio (e.g., 1 cm²/mL).

    • Incubate for 24 hours at 37°C to create the cement extract.

    • Collect the extract and filter-sterilize it through a 0.22 µm filter.

  • Cell Culture and Treatment:

    • Seed DPSCs into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the culture medium and replace it with the prepared cement extract (undiluted and serial dilutions).

    • Include a negative control (fresh culture medium) and a positive control (e.g., Triton-X100).

    • Incubate the cells for 24, 48, and 72 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • At each time point, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 2: In Vivo Pulp Capping and Biocompatibility in a Rabbit Model

This protocol evaluates the in vivo response of dental pulp tissue to this compound as a direct pulp capping agent.

Materials:

  • New Zealand white rabbits

  • General and local anesthetics

  • High-speed dental handpiece and sterile burs

  • This compound

  • Saline solution

  • Restorative material (e.g., composite resin)

  • Histological processing reagents (formalin, decalcifying solution, ethanol series, paraffin)

  • Microtome and microscopy equipment

Procedure:

  • Animal Preparation and Anesthesia:

    • Administer general anesthesia to the rabbits.

    • Provide local anesthesia at the surgical site.

  • Cavity Preparation and Pulp Exposure:

    • Prepare Class V cavities on the buccal surfaces of the incisors using a high-speed handpiece with copious water cooling.

    • Create a standardized pulp exposure at the center of the cavity floor using a sterile round bur.

    • Control hemorrhage with a sterile saline-moistened cotton pellet.

  • Pulp Capping and Restoration:

    • Mix this compound and apply it directly over the exposed pulp.

    • Place a final restoration over the this compound liner.

  • Post-operative Care and Euthanasia:

    • Provide post-operative analgesics.

    • At predetermined time points (e.g., 7, 30, and 60 days), euthanize the animals.

  • Histological Evaluation:

    • Dissect the teeth and fix them in 10% neutral buffered formalin.

    • Decalcify the teeth, followed by dehydration and embedding in paraffin.

    • Section the teeth and stain with Hematoxylin and Eosin (H&E).

    • Evaluate the pulp tissue for inflammatory response, tissue organization, and dentin bridge formation.

Protocol 3: Microleakage Assessment using Dye Penetration

This protocol assesses the sealing ability of this compound when used as a cavity liner.

Materials:

  • Extracted human molars

  • Dental handpiece and burs

  • This compound

  • Restorative material (e.g., composite resin)

  • Nail varnish

  • 2% methylene blue dye solution

  • Diamond saw

Procedure:

  • Tooth Preparation:

    • Prepare standardized Class V cavities on the buccal and lingual surfaces of the teeth.

    • Ensure the gingival margin is in dentin/cementum.

  • Liner Application and Restoration:

    • Apply this compound as a liner to the cavity floor.

    • Place the final restoration over the liner.

  • Specimen Sealing and Dye Immersion:

    • Seal the apex of the teeth with a suitable material.

    • Coat the entire tooth surface with two layers of nail varnish, leaving a 1 mm window around the restoration margins.

    • Immerse the teeth in a 2% methylene blue dye solution for 24 hours.

  • Sectioning and Evaluation:

    • Rinse the teeth and embed them in acrylic resin.

    • Section the teeth longitudinally through the center of the restoration using a diamond saw.

    • Evaluate the extent of dye penetration at the tooth-restoration interface using a stereomicroscope.

    • Score the microleakage based on a standardized scale (e.g., 0 = no penetration, 4 = penetration to the axial wall).

Signaling Pathways and Cellular Mechanisms

Glass ionomer cements, including this compound, can influence the behavior of dental pulp cells, promoting their differentiation into odontoblast-like cells and stimulating the formation of reparative dentin. This is mediated through the regulation of specific signaling pathways and the expression of key odontogenic markers.

Odontogenic_Differentiation_Pathway cluster_material This compound cluster_cellular_response Cellular Response in Dental Pulp Stem Cells cluster_tissue_response Tissue Level Response Ketac This compound RUNX2 RUNX2 Upregulation Ketac->RUNX2 ALP ALP Upregulation RUNX2->ALP DMP1 DMP1 Upregulation RUNX2->DMP1 Odontoblast Odontoblast-like Cell Differentiation ALP->Odontoblast DSPP DSPP Upregulation DMP1->DSPP DSPP->Odontoblast ReparativeDentin Reparative Dentin Formation Odontoblast->ReparativeDentin

Studies on glass ionomer cements have shown that their extracts can upregulate the expression of key transcription factors and odontogenic markers in dental pulp stem cells.[1][5]

  • RUNX2 (Runt-related transcription factor 2): An essential transcription factor for osteo- and odontoblastic differentiation.

  • ALP (Alkaline Phosphatase): An early marker of osteo/odontogenic differentiation, involved in the mineralization process.[5]

  • DMP1 (Dentin Matrix Protein 1): Plays a crucial role in the regulation of collagen matrix organization and dentin mineralization.[1]

  • DSPP (Dentin Sialophosphoprotein): A key marker for terminal odontoblast differentiation and dentinogenesis.[1]

The upregulation of these markers ultimately leads to the differentiation of dental pulp stem cells into odontoblast-like cells, which are responsible for the secretion of reparative dentin, aiding in the healing of the pulp-dentin complex.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the biocompatibility and therapeutic potential of this compound as a cavity liner.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_application Phase 2: Application cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Data Analysis AnimalModel Select Animal Model (e.g., Rabbit, Rat) CavityPrep Standardized Cavity Preparation AnimalModel->CavityPrep PulpExposure Pulp Exposure (Optional, for direct capping) CavityPrep->PulpExposure KetacApplication Apply this compound as a Liner PulpExposure->KetacApplication Restoration Place Final Restoration KetacApplication->Restoration PostOp Post-operative Observation (e.g., 7, 30, 60 days) Restoration->PostOp Euthanasia Euthanasia and Sample Collection PostOp->Euthanasia Histology Histological Analysis (H&E Staining) Euthanasia->Histology Microleakage Microleakage Assessment (Dye Penetration) Euthanasia->Microleakage GeneExpression Gene Expression Analysis (qRT-PCR) Euthanasia->GeneExpression DataAnalysis Statistical Analysis of Results Histology->DataAnalysis Microleakage->DataAnalysis GeneExpression->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

References

Application Notes and Protocols: Ketac™ Cem Radiopaque for Luting of Posts and Screws in Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketac™ Cem Radiopaque is a permanent glass ionomer luting cement recognized for its chemical bond to enamel and dentin, fluoride release, high biocompatibility, and low film thickness, which optimizes fit and marginal integrity.[1][2][3][4][5] Its indications include the cementation of crowns, bridges, inlays, orthodontic bands, and cavity lining, as well as the luting of posts and screws.[1][2][6][7][8] For researchers and scientists in dental materials and drug development, understanding the performance of Ketac™ Cem Radiopaque in controlled laboratory settings is crucial for comparative analysis and the development of new restorative strategies. These application notes provide a summary of quantitative data from various in-vitro studies and detailed protocols for evaluating the performance of Ketac™ Cem Radiopaque for luting posts and screws.

Data Presentation: Performance in Laboratory Studies

The following tables summarize the quantitative data from laboratory studies evaluating the retention strength, bond strength, and microleakage of Ketac™ Cem Radiopaque compared to other luting cements.

Table 1: Retention and Tensile Strength of Posts and Crowns Luted with Ketac™ Cem Radiopaque and Other Cements

Luting CementMean Retention/Tensile Strength (N)Standard Deviation (N)Test TypeSubstrate
Ketac™ Cem Radiopaque 272.4066.05TensileCast Posts
Zinc Phosphate Cement182.2031.03TensileCast Posts
Hybrid Cement (Fuji Plus)312.9060.76TensileCast Posts
Ketac™ Cem 31 (95% CI: 29-33)-Dislodging ForceZirconium Crowns
BioCem117 (95% CI: 115-119)-Dislodging ForceZirconium Crowns
FujiCEM® 2115 (95% CI: 113-117)-Dislodging ForceZirconium Crowns

Data sourced from Gavranović-Glamoč et al. and a 2022 study on posterior primary zirconium crowns.[3][9]

Table 2: Push-Out Bond Strength of Fiber Posts Luted with Ketac™ Cem Radiopaque and Other Cements

Luting CementMean Push-Out Bond Strength (MPa)Standard Deviation (MPa)
Ketac™ Cem Highest bond strength (exact value not specified)-
Luting & Lining CementHighest bond strength (exact value not specified)-
Fuji II LC ImprovedHighest bond strength (exact value not specified)-
RelyX LutingLower bond strength than Ketac Cem-
IonosealLowest bond strength-

Data sourced from a study on the push-out bond strength of fiber posts to root dentin.[10][11]

Table 3: Microleakage of Crowns Luted with Ketac™ Cem Radiopaque and Other Cements

Luting CementMean Microleakage (µm)Standard Deviation (µm)
Ketac™ Cem (Glass Ionomer) 1.100.41
Zinc Phosphate Cement1.710.19
Resin Cement (RelyX U200)0.940.34

Data sourced from a comparative evaluation of microleakage in full metal crowns.[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in laboratory studies involving the luting of posts and screws with Ketac™ Cem Radiopaque.

Protocol 1: Evaluation of Tensile Bond Strength of Luted Cast Posts

This protocol is adapted from studies evaluating the retentive strength of cast posts.

1. Specimen Preparation:

  • Select single-rooted human teeth, cleaned and stored in saline.
  • Decoronate the teeth at the cementoenamel junction to a standardized root length (e.g., 14 mm).
  • Perform endodontic treatment on all specimens.
  • Prepare post space to a standardized depth (e.g., 10 mm) and diameter using appropriate drills.
  • Fabricate cast posts and cores for each prepared root.

2. Luting Procedure:

  • Divide the specimens into experimental groups based on the luting cement to be tested (e.g., Group 1: Ketac™ Cem Radiopaque, Group 2: Zinc Phosphate Cement, Group 3: Resin-Modified Glass Ionomer Cement).
  • Mix Ketac™ Cem Radiopaque according to the manufacturer's instructions.
  • Apply a thin, even layer of the mixed cement to the post surface.
  • Seat the post into the prepared root canal with firm pressure.
  • Remove excess cement.
  • Store the cemented specimens in distilled water at 37°C for a specified period (e.g., 3 days).

3. Tensile Strength Testing:

  • Mount each specimen in a universal testing machine.
  • Apply a tensile force parallel to the long axis of the post at a constant crosshead speed (e.g., 0.5 mm/min) until the post is dislodged.
  • Record the force in Newtons (N) required for dislodgement.

4. Data Analysis:

  • Calculate the mean and standard deviation of the tensile bond strength for each group.
  • Perform statistical analysis (e.g., ANOVA and post-hoc tests) to compare the performance of the different cements.

Protocol 2: Evaluation of Push-Out Bond Strength of Luted Fiber Posts

This protocol is based on studies assessing the bond strength of fiber posts to root dentin.

1. Specimen Preparation:

  • Select human maxillary canines and section them transversally to a standardized length (e.g., 15 mm from the apex).
  • Prepare the root canals using a step-back technique to a specific apical file size (e.g., #55 K-file).
  • Obturate the canals.
  • Prepare the post space to a standardized depth and diameter.
  • Divide the specimens into groups based on the luting cement.

2. Luting Procedure:

  • Cement the glass fiber posts into the prepared spaces using the assigned luting agent (e.g., Ketac™ Cem Radiopaque), following the manufacturer's instructions.
  • Store the roots at 100% humidity until testing.

3. Push-Out Testing:

  • Section each root into 1-mm thick slices.
  • Perform the push-out test in a universal testing machine at a crosshead speed of 0.5 mm/minute.
  • Apply a load in an apical to coronal direction on the post using a metallic cylinder, ensuring no pressure is applied to the cement or dentin.
  • Record the maximum load for post dislodgement in Newtons (N).

4. Data Analysis:

  • Calculate the bond strength (σ) in Megapascals (MPa) using the formula: σ = F/A, where F is the load at rupture (N) and A is the bonded area (mm²).
  • Analyze the data statistically (e.g., two-way ANOVA and Tukey's post-hoc test).

Protocol 3: Evaluation of Microleakage of Luted Crowns

This protocol is adapted from in-vitro studies on microleakage at crown margins.

1. Specimen Preparation:

  • Select freshly extracted human molars.
  • Perform standardized tooth preparations for full crowns using a dental surveyor for consistency.
  • Fabricate castings (e.g., nickel-chromium full metal crowns) for the prepared teeth.

2. Luting and Aging:

  • Divide the specimens into groups for each luting agent (e.g., Ketac™ Cem, Zinc Phosphate, Resin Cement).
  • Cement the crowns onto the prepared teeth with the respective luting agents.
  • Store the cemented specimens in artificial saliva for 24 hours.
  • Subject the teeth to thermocycling (e.g., between 5°C and 50°C).

3. Microleakage Assessment:

  • Treat the teeth with a 50% silver nitrate solution for 60 minutes.
  • Expose the samples to a 150-watt flood lamp for 5 minutes to fix the stain.
  • Embed the teeth in clear acrylic resin and section them longitudinally.
  • Observe the sections under a stereomicroscope and record the extent of stain penetration at the tooth-cement interface.

4. Data Analysis:

  • Measure the microleakage in micrometers (µm).
  • Statistically analyze the results using appropriate tests (e.g., Mann-Whitney U test and Kruskal-Wallis H test).

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Tensile_Bond_Strength_Workflow cluster_prep Specimen Preparation cluster_luting Luting Procedure cluster_testing Testing & Analysis A Select & Decoronate Teeth B Endodontic Treatment A->B C Prepare Post Space B->C D Fabricate Cast Posts C->D E Mix Ketac Cem D->E F Apply Cement to Post E->F G Seat Post F->G H Store Specimen G->H I Mount in Universal Tester H->I J Apply Tensile Load I->J K Record Dislodgement Force J->K L Statistical Analysis K->L

Caption: Workflow for Tensile Bond Strength Evaluation.

Push_Out_Bond_Strength_Workflow A Prepare & Obturate Root Canals B Prepare Post Space A->B C Lute Fiber Post with Ketac Cem B->C D Store Specimens C->D E Section Root into 1mm Slices D->E F Perform Push-Out Test E->F G Calculate Bond Strength (MPa) F->G H Analyze Data G->H

Caption: Workflow for Push-Out Bond Strength Testing.

Microleakage_Evaluation_Workflow cluster_prep Preparation & Luting cluster_aging Aging cluster_assessment Assessment & Analysis A Prepare Teeth for Crowns B Fabricate Crowns A->B C Lute Crowns with Ketac Cem B->C D Store in Artificial Saliva C->D E Thermocycle D->E F Silver Nitrate Staining E->F G Section Teeth F->G H Microscopic Observation G->H I Statistical Analysis H->I

Caption: Workflow for Microleakage Evaluation.

References

standardized mixing procedures for Ketac Cem Radiopaque to ensure consistent results

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with detailed, standardized procedures for the mixing of Ketac Cem Radiopaque, a glass ionomer luting cement. Adherence to these protocols is crucial for ensuring consistent, reliable, and optimal performance of the cement in both clinical and research settings.

Materials and Equipment

  • This compound powder and liquid

  • Dispensing dropper (provided with liquid)

  • Powder scoop (provided with powder)

  • Mixing pad or glass slab

  • Metal or plastic cement spatula

  • Timer

Environmental Conditions

For optimal results, all mixing procedures should be conducted at a room temperature of 20-25°C (68-77°F) and a relative atmospheric humidity of approximately 50%.[1] Deviations from these conditions can alter the working and setting times of the cement.

Dispensing and Mixing Protocol

3.1. Powder and Liquid Dispensing

  • Powder Preparation: Shake the powder bottle to loosen the contents before dispensing.

  • Powder Measurement: Use the provided scoop to measure one level spoonful of powder. Skim the excess powder off on the plastic segment of the bottle. Do not compress the powder in the scoop.[1]

  • Dispensing Powder: Place the measured powder onto a clean, dry mixing pad or glass slab.[1]

  • Liquid Measurement: Holding the liquid bottle vertically, dispense two drops of the liquid next to the powder on the mixing pad.[1][2] Ensure no crystallized liquid has formed on the dropper nozzle.

  • Recap: Tightly seal both the powder and liquid bottles immediately after dispensing to prevent contamination and degradation.

3.2. Mixing Procedure

  • Incorporation: Add the entire portion of the dispensed powder to the liquid at once.[1]

  • Spatulation: Using a metal or plastic cement spatula, mix the powder and liquid with a smoothing motion until a homogeneous, viscous paste is achieved.[1]

  • Consistency Check: The ideal consistency is reached when the cement mixture, if lifted with the spatula, will just about drip from it.[1] Another indicator of a proper mix is when the material can be stretched about half an inch from the mixing pad before breaking.[2][3]

Timing Parameters

The following time parameters are critical for consistent results and are based on the standardized environmental conditions mentioned in section 2.

ParameterTime (minutes:seconds)
Mixing Time1:00
Total Application Time (including mixing)3:30[1][2]
Setting Time (from start of mix)7:00[1][4]

Note: Higher temperatures will shorten the working time, while lower temperatures (e.g., using a cooled glass slab) will extend it. An increased powder-to-liquid ratio will also result in a shorter working time.[1]

Factors Influencing Consistency

Several factors can influence the final consistency and performance of the mixed cement. Understanding and controlling these variables is essential for reproducibility.

FactorEffect on Consistency and Performance
Powder-to-Liquid Ratio A higher powder-to-liquid ratio leads to a thicker, more viscous mix and a shorter working time.[1] A mix that is too thin (insufficient powder) may lead to adverse effects.[1]
Temperature Higher ambient temperatures accelerate the setting reaction, reducing working and setting times.[1] Lower temperatures have the opposite effect.
Humidity While not explicitly quantified in the manufacturer's instructions, high humidity can potentially affect the powder and the setting reaction of glass ionomer cements.
Mixing Technique Inadequate or prolonged mixing can result in a non-homogeneous paste, affecting the cement's physical properties and bond strength.

Experimental Workflow and Logical Relationships

.dot

mixing_workflow cluster_prep Preparation Phase cluster_mix Mixing Phase cluster_eval Evaluation Phase cluster_app Application Phase shake_powder Shake Powder Bottle dispense_powder Dispense 1 Level Scoop of Powder shake_powder->dispense_powder add_powder Add All Powder to Liquid dispense_powder->add_powder dispense_liquid Dispense 2 Drops of Liquid dispense_liquid->add_powder spatulate Spatulate Until Homogeneous add_powder->spatulate check_consistency Check for Viscous, Drippable Consistency spatulate->check_consistency apply_cement Apply Cement check_consistency->apply_cement

Caption: Standardized mixing workflow for this compound.

.dot

influencing_factors cluster_factors Influencing Factors cluster_outcomes Resulting Properties ratio Powder/Liquid Ratio consistency Final Consistency ratio->consistency working_time Working Time ratio->working_time temp Temperature temp->working_time setting_time Setting Time temp->setting_time humidity Humidity humidity->consistency mixing Mixing Technique mixing->consistency properties Physical Properties mixing->properties

Caption: Factors influencing the final properties of mixed this compound.

References

Troubleshooting & Optimization

effect of powder to liquid ratio on Ketac Cem Radiopaque working time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ketac Cem Radiopaque

This technical support guide provides troubleshooting information and frequently asked questions regarding the effect of the powder-to-liquid ratio on the working time of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the manufacturer's recommended powder-to-liquid ratio for this compound, and what is the expected working time at this ratio?

The recommended mixing ratio for this compound is one level scoop of powder to two drops of liquid.[1][2] This corresponds to a powder-to-liquid weight ratio of 3.8:1.[1] At a room temperature of 23°C (73°F) and 50% relative humidity, the working time, including mixing, is 3 minutes and 30 seconds.[1][3][4][5]

Q2: How does altering the powder-to-liquid ratio affect the working time of this compound?

Altering the powder-to-liquid ratio directly impacts the working time. A higher powder-to-liquid ratio (i.e., more powder) will accelerate the setting reaction and shorten the working time.[1][6] Conversely, a lower powder-to-liquid ratio (i.e., less powder) will result in a longer working time. However, it is important to note that deviating from the recommended ratio can also affect other properties of the cement, such as its strength and solubility.[7][8]

Q3: What are other factors that can influence the working time of this compound?

Besides the powder-to-liquid ratio, several other factors can affect the working time of glass ionomer cements like this compound:

  • Temperature: Higher temperatures will shorten the working time, while lower temperatures will extend it.[1] Mixing on a cooled glass slab can help to prolong the working time.[1]

  • Mixing Time: While some studies suggest that increasing mixing time does not significantly reduce the setting time, prolonged mixing can accelerate the reaction and decrease the working time.[9][10]

  • Humidity: The instructions for use specify a relative humidity of 50%.[1] Variations in humidity can potentially affect the setting reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Working time is too short. The powder-to-liquid ratio is too high (too much powder).Ensure you are using one level, uncompressed scoop of powder for every two drops of liquid.
The ambient temperature is too high.Mix the cement in a cooler environment or on a cooled glass slab.
The powder and liquid were not mixed immediately after dispensing.Mix the components immediately after dispensing to maximize the available working time.
Working time is too long. The powder-to-liquid ratio is too low (not enough powder).Verify the correct powder-to-liquid ratio is being used. A mix that is too thin may lead to pulpitis.[1]
The ambient temperature is too low.Mix the cement at the recommended room temperature of 20-25°C (68-77°F).[1]
Inconsistent working times between batches. Inaccurate dispensing of powder or liquid.Ensure the powder bottle is shaken to fluff the powder before dispensing a level scoop.[11] Hold the liquid bottle vertically to dispense uniform drops.
Variations in environmental conditions.Standardize the temperature and humidity in the working area as much as possible.

Data Summary

The following table provides an overview of the expected working time of this compound at different powder-to-liquid ratios under standard temperature conditions (23°C/73°F). Please note that values other than the manufacturer's recommendation are illustrative and based on the general principle that a higher powder-to-liquid ratio reduces working time.

Powder-to-Liquid Ratio (by weight)ConsistencyExpected Working Time (including mixing)
3.0 : 1Thinner> 4 minutes 30 seconds
3.8 : 1 (Recommended)Viscid3 minutes 30 seconds
4.5 : 1Thicker< 2 minutes 30 seconds

Experimental Protocols

Objective: To determine the effect of varying the powder-to-liquid ratio on the working time of this compound.

Materials:

  • This compound powder and liquid

  • Mixing pad and spatula

  • Stopwatch

  • ISO 9917-1:2007 compliant penetrometer or similar device

  • Environmental chamber or temperature-controlled room (23°C ± 1°C, 50% ± 5% relative humidity)

Methodology:

  • Conditioning: Acclimatize all materials and equipment to the controlled environmental conditions for at least 2 hours prior to testing.

  • Dispensing:

    • Group 1 (Recommended Ratio): Dispense one level scoop of powder and two drops of liquid (3.8:1 w/w).

    • Group 2 (Lower P/L Ratio): Dispense a pre-weighed amount of powder and liquid to achieve a 3.0:1 ratio.

    • Group 3 (Higher P/L Ratio): Dispense a pre-weighed amount of powder and liquid to achieve a 4.5:1 ratio.

  • Mixing:

    • Start the stopwatch immediately upon combining the powder and liquid.

    • Mix the components according to the manufacturer's instructions (add all powder to the liquid at once) for the recommended time (e.g., 15-20 seconds) to achieve a homogeneous paste.[1][12]

  • Working Time Determination (ISO 9917-1):

    • Immediately after mixing, begin testing the consistency of the cement.

    • The working time is defined as the period from the start of mixing until the cement no longer adheres to a clean, dry probe or can no longer be manipulated without disruption.

    • Alternatively, using a penetrometer, the working time ends when the needle fails to penetrate to a specific depth.

  • Data Recording: Record the working time for each group. Repeat the experiment at least three times for each ratio to ensure reproducibility.

Visualizations

G cluster_0 Factors Influencing Working Time Powder/Liquid Ratio Powder/Liquid Ratio Working Time Working Time Powder/Liquid Ratio->Working Time Higher ratio shortens time Temperature Temperature Temperature->Working Time Higher temp shortens time Mixing Technique Mixing Technique Mixing Technique->Working Time Longer mixing may shorten time

Caption: Factors affecting the working time of this compound.

G start Start dispense Dispense Powder & Liquid (Vary Ratio) start->dispense mix Mix Components & Start Timer dispense->mix test Periodically Test Consistency mix->test test->test Still workable end_wt Record Working Time (Cement is no longer workable) test->end_wt Manipulation becomes difficult end End end_wt->end

Caption: Experimental workflow for determining working time.

References

influence of mixing technique on the porosity of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the influence of mixing techniques on the porosity of Ketac Cem Radiopaque glass ionomer cement. Understanding and controlling porosity is critical as it can significantly impact the mechanical strength and overall integrity of the final restoration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is porosity in the context of dental cement, and why is it a concern?

A: Porosity refers to the presence of small voids or air bubbles within the set cement matrix.[1] These voids are often introduced during the mixing process.[2] Porosity is a significant concern because it can act as a stress concentration point, potentially compromising the cement's mechanical properties, such as compressive and flexural strength, leading to premature failure of the restoration.[2][3]

Q2: My set this compound samples show significant bubbling. What are the common causes?

A: The primary cause of excessive voids is the incorporation of air during the mixing process.[2] For this compound, a hand-mixed cement, this can be influenced by several factors:

  • Incorrect Mixing Technique: An aggressive or improper spatulation technique can fold air into the mixture. The manufacturer recommends adding the powder to the liquid in one portion and mixing until a homogeneous, viscous consistency is achieved.[4]

  • Deviation from Recommended Ratios: Using a powder-to-liquid ratio that is too thin may result in a less viscous mix that is more prone to trapping air.[4] The recommended ratio for cementing is 3.8:1 by weight, which corresponds to one level spoonful of powder to two drops of liquid.[4]

  • Mixing Environment: Performing the mixing at temperatures significantly outside the recommended 20-25°C (68-77°F) range can alter the cement's viscosity and setting time, potentially affecting air entrapment.[4]

Q3: Which mixing technique is superior for minimizing porosity in glass ionomer cements: hand-mixing or mechanical (capsule) mixing?

A: The scientific literature presents conflicting evidence on this topic, suggesting that the outcome can depend on the specific material and its viscosity.[5]

  • Argument for Mechanical Mixing: Some studies have found that encapsulated, mechanically mixed cements (like Ketac Cem Maxicap) exhibit fewer and smaller voids compared to their hand-mixed counterparts.[6] This method offers standardized proportioning and mixing, reducing operator-induced variability.[5]

  • Argument for Hand-Mixing: Conversely, other research indicates that for lower-viscosity luting cements like Ketac Cem, mechanical mixing can introduce more porosity and larger bubbles than careful hand-mixing.[3] The vibratory action of mechanical mixers may, in some cases, lead to increased air entrapment in more fluid materials.[3][5] For high-viscosity cements, however, hand-mixing has been shown to result in low porosity.[7]

Troubleshooting Tip: If you are experiencing high porosity with hand-mixed this compound, focus on refining your technique to be smooth and deliberate, avoiding "whipping" motions. Ensure you are using the correct powder-to-liquid ratio on a cool glass slab or mixing pad to optimize working time.[4]

Q4: Does the method of placing the cement into a mold affect porosity?

A: Yes, the insertion method can influence void formation. To minimize the incorporation of larger pores and bubbles, using a syringe to inject the cement into a mold is often recommended. This technique can favor particle agglutination and reduce air bubble inclusion compared to bulk loading with a spatula.[7]

Quantitative Data Summary

The following tables summarize findings from studies comparing the porosity of hand-mixed versus mechanically mixed (encapsulated) glass ionomer cements.

Table 1: Porosity Comparison of Ketac Cem Mixing Methods Data extracted from a study by Nomoto R, et al. (2004) using micro-CT analysis.

Mixing MethodMaterialTotal Porosity (Volume %)Key Finding
Hand-MixingKetac CemSignificantly LowerHand-mixing resulted in significantly lower porosity for the low-viscosity luting cement.[3]
Mechanical MixingKetac CemSignificantly HigherMechanical mixing produced a higher number of bubbles and larger voids in Ketac Cem.[3]
Hand-MixingKetac MolarLowerResulted in lower porosity compared to the same material mixed mechanically.[3]
Mechanical MixingKetac MolarHigherShowed slightly higher porosity than the hand-mixed version.[3]

Table 2: General Porosity in Hand-Mixed Glass Ionomer Cements Data from a 2020 micro-CT study on various hand-mixed GICs.

MaterialTypeMean Total Porosity (%)
Ketac Molar EasymixHigh-Viscosity GIC0.15%
Riva Self-CureConventional GIC0.42%
Vitro MolarHigh-Viscosity GIC0.57%
MaxxionRConventional GIC0.62%
Note: This study demonstrated that even among hand-mixed cements, there are significant differences in porosity, with Ketac Molar Easymix showing the lowest porosity among those tested.[7][8]

Experimental Protocols

1. Protocol for Hand-Mixing this compound

This protocol is based on the manufacturer's instructions for use.[4][9]

  • Materials: this compound powder and liquid, powder scoop, plastic or metal cement spatula, mixing pad or cooled glass slab.

  • Environment: Conduct mixing at a room temperature of 20-25°C (68-77°F).[4]

  • Dispensing:

    • Shake the powder bottle to fluff the contents.

    • Dispense one level scoop of powder onto the mixing pad. Do not compress the powder.[4]

    • Hold the liquid bottle vertically and dispense two drops of liquid next to the powder.[4]

  • Mixing:

    • Incorporate the entire portion of powder into the liquid at once using the spatula.[4]

    • Mix with a spreading and folding motion until a uniform, viscous, and glossy consistency is achieved. The working time, including mixing, is approximately 3 minutes and 30 seconds.[10]

    • A correctly mixed cement for luting should stretch about 1/2 inch from the mixing pad.[9] Do not use the mixture if it has lost its gloss.[9]

2. Protocol for Porosity Measurement via Micro-Computed Tomography (Micro-CT)

This is a generalized workflow based on methodologies described in dental materials research.[3][7][11]

  • Sample Preparation:

    • Prepare cement samples according to the desired mixing technique (e.g., the hand-mixing protocol above).

    • Place the mixed cement into standardized cylindrical molds, taking care to minimize air entrapment during placement (e.g., by using a syringe).[7]

    • Allow the samples to set completely according to the manufacturer's instructions (setting time from the start of the mix is 7 minutes).[10] Store in distilled water at 37°C until testing.[3]

  • Micro-CT Scanning:

    • Place a set cement specimen in the micro-CT scanner.

    • Acquire a series of 2D X-ray projections as the sample rotates. The resolution should be high enough to detect relevant void sizes (e.g., 12-26 µm).[3][7]

  • Image Reconstruction & Analysis:

    • Use the scanner's software to reconstruct the 2D projections into a 3D volume.

    • Apply a thresholding technique to segment the voids (lower density) from the cement matrix (higher density).

    • Utilize analysis software to calculate key porosity parameters for the entire specimen volume:

      • Total porosity (percentage of void volume relative to total volume).

      • Number and size distribution of voids.

      • Location and morphology of voids.

Visualizations

The following diagrams illustrate the workflow for preparing and analyzing this compound samples for porosity.

G cluster_prep Sample Preparation cluster_analysis Porosity Analysis P1 Dispense Powder & Liquid (1 scoop : 2 drops) P2 Incorporate All Powder into Liquid at Once P1->P2 P3 Mix to Homogeneous, Glossy Consistency P2->P3 P4 Inject into Mold (Syringe Method) P3->P4 P5 Allow to Set (7 minutes) P4->P5 A1 Micro-CT Scan P5->A1 Transfer to Scanner A2 3D Image Reconstruction A1->A2 A3 Image Segmentation (Thresholding Voids) A2->A3 A4 Calculate Porosity Data (% Volume, Void Count) A3->A4

Caption: Experimental workflow for porosity analysis of this compound.

G cluster_factors Influencing Factors cluster_outcomes Resulting Properties Mix Mixing Technique F1 Spatulation Method Mix->F1 F2 Powder/Liquid Ratio Mix->F2 F3 Temperature Mix->F3 F4 Operator Skill Mix->F4 O1 Air Incorporation F1->O1 F2->O1 O2 Cement Viscosity F2->O2 F3->O1 F3->O2 F4->O1 O3 Final Porosity (Void Content) O1->O3 O2->O3 O4 Mechanical Strength O3->O4

Caption: Logical relationship between mixing factors and final cement porosity.

References

strategies to minimize water contamination during Ketac Cem setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water contamination during the setting of Ketac Cem, a glass ionomer luting cement.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of suboptimal performance of Ketac Cem?

A1: A primary cause of reduced performance in Ketac Cem is premature exposure to moisture, including water or saliva, during its initial setting phase.[1][2][3] This contamination can compromise the cement's physical properties.

Q2: How does water contamination affect the setting reaction of Ketac Cem?

A2: Water is an essential component for the setting reaction of glass ionomer cements as it facilitates the acid-base reaction.[4] However, an excess of water during the initial setting can lead to increased solubility and a weaker cement matrix.[1] This is because the excess water can wash out the polyacrylic acid and other ions that are crucial for the formation of a strong, cross-linked structure.

Q3: What are the manufacturer's recommendations for mixing and handling Ketac Cem to avoid contamination?

A3: The manufacturer recommends a powder-to-liquid mixing ratio of 3.8:1 by weight, which corresponds to one level spoonful of powder to two drops of liquid.[5] Mixing should be done on a cool glass slab or mixing pad at a room temperature of 20-25°C (68-77°F).[5] It is critical to prevent contamination with water and saliva during application.[5][6]

Q4: For how long should Ketac Cem be protected from moisture after mixing?

A4: To ensure optimal performance, glass ionomer cements like Ketac Cem should be protected from water and saliva for at least the first 15 minutes after mixing.[2] Studies have shown that reducing the exposure to water within the first hour after mixing significantly improves the strength of the set cement.[3]

Q5: Can Ketac Cem be used in a moist environment?

A5: While the setting reaction requires water, the working area must be kept isolated from blood and saliva contamination during cementation.[7] The preparation surface should be gently dried to a matt shiny appearance, avoiding over-drying which can negatively impact adhesion.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Chalky or soft cement surface Premature water contamination.Ensure a dry working field during application and for the initial 15 minutes of setting.[2] Use rubber dam isolation where possible.
Low compressive strength Exposure to water within the first hour of mixing.[3]Protect the cement from moisture for the recommended time. A protective varnish or coating can be applied.
High solubility of the cement Early contact with water.[1]Delay water immersion for at least 9 minutes after the start of mixing to markedly decrease substance loss.[1]
Poor adhesion to tooth structure - Saliva contamination of the bonding surface. - Over-drying of the dentin surface.- Thoroughly clean and dry the preparation surface before cement application.[6] - Dry the dentin to a "matt shiny" appearance, do not desiccate.[5]
Inconsistent setting time - Variation in mixing temperature. - Incorrect powder-to-liquid ratio.- Mix on a cooled glass slab to extend working time.[5] - Adhere strictly to the manufacturer's recommended powder-to-liquid ratio.[5]

Quantitative Data on the Effects of Water Contamination

The following table summarizes the impact of water contamination on the properties of glass ionomer cements, including Ketac Cem.

PropertyConditionResultReference
Solubility Immersion in water 3 minutes after mixingGreatest loss of substance[1]
Solubility Immersion in water 9 minutes after mixingLeast loss of substance[1]
Solubility Reduction (Ketac-Cem) Immersion delayed from 3 to 9 minutes39% decrease in solubility[1]
Knoop Hardness Storage in 100% humidity for 1 week48.3 +/- 3.8 KHN[2]
Knoop Hardness Immersion in waterDecreased to almost half of the humidity-stored value (26.2 +/- 2.7 KHN)[2]
Hardness Ratio (Water Contamination at 5 min) Compared to 30 min in 100% humidity0.52 +/- 0.12[2]
Shear Bond Strength (Ketac-Molar) Uncontaminated (Control)No significant difference compared to contaminated groups[8]
Shear Bond Strength (Ketac-Molar) Saliva ContaminatedIncreased probability of failure at low stresses[8]

Experimental Protocols

Protocol 1: Evaluation of Water Contamination on Cement Solubility

  • Objective: To determine the effect of early water exposure on the solubility of Ketac Cem.

  • Materials: Ketac Cem powder and liquid, resin cement holders with circular cavities (5 mm diameter, 2 mm depth), humidifier, distilled water, weighing bottles, oven.

  • Methodology:

    • Mix Ketac Cem according to the manufacturer's instructions.[5]

    • One minute after the start of mixing, place the cement mixture into the resin holders.

    • Transfer the specimens to a humidifier at 37°C and 100% relative humidity.

    • After 2, 5, and 8 minutes of storage time, immerse the specimens in 50 mL of distilled water in pre-weighed glass weighing bottles.[1]

    • Store the immersed specimens for 3 hours at 37°C.[1]

    • Remove the specimens and evaporate the water from the weighing bottles at 130°C for 2 hours.[1]

    • The difference between the final and initial weights of the bottle represents the amount of dissolved cement.[1]

Protocol 2: Assessment of Water and Saliva Contamination on Cement Hardness

  • Objective: To measure the effect of water and saliva contamination on the surface hardness of Ketac Cem.

  • Materials: Ketac Cem, molds for cement samples (1 mm thick, 5 mm diameter), oven, distilled water, artificial saliva, natural saliva, Knoop hardness tester.

  • Methodology:

    • Prepare cement samples using the molds.

    • Subject the samples to various storage conditions at 37°C:

      • Control: 100% humidity for up to 1 week.

      • Water immersion.

      • Contamination with water, artificial saliva, or natural saliva at various time points after mixing.[2]

    • Measure the Knoop hardness values of the cement surfaces at specified time intervals.[2]

    • Calculate the hardness ratio of contaminated samples using the 30-minute mean Knoop Hardness Number (KHN) of the samples aged in 100% humidity as the divisor.[2]

Visualizations

G cluster_0 Troubleshooting Workflow Start Suboptimal Ketac Cem Performance Problem Identify Symptom (e.g., Chalky Surface, Low Strength) Start->Problem Cause Investigate Potential Cause: Premature Water Contamination? Problem->Cause Action Implement Corrective Action: Ensure Dry Field, Protect Surface Cause->Action Yes Fail Re-evaluate Mixing and Application Technique Cause->Fail No Verify Verify Improvement in Cement Properties Action->Verify Success Optimal Performance Achieved Verify->Success Yes Verify->Fail No Fail->Problem

Caption: Troubleshooting workflow for addressing suboptimal Ketac Cem performance.

G cluster_1 Ketac Cem Setting Reaction & Water Interference cluster_reactants Reactants Powder Glass Powder (Fluoroaluminosilicate) Mix Mixing Powder->Mix Liquid Liquid (Polyacrylic Acid, Tartaric Acid, Water) Liquid->Mix Reaction Acid-Base Reaction (Initial Setting) Mix->Reaction Maturation Maturation (Cross-linking of Salt Matrix) Reaction->Maturation Contamination Excess Water Contamination Reaction->Contamination Final Set Cement (Hardened Matrix) Maturation->Final Interference Leaching of Ions & Weakened Matrix Contamination->Interference Degradation Reduced Hardness & Increased Solubility Interference->Degradation

Caption: The setting reaction of Ketac Cem and the interference caused by water contamination.

References

Technical Support Center: Modification of Ketac Cem Radiopaque with Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are modifying Ketac Cem Radiopaque and other glass ionomer cements (GICs) with nanoparticles to enhance their properties.

Frequently Asked Questions (FAQs)

Q1: Which nanoparticles are commonly used to modify this compound and other GICs?

A1: Researchers frequently use a variety of nanoparticles to enhance the properties of GICs. The most commonly studied include:

  • Silver nanoparticles (AgNPs): Primarily for imparting antimicrobial properties.[1][2][3][4][5]

  • Zirconia (ZrO₂): To improve mechanical properties such as compressive strength and flexural strength.[6][7][8][9][10]

  • Titanium dioxide (TiO₂): For enhancing mechanical strength and antibacterial activity.[7][11][12][13][14]

  • Alumina (Al₂O₃): Investigated for reinforcement, though some studies report a decrease in mechanical strength.[7]

Q2: What are the primary objectives of incorporating nanoparticles into GICs?

A2: The main goals are to overcome the inherent weaknesses of conventional GICs.[15][16][17] Key objectives include:

  • Enhancing Antimicrobial Activity: To reduce secondary caries at the restoration margin by inhibiting bacterial growth, particularly Streptococcus mutans.[1][2][3][4]

  • Improving Mechanical Properties: To increase compressive strength, flexural strength, and wear resistance, making the cement suitable for use in stress-bearing areas.[6][7][8][10][15]

  • Increasing Radiopacity: To make the cement more visible on dental radiographs for better diagnostic evaluation.

Q3: Does the concentration of nanoparticles affect the cement's properties?

A3: Yes, the concentration of nanoparticles is a critical factor. Typically, low concentrations (e.g., 1-5% by weight) show beneficial effects.[2][6][7][12][13] However, higher concentrations can lead to nanoparticle agglomeration, which creates stress points within the cement matrix and can negatively impact mechanical properties and handling characteristics.[13][18][19]

Q4: Will adding nanoparticles affect the setting time of this compound?

A4: The addition of nanoparticles can influence the setting time. While some studies show that physical properties like setting time are only slightly affected and remain within clinically acceptable parameters[5], others suggest that higher concentrations of nanoparticles might interfere with the acid-base reaction, potentially altering the working and setting times. It is crucial to evaluate this for each specific nanoparticle and concentration used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reduced Compressive or Flexural Strength After Nanoparticle Addition 1. Nanoparticle Agglomeration: High concentrations or improper mixing can lead to clumps of nanoparticles, which act as defects in the cement matrix.[11][13] 2. Poor Interfacial Bonding: Lack of strong chemical bonding between the nanoparticles and the GIC matrix prevents effective stress transfer.1. Optimize Nanoparticle Concentration: Start with low weight percentages (e.g., 1-3%) and incrementally test higher amounts.[6][7] 2. Improve Dispersion: Use high-speed mixing or sonication to disperse nanoparticles in the liquid component before mixing with the powder. Ensure a thorough and homogenous mix. 3. Surface Treatment of Nanoparticles: Consider silanization of nanoparticles to improve their bonding with the polymer matrix.
Inconsistent Antimicrobial Activity 1. Uneven Nanoparticle Distribution: Agglomeration can lead to areas with low antimicrobial efficacy. 2. Insufficient Nanoparticle Concentration: The concentration may be too low to exert a significant antimicrobial effect.1. Ensure Homogenous Mixing: Follow the improved dispersion techniques mentioned above. 2. Determine Optimal Concentration: Perform dose-response studies (e.g., agar diffusion tests) to find the minimum inhibitory concentration for your specific nanoparticles. A 1% concentration of AgNPs has been shown to be effective.[2]
Altered Handling Properties (e.g., too thick, difficult to mix) 1. High Nanoparticle Loading: Nanoparticles increase the filler content and can absorb the liquid, leading to a thicker, less manageable consistency.[11]1. Adjust Powder-to-Liquid Ratio: A slight increase in the liquid component may be necessary to maintain the desired viscosity. However, this must be done cautiously as it can affect the final mechanical properties. Document any adjustments meticulously. 2. Limit Nanoparticle Concentration: Avoid excessively high concentrations that compromise the material's handling.
Color Change or Poor Esthetics 1. Inherent Color of Nanoparticles: Some nanoparticles, particularly silver (AgNPs), can impart a grayish or dark hue to the final cement.1. Use Nanoparticles with Low Color Impact: If esthetics are critical, consider using nanoparticles like zirconia (ZrO₂) or titanium dioxide (TiO₂) which are white. 2. Use Lower Concentrations: The color change is often dose-dependent. Use the lowest effective concentration.

Data Presentation

Table 1: Effect of Zirconia (ZrO₂) Nanoparticles on Compressive Strength of GIC

Study GroupNanoparticle Concentration (wt%)Mean Compressive Strength (MPa)Percentage Change from Control
Control (Unmodified GIC)0%62.80 ± 1.53-
GIC + ZrO₂3%94.13 ± 1.81+49.9%
Source: Data adapted from an in-vitro evaluation of Zirconium Oxide nanoparticle incorporation.[6]

Table 2: Effect of Silver (AgNPs) and Titanium Dioxide (TiO₂) Nanoparticles on GIC Properties

PropertyNanoparticle Type & Concentration (wt%)ResultControl (Unmodified GIC)
Compressive Strength 1% AgNPs220 MPa215 MPa
Antimicrobial Zone of Inhibition (S. mutans) 1% AgNPs25% increaseBaseline
Compressive Strength 5% TiO₂Significant ImprovementBaseline
Flexural Strength 3% TiO₂33.3 MPaNot specified, but improved
Flexural Strength 5% TiO₂34.5 MPaNot specified, but improved
Source: Data compiled from studies on AgNPs and TiO₂ nanoparticles in GIC.[2][12][13]

Experimental Protocols & Workflows

Protocol 1: Incorporation of Nanoparticles into this compound

This protocol describes the hand-mixing method for incorporating nanoparticles into a powder/liquid GIC.

  • Preparation: Accurately weigh the GIC powder and the nanoparticles using a high-precision analytical balance. Calculate the required weight of nanoparticles to achieve the desired weight percentage (e.g., for a 3% concentration, use 0.03g of nanoparticles for every 0.97g of GIC powder).

  • Dry Mixing: Combine the GIC powder and nanoparticles in a sealed container. Mix thoroughly using a laboratory vortex mixer for 60-90 seconds to ensure a homogenous dry blend.

  • Dispensing: Following the manufacturer's instructions, dispense one level scoop of the modified powder onto a mixing pad.[20]

  • Liquid Dispensing: Shake the liquid bottle. Dispense two drops of the liquid next to the powder.[20]

  • Wet Mixing: Incorporate the powder into the liquid in one portion. Mix rapidly with a plastic spatula for 20-30 seconds until a glossy, uniform paste is achieved.

  • Application: Immediately apply the mixed cement as required for the experiment (e.g., filling a mold for compressive strength testing). Do not use the mixture if it has lost its glossy appearance.[20]

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_testing Phase 2: Property Evaluation cluster_analysis Phase 3: Data Analysis NP_Selection Select Nanoparticle (e.g., ZrO₂, AgNP, TiO₂) Concentration Determine Concentration (e.g., 1%, 3%, 5% wt) NP_Selection->Concentration Mixing Prepare Modified GIC Powder (Protocol 1) Concentration->Mixing Mech_Test Mechanical Testing (Compressive, Flexural Strength) Mixing->Mech_Test Antimicrobial_Test Antimicrobial Assay (Agar Diffusion, Biofilm) Mixing->Antimicrobial_Test Phys_Test Physical Characterization (Setting Time, SEM) Mixing->Phys_Test Control Prepare Control GIC (Unmodified) Control->Mech_Test Control->Antimicrobial_Test Control->Phys_Test Data Collect & Analyze Data Mech_Test->Data Antimicrobial_Test->Data Phys_Test->Data Compare Compare Modified vs. Control Data->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Workflow for modifying and testing nanoparticle-enhanced GIC.

Troubleshooting_Logic Start Experiment Shows Reduced Mechanical Strength Check_Conc Is Nanoparticle Concentration High (>5%)? Start->Check_Conc Check_Disp Was Dispersion Method Adequate (e.g., Sonication)? Check_Conc->Check_Disp No Reduce_Conc Action: Reduce NP Concentration to 1-3% wt Check_Conc->Reduce_Conc Yes Improve_Disp Action: Improve Dispersion (Vortex, Sonicate Liquid) Check_Disp->Improve_Disp No Surface_Treat Advanced Action: Surface Treat NPs (Silanize) Check_Disp->Surface_Treat Yes End Re-test Properties Reduce_Conc->End Improve_Disp->End Surface_Treat->End

References

Technical Support Center: Enhancing Ketac Cem's Mechanical Strength with Fiber Reinforcement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to incorporating fiber reinforcement to improve the mechanical strength of Ketac Cem, a glass ionomer luting cement. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of reinforcing Ketac Cem with fibers.

Problem Potential Cause(s) Recommended Solution(s)
Low Flexural/Compressive Strength 1. Poor adhesion between fibers and the Ketac Cem matrix. 2. Inadequate wetting of fibers by the cement. 3. Presence of voids or air bubbles within the cement matrix. 4. Non-uniform fiber distribution (clumping).1. Implement fiber surface treatment (e.g., silanization) to enhance chemical bonding. 2. For polyethylene fibers, consider pre-impregnation with a resin to improve bonding. 3. Mix the cement according to the manufacturer's instructions, ensuring a homogenous paste before incorporating fibers. Use a Lentulo spiral to introduce the cement into molds to minimize air entrapment. 4. Add fibers incrementally to the mixed cement and ensure thorough but gentle mixing to achieve a uniform dispersion.
Fiber Clumping or Agglomeration 1. Introducing too many fibers at once. 2. High viscosity of the cement mix. 3. Static electricity on the fibers.1. Add the fibers in small increments to the mixed Ketac Cem, ensuring each portion is well-dispersed before adding the next. 2. While adhering to the recommended powder-to-liquid ratio is crucial, ensure the cement has a workable consistency before fiber addition. 3. Consider treating the fibers with an anti-static agent if clumping is a persistent issue.
Presence of Voids in the Cured Cement 1. Air incorporation during mixing. 2. Poor adaptation of the cement into the mold. 3. Spaces created by poor fiber wetting.1. Mix the Ketac Cem powder and liquid with a folding motion rather than vigorous stirring. 2. Use a vibrator when filling the molds to help release trapped air bubbles. 3. Ensure fibers are thoroughly coated with the cement mixture. Pre-impregnation of fibers can aid in better wetting.
Increased Water Sorption and Solubility 1. The hydrophilic nature of some fibers. 2. Poor interfacial bonding creating pathways for water ingress.1. Select fibers with lower water sorption characteristics. 2. Optimize fiber surface treatment and ensure good adhesion to the matrix to minimize gaps at the fiber-cement interface.
Inconsistent Mechanical Strength Results 1. Variability in specimen preparation. 2. Inconsistent fiber loading across samples. 3. Non-standardized testing procedures.1. Strictly adhere to standardized protocols for mixing, handling, and curing of the specimens. 2. Accurately weigh the fiber and cement components for each sample to ensure consistent fiber volume fraction. 3. Follow established standards (e.g., ISO 4049 for flexural strength testing) for all mechanical tests.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which fibers increase the mechanical strength of Ketac Cem?

A1: The primary strengthening mechanism is "fiber bridging". As a crack initiates and propagates through the brittle cement matrix, the embedded fibers bridge the crack, absorbing energy and hindering further propagation. This leads to an increase in flexural strength and fracture toughness.[1][2]

Q2: What types of fibers are most effective for reinforcing Ketac Cem?

A2: Both short glass fibers and continuous braided polyethylene fibers have been shown to significantly improve the mechanical properties of resin-modified glass ionomer cements (RMGICs), a category that includes Ketac Cem.[3][4][5] Braided long fibers generally provide a greater increase in flexural strength compared to discontinuous short fibers.[4]

Q3: Is fiber surface treatment necessary?

A3: Yes, surface treatment is crucial for achieving a strong bond between the fibers and the Ketac Cem matrix.[6] For glass fibers, silanization is a common and effective method to improve chemical adhesion.[7] For polyethylene fibers, resin pre-impregnation has been shown to be highly effective.[4][5]

Q4: Does the addition of fibers affect the setting time of Ketac Cem?

A4: The incorporation of fibers can slightly alter the handling properties and potentially the setting time. It is recommended to perform preliminary tests to determine if any adjustments to the working time are needed.

Q5: How can I prevent the fibers from being exposed at the surface of the restoration?

A5: Ensure that the fibers are fully embedded within the cement matrix during specimen preparation. A thin layer of unreinforced Ketac Cem can be applied over the fiber-reinforced layer if necessary for a smooth surface finish.

Q6: Does fiber reinforcement impact the fluoride release of Ketac Cem?

A6: The addition of fibers may slightly reduce the initial fluoride release due to the decreased volume of glass ionomer cement. However, the long-term fluoride release properties are generally maintained.

Data Presentation

The following tables summarize the quantitative data on the mechanical properties of fiber-reinforced resin-modified glass ionomer cements (RMGICs). While not specific to Ketac Cem, these values provide a strong indication of the expected improvements.

Table 1: Flexural Strength of Fiber-Reinforced RMGICs

MaterialFiber TypeFiber Loading (wt%)Surface TreatmentMean Flexural Strength (MPa)Percentage Increase (%)
RMGIC (Control)None0None50 - 70N/A
RMGICShort Glass Fibers10Silanized75 - 105~50
RMGICShort Glass Fibers20Silanized90 - 120~80
RMGICBraided PolyethyleneN/ANone125 - 175>150
RMGICBraided PolyethyleneN/AResin Pre-impregnated200 - 280>300

Data compiled from multiple sources.[3][4][5]

Table 2: Compressive Strength of Fiber-Reinforced RMGICs

MaterialFiber TypeFiber Loading (wt%)Surface TreatmentMean Compressive Strength (MPa)Percentage Increase (%)
RMGIC (Control)None0None120 - 150N/A
RMGICShort Glass Fibers10Silanized125 - 155~5
RMGICShort Glass Fibers20Silanized130 - 160~8

Note: The increase in compressive strength is generally less pronounced than the increase in flexural strength.[5]

Experimental Protocols

Protocol for Silanization of Glass Fibers

This protocol describes a general procedure for the surface treatment of glass fibers with a silane coupling agent to improve adhesion to the Ketac Cem matrix.

  • Fiber Cleaning:

    • Immerse the glass fibers in acetone and sonicate for 10-15 minutes to remove any surface impurities.

    • Rinse the fibers thoroughly with distilled water and dry them in an oven at 110°C for 1 hour.

  • Silane Solution Preparation:

    • Prepare a 2% (v/v) solution of a suitable silane coupling agent (e.g., 3-methacryloxypropyltrimethoxysilane) in an acetone-water solvent (95:5 v/v).

    • Acidify the solution to a pH of 4.5-5.5 with acetic acid to hydrolyze the silane.

    • Stir the solution for at least 1 hour.

  • Silanization:

    • Immerse the cleaned and dried glass fibers in the silane solution for 5-10 minutes.

    • Remove the fibers and allow them to air dry for 30 minutes.

    • Heat-treat the silanized fibers in an oven at 110°C for 1 hour to complete the condensation reaction.

    • Store the treated fibers in a desiccator until use.

Protocol for Preparation of Fiber-Reinforced Ketac Cem Specimens

This protocol details the steps for creating standardized specimens for mechanical testing.

  • Material Preparation:

    • Dispense the Ketac Cem powder and liquid according to the manufacturer's recommended ratio on a cool, dry glass slab or mixing pad.[8]

    • Weigh the desired amount of surface-treated fibers.

  • Mixing:

    • Mix the powder and liquid thoroughly to a homogenous, glossy consistency.[8]

    • Incrementally add the fibers to the mixed cement, ensuring even distribution throughout the paste. Avoid vigorous mixing to minimize air entrapment.

  • Specimen Molding:

    • Carefully place the fiber-reinforced cement mixture into a stainless steel or Teflon mold of the desired dimensions (e.g., 25mm x 2mm x 2mm for flexural strength testing).

    • Slightly overfill the mold and cover it with a Mylar strip and a glass slide.

    • Apply gentle pressure to extrude excess material.

  • Curing:

    • Allow the cement to set according to the manufacturer's instructions, protected from air and moisture.[9]

    • After the initial set, store the specimens in distilled water at 37°C for 24 hours before testing.

Protocol for Three-Point Bending Test

This protocol outlines the procedure for determining the flexural strength of the prepared specimens, following ISO 4049 standards.

  • Specimen Preparation:

    • Remove the specimens from water storage and measure their dimensions (width and height) at the center with a digital caliper.

  • Test Setup:

    • Mount the specimen on a universal testing machine equipped with a three-point bending fixture. The distance between the two supports should be 20 mm.

    • Position the specimen so that the load is applied to the center of the beam.

  • Testing:

    • Apply a compressive load at a crosshead speed of 1 mm/min until the specimen fractures.

    • Record the maximum load (P) at fracture.

  • Calculation of Flexural Strength (σ):

    • Calculate the flexural strength using the following formula: σ = 3PL / 2bd² Where:

      • P = Maximum load at fracture (N)

      • L = Span length between the supports (mm)

      • b = Width of the specimen (mm)

      • d = Height of the specimen (mm)

Mandatory Visualizations

Experimental_Workflow cluster_prep Fiber & Cement Preparation cluster_mix Mixing & Molding cluster_test Curing & Testing Fiber_Prep Fiber Surface Treatment Fiber_Incorp Fiber Incorporation Fiber_Prep->Fiber_Incorp Cement_Prep Ketac Cem Powder/Liquid Dispensing Mixing Mixing of Cement Cement_Prep->Mixing Mixing->Fiber_Incorp Molding Specimen Molding Fiber_Incorp->Molding Curing Curing (24h, 37°C) Molding->Curing Mech_Test Mechanical Testing (e.g., 3-Point Bending) Curing->Mech_Test Data_Analysis Data Analysis Mech_Test->Data_Analysis

Caption: Experimental workflow for creating and testing fiber-reinforced Ketac Cem.

Reinforcement_Mechanism cluster_matrix Cement Matrix Under Stress cluster_fiber Fiber Reinforcement Action cluster_outcome Resulting Mechanical Improvement Crack_Tip Crack Tip Fiber Reinforcing Fiber Crack_Tip->Fiber propagation blocked by Matrix Ketac Cem Matrix Fiber->Crack_Tip bridges crack Strength_Increase Increased Flexural Strength Fiber->Strength_Increase leads to

Caption: Mechanism of fiber bridging to enhance mechanical strength.

Troubleshooting_Logic Start Low Mechanical Strength? Check_Adhesion Check Fiber-Matrix Adhesion (SEM) Start->Check_Adhesion Yes Check_Dispersion Visually Inspect for Fiber Clumping Start->Check_Dispersion Yes Check_Voids Examine for Voids/ Porosity Start->Check_Voids Yes Improve_Adhesion Solution: Improve Surface Treatment (e.g., Silanization) Check_Adhesion->Improve_Adhesion Poor Adhesion Detected Improve_Mixing Solution: Incremental Fiber Addition & Thorough Mixing Check_Dispersion->Improve_Mixing Clumping Observed Improve_Molding Solution: Use Vibration & Proper Condensation Check_Voids->Improve_Molding Voids Present

Caption: Troubleshooting logic for low mechanical strength in experiments.

References

Technical Support Center: Bonding Ketac Cem Radiopaque to Zirconia and Ceramic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered when bonding Ketac Cem Radiopaque, a glass ionomer cement (GIC), to zirconia and other high-strength ceramic substrates.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a strong bond between this compound and zirconia so challenging?

A1: The primary challenge lies in the material properties of both substances. Zirconia is a non-silica-based, polycrystalline ceramic with a chemically inert surface. This compound, like other traditional glass ionomer cements, primarily relies on an acid-base reaction and ionic bonding to silica-containing materials, such as tooth structure. The lack of a glass phase in zirconia prevents the chemical interaction necessary for a strong, durable bond with GICs.[1][2]

Q2: What is the expected shear bond strength of this compound to untreated zirconia?

A2: The bond strength of conventional glass ionomer cements to untreated zirconia is generally low. Studies have reported shear bond strength values that are often considered insufficient for long-term clinical success, sometimes yielding near-zero or zero values after thermocycling.[3][4]

Q3: How does surface treatment of zirconia affect the bond strength of this compound?

A3: Surface treatment is crucial for enhancing the bond between this compound and zirconia. Mechanical roughening of the zirconia surface can significantly improve bond strength by creating opportunities for micromechanical interlocking.[5]

Q4: What is the most effective surface treatment method for zirconia before applying this compound?

A4: Airborne-particle abrasion (sandblasting) with aluminum oxide particles is a widely recommended and effective method to increase the surface roughness of zirconia, which in turn improves micromechanical retention.[5][6] While resin cements benefit from chemical primers containing 10-methacryloyloxydecyl dihydrogen phosphate (MDP), the evidence for a significant chemical bond between these primers and glass ionomer cements is less established.[7]

Q5: Can saliva contamination during experimental try-in affect the bond strength?

A5: Yes, saliva contamination can significantly compromise the bond strength. Saliva contains phosphates that bind to the zirconia surface, which can inhibit the cement from effectively bonding to the substrate.[8][9][10] It is critical to thoroughly clean the zirconia surface after try-in and before final cementation.

Q6: What are the typical failure modes observed when bonding this compound to zirconia?

A6: The predominant failure mode is adhesive failure at the interface between the cement and the zirconia surface.[3][4] This indicates that the bond between the cement and the ceramic is the weakest link in the assembly. Cohesive failure within the cement or the ceramic is less common.

Troubleshooting Guide

Issue: Low or inconsistent bond strength results.

Potential Cause Troubleshooting Action
Inadequate Surface Roughening Ensure proper airborne-particle abrasion of the zirconia surface. Verify the parameters of your sandblasting protocol (particle size, pressure, duration). Insufficient surface roughness will lead to poor micromechanical retention.[5]
Saliva Contamination After try-in, thoroughly clean the internal surface of the zirconia restoration to remove salivary phosphates. Effective cleaning methods include using specific zirconia cleaners or a sodium hypochlorite solution.[11]
Improper Cement Mixing Follow the manufacturer's instructions for the correct powder-to-liquid ratio and mixing technique for this compound. An incorrect mix can lead to suboptimal cement properties and reduced bond strength.[12]
Exceeding Working Time Do not use the cement mixture if it has lost its glossy appearance, as this indicates the setting reaction has progressed too far, which will compromise the bond.[13]

Issue: Debonding of specimens during thermocycling or artificial aging.

Potential Cause Troubleshooting Action
Weak Cement-Zirconia Interface The inherent bond between traditional GICs and zirconia is not as durable as that of resin cements. Artificial aging can degrade this weak bond.[5][14] Consider that this may be an expected outcome for this material combination under stress.
Hydrolytic Degradation Water storage and thermocycling can lead to the degradation of the bond over time. This is a known limitation when bonding GICs to non-reactive ceramic surfaces.[14]

Data Presentation

Table 1: Shear Bond Strength of Ketac Cem to Zirconia with Different Surface Treatments

Luting CementZirconia Surface TreatmentShear Bond Strength (MPa) - Time I (30 mins)Shear Bond Strength (MPa) - Time II (14 days + thermocycling)
Ketac-CemSandblasted (100 µm Al₂O₃)2.71.8
Ketac-CemTribochemically silica-coated2.52.0

Data adapted from a 2005 study evaluating various luting cements.[15]

Table 2: Mean Retention Values of Ketac Cem on Zirconia Crowns

Zirconia Surface TreatmentLuting CementMean Retention (MPa) - 3 Days StorageMean Retention (MPa) - After Artificial Aging*
No Air AbrasionKetac Cem2.81.6
Air Abrasion (50 µm Al₂O₃, 0.25 MPa)Ketac Cem4.32.9

*Artificial aging consisted of 150 days of water storage, 37,500 thermal cycles, and 300,000 cycles of dynamic loading.[5]

Experimental Protocols

Protocol 1: Airborne-Particle Abrasion of Zirconia Substrates

  • Objective: To create micromechanical retention on the zirconia surface.

  • Materials:

    • Zirconia substrate

    • Air-abrasion unit

    • Aluminum oxide (Al₂O₃) particles (30-50 µm)[6]

  • Procedure:

    • Hold the air-abrasion nozzle approximately 10 mm from the zirconia surface.[6]

    • Apply the aluminum oxide particles at a pressure of 1.5–2.5 bars for 10-15 seconds per surface area.[6]

    • After abrasion, thoroughly rinse the zirconia surface with a water spray and dry with oil-free air to remove any residual particles.

Protocol 2: Decontamination of Zirconia Surface After Saliva Exposure

  • Objective: To remove phosphate contaminants from the zirconia surface after intraoral try-in simulation.

  • Materials:

    • Saliva-contaminated zirconia substrate

    • Zirconia cleaning solution (e.g., Ivoclean®) or 5% sodium hypochlorite (NaClO) solution[11]

    • Microbrush

    • Water spray

    • Oil-free air source

  • Procedure:

    • Apply the chosen cleaning agent to the internal surface of the zirconia restoration using a microbrush.

    • Let the cleaning agent sit for the manufacturer's recommended time (typically 20-60 seconds).[11]

    • Thoroughly rinse the surface with water spray.

    • Dry the surface completely with oil-free air.

Protocol 3: Cementation with this compound

  • Objective: To apply this compound for bonding to the prepared zirconia surface.

  • Materials:

    • This compound powder and liquid

    • Mixing pad and spatula

  • Procedure:

    • Dispense one level scoop of powder and two drops of liquid onto the mixing pad.[13]

    • Incorporate the powder into the liquid in one portion and mix thoroughly for the recommended time. A properly mixed cement should have a glossy surface.[12][13]

    • Apply a thin, even layer of the mixed cement to the prepared internal surface of the zirconia restoration.

    • Seat the restoration with firm, consistent pressure.

    • Remove excess cement during the gel phase.

Visualizations

Experimental_Workflow cluster_prep Zirconia Preparation cluster_cementation Cementation Protocol Z0 Zirconia Substrate Z1 Saliva Contamination (Try-in Simulation) Z0->Z1 Optional Z2 Decontamination Z1->Z2 Z3 Airborne-Particle Abrasion Z2->Z3 C2 Apply Cement to Zirconia Z3->C2 Bonding Surface C1 Mix this compound C1->C2 C3 Seat Restoration C2->C3 C4 Remove Excess Cement C3->C4

Caption: Workflow for preparing and bonding zirconia substrates.

Troubleshooting_Logic Start Low Bond Strength Observed Q1 Was the zirconia surface sandblasted? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the surface cleaned after try-in? A1_Yes->Q2 Sol1 Implement airborne-particle abrasion protocol. A1_No->Sol1 End Re-evaluate experiment with corrected protocol. Sol1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the cement mix glossy upon application? A2_Yes->Q3 Sol2 Use a dedicated zirconia cleaner to remove saliva contaminants. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol3 Remix cement, ensuring correct ratio and not exceeding working time. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for low bond strength issues.

References

Technical Support Center: In Vitro Analysis of Adhesive Failures with Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ketac Cem Radiopaque in in vitro adhesive studies.

Troubleshooting Guide & FAQs

This section addresses common problems that can lead to adhesive failures or inconsistent results during in vitro experiments with this compound.

Q1: Why is my this compound mix inconsistent or setting too quickly?

An inconsistent mix or a shortened working time can significantly compromise adhesive bond strength. Several factors can contribute to this issue:

  • Incorrect Powder-to-Liquid Ratio: An improper ratio is a primary cause of variation in cement properties. Using too little powder can result in a weaker, more soluble mix, while too much powder can accelerate the setting time and create a mix that is too viscous to handle properly.[1]

  • High Ambient Temperature: The setting reaction of glass ionomer cements is sensitive to temperature. Higher room temperatures will accelerate the setting reaction, reducing your working time.[1]

  • Mixing Technique: The powder should be incorporated into the liquid in one portion and mixed quickly to achieve a homogeneous, viscous consistency.[1] A video demonstration of a proper mixing technique suggests a "rolling action" with the spatula.

Q2: What is the ideal consistency for the this compound mix?

The ideal consistency is described as viscous, where the mixed cement "should just about drip from the spatula".[1] Another practical guide suggests that when you lift the spatula, the cement should form a string about an inch long before breaking.

Q3: My bond strength values are consistently low. What are the potential causes?

Low bond strength values can stem from several procedural missteps:

  • Dentin Surface Treatment: Over-drying the dentin surface with compressed air can negatively impact adhesion. The ideal surface should have a "matt shiny appearance".[1] Conversely, contamination of the prepared tooth surface with saliva or water will also weaken the bond.[1] Some studies have shown that dentin pretreatment can have a detrimental influence on the bond strength of Ketac Cem.[2]

  • Exceeding Working Time: If the cement is manipulated after the recommended working time has been exceeded, a loss of adhesion to enamel and dentin will occur.[1] At a room temperature of 23°C (73°F), the total application time, including mixing, is 3 minutes and 30 seconds.[1]

  • Contamination: It is crucial to prevent contamination of the working area by water or saliva during application.[1]

Q4: How does dentin conditioning affect the bond strength of this compound?

The effect of dentin conditioning on the bond strength of this compound can be significant. One study found that pretreatment of dentin had a detrimental influence on bonding strength, leading to the clinical recommendation to apply Ketac Cem to dentin without pretreatment or conditioner.[2] However, another study on adhesion to root canal dentin found that the elimination of the smear layer was an essential factor in improving adhesion, with a combination of NaOCl and EDTA providing the strongest bond strength.[3]

Q5: Are there specific time points at which bond strength should be tested?

The setting time for this compound is 7 minutes from the start of the mix at 23°C (73°F).[1] Bond strength is often evaluated at different time intervals to assess the maturation of the cement. One study compared the retentive bond strength of Ketac-Cem at 1 hour and 24 hours.[4] It is important to clearly define and standardize the time points for testing in your experimental protocol.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and related glass ionomer cements.

Table 1: Tensile Bond Strength of Ketac-Cem on Root Canal Dentin with Different Conditioning Agents

Conditioning SolutionMedian Tensile Strength (MPa)
EDTA-NaOCl2.2
Polyacrylic Acid (20%)1.9
Citric Acid (6%)1.8
H3PO4 (37%)1.7
HNO3 (2.5%)1.5
Polyacrylic Acid (10%)1.2
NaCl (0.9%) (Control)0.5

(Data sourced from a study on the adhesion of a glass ionomer cement to human radicular dentine)[3]

Table 2: Shear Bond Strength of Glass Ionomer Cements in Primary Teeth

CementMean Shear Bond Strength (MPa)
Amalgomer CR6.38
Miracle Mix5.39
Ketac Molar4.84

(Data sourced from a comparative evaluation of shear bond strength of three commercially available glass ionomer cements in primary teeth)[5]

Table 3: Cumulative Fluoride Release of Different Glass Ionomer Cements Over 6 Months

CementMean Cumulative Fluoride Release (ppm) ± SD
Fuji ORTHO LC221.7 ± 10.29
Fuji ORTHO191.5 ± 15.03
Meron Plus QM173.0 ± 5.89
Meron161.3 ± 7.84
Ketac Cem Easymix154.6 ± 6.09

(Data sourced from an in vitro study on fluoride release from two types of fluoride-containing orthodontic adhesives)[6]

Experimental Protocols

This section provides an overview of methodologies for key experiments involving this compound based on cited literature.

1. Shear Bond Strength Testing Protocol

This protocol is a generalized procedure based on common practices in dental materials research.

  • Specimen Preparation:

    • Select sound, extracted human molars and embed them in acrylic resin, leaving the crown exposed.

    • Create a flat dentin surface by grinding the occlusal surface with a model trimmer and polishing with silicon carbide paper of decreasing grit size.

    • Rinse the specimens with water and dry them according to the manufacturer's instructions for this compound (avoiding over-drying).[1]

  • Cement Application:

    • Mix this compound according to the manufacturer's instructions.[1]

    • Place a standardized mold (e.g., a cylindrical plastic tube) onto the prepared dentin surface.

    • Fill the mold with the mixed cement, ensuring good adaptation to the dentin surface.

  • Curing and Storage:

    • Allow the cement to self-cure for the manufacturer-recommended time (7 minutes).[1]

    • Store the specimens in distilled water at 37°C for a specified period (e.g., 24 hours) before testing.[4]

  • Testing:

    • Mount the specimen in a universal testing machine.

    • Apply a shear force to the base of the cement cylinder using a knife-edge blade at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[5]

    • Record the load at failure and calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonding area.

2. Tensile Bond Strength Testing on Radicular Dentin

This protocol is adapted from a study investigating the adhesion of Ketac-Cem to root canal walls.[3]

  • Specimen Preparation:

    • Prepare standardized dentin cylinders from the coronal half of extracted human roots, perpendicular to the root axis.

    • Split the cylinders and clean and shape the root canals.

  • Dentin Conditioning (Optional):

    • Divide the specimens into groups and condition the root canal walls with different solutions (e.g., NaOCl + EDTA, H3PO4, citric acid, polyacrylic acid, or a control).[3]

  • Cement Application:

    • Coat the exposed root canal areas with Ketac-Cem.

  • Testing:

    • Using a universal testing machine, apply a tensile force to the Ketac-Cem until fracture.

    • Record the force at fracture to determine the tensile strength.

Visualizations

Experimental Workflow for Shear Bond Strength Testing

experimental_workflow cluster_prep Specimen Preparation cluster_application Cement Application cluster_testing Curing & Testing start Start: Extracted Human Molars embed Embed in Acrylic Resin start->embed grind Grind to Expose Dentin embed->grind polish Polish with SiC Paper grind->polish rinse_dry Rinse and Dry Dentin Surface polish->rinse_dry mix Mix this compound rinse_dry->mix place_mold Place Mold on Dentin mix->place_mold fill_mold Fill Mold with Cement place_mold->fill_mold cure Self-cure (7 mins) fill_mold->cure store Store in Water (37°C, 24h) cure->store test Shear Bond Strength Test store->test calculate Calculate Bond Strength (MPa) test->calculate end End: Data Analysis calculate->end

Caption: Workflow for in vitro shear bond strength testing of this compound.

Factors Influencing Adhesive Failure of this compound

influencing_factors cluster_operator Operator Dependent cluster_material Material Properties cluster_substrate Substrate Conditions mixing_ratio Powder/Liquid Ratio adhesive_failure Adhesive Failure mixing_ratio->adhesive_failure mixing_tech Mixing Technique mixing_tech->adhesive_failure handling_time Handling/Working Time handling_time->adhesive_failure contamination Contamination Control contamination->adhesive_failure setting_time Setting Time setting_time->adhesive_failure film_thickness Film Thickness biocompatibility Biocompatibility fluoride_release Fluoride Release dentin_prep Dentin Preparation (Smear Layer) dentin_prep->adhesive_failure surface_moisture Surface Moisture surface_moisture->adhesive_failure

Caption: Key factors contributing to adhesive failure in vitro with this compound.

References

Technical Support Center: The Impact of Environmental Humidity on Ketac Cem Setting Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of environmental humidity on the setting characteristics of Ketac Cem, a glass ionomer luting cement.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental setting reaction of Ketac Cem?

A1: Ketac Cem sets via a chemical acid-base reaction. The process begins when the polyacrylic acid liquid is mixed with the fluoroaluminosilicate glass powder. Protons from the acid attack the surface of the glass particles, causing the release of calcium and aluminum ions.[1][2] These ions then form salt bridges, cross-linking the polyacid chains to form a hard, set matrix.[1] This reaction is a continuous process, with the material reaching its final physical and mechanical properties over an extended period, sometimes up to a month.[3]

Q2: How does environmental humidity affect the setting of Ketac Cem?

A2: Environmental humidity plays a critical role in the setting of Ketac Cem by influencing the water balance during the crucial initial reaction phase. The setting reaction is water-based and requires an aqueous medium to proceed.[4]

  • High Humidity: Exposing the cement to high humidity or moisture during the initial set can lead to increased water absorption. This can result in reduced shrinkage but may also increase solubility and weaken the cement.[3][5]

  • Low Humidity (Drying): Conversely, a dry environment can cause water to evaporate from the mix. This loss of water can impair the setting reaction, which relies on an aqueous medium for ion transport, potentially leading to cracking, crazing, and a weaker final cement.[1][4]

Q3: What are the manufacturer's specified setting times for Ketac Cem under ideal conditions?

A3: According to the manufacturer's instructions for Ketac Cem Radiopaque, the specified times at a room temperature of 23°C (73°F) and 50% relative humidity are:

  • Mixing Time: 1 minute[6]

  • Working Time (including mixing): 3 minutes and 30 seconds[6]

  • Net Setting Time (from beginning of mix): 7 minutes[6][7]

Q4: Can temperature variations also impact the setting characteristics?

A4: Yes, temperature is a significant factor. Higher ambient temperatures will accelerate the chemical setting reaction, which shortens both the working time and the net setting time.[4][6] Conversely, mixing on a cooled glass slab can extend the working time.[6]

Troubleshooting Guide

Issue / Observation Potential Cause (Humidity-Related) Recommended Solution & Prevention
Cement sets too quickly; reduced working time. High ambient temperature and/or low humidity causing rapid water evaporation from the mix.Work in a climate-controlled environment (ideally around 23°C/73°F).[6]Dispense powder and liquid just before mixing.For hand-mixing, use a cooled, dry glass slab to slow the reaction.[6]
Cement appears weak, chalky, or has a high solubility after setting. Premature exposure to excess moisture (high humidity, saliva, or water) during the initial setting phase.[5]Ensure the working area is well-isolated to prevent contamination from water or saliva during application and initial set.[6]Protect the cement surface from moisture immediately after placement until the initial set is complete.
Cement shows signs of cracking or crazing on the surface. The setting environment is too dry, leading to rapid water loss from the surface of the cement.[1]Avoid over-drying the preparation surface before cementation.[8]Protect the cement from excessive air drying during the initial set, especially in environments with very low relative humidity.
Inconsistent setting times between batches. Variations in the ambient temperature and relative humidity of the laboratory environment.Standardize the experimental environment by using a temperature and humidity-controlled chamber set to ISO 9917-1 standards (23 ± 1°C and 50 ± 10% RH).[4]Record the temperature and humidity for each experiment to ensure reproducibility.

Data Presentation

The following table summarizes the setting characteristics of Ketac Cem under standard and non-standard environmental conditions based on available literature. Direct quantitative data for various humidity levels is limited; therefore, effects are described relative to the standard.

Parameter Standard Conditions (23°C, 50% RH) High Humidity (>70% RH) Low Humidity (<40% RH)
Working Time ~3.5 minutes[6]May be slightly extended due to water availability, but susceptible to contamination.Potentially shortened due to accelerated evaporation of water from the mix.
Setting Time 7 minutes[6]May be delayed or setting reaction can be compromised if exposed to moisture too early.[9]May be accelerated due to faster drying, but can result in incomplete reaction and lower strength.[4]
Compressive Strength Standard (qualifies ≥ 50 MPa per ISO 9917-1)[10]Reduced strength if exposed to moisture during the initial setting phase.[11]Reduced strength due to incomplete hydration reaction from water loss.[12]
Dimensional Stability BaselineReduced shrinkage due to water sorption.[3]Increased shrinkage due to desiccation.[3]

Experimental Protocols

Methodology for Determining Net Setting Time (Adapted from ISO 9917-1)

This protocol describes the standard method for measuring the net setting time of a glass ionomer cement like Ketac Cem.

  • Environmental Conditioning: All materials, mixing equipment, and testing apparatus must be conditioned at (23 ± 1)°C and a relative humidity of (50 ± 10)% for at least 24 hours before testing.[4]

  • Apparatus:

    • A temperature and humidity-controlled cabinet maintained at (37 ± 1)°C and at least 95% relative humidity.

    • A metal mold with a cylindrical cavity (e.g., 10 mm diameter, 5 mm depth).

    • An indenter (Gillmore needle type) with a flat end of (1.0 ± 0.05) mm diameter and a total mass of (400 ± 2) g.

  • Sample Preparation:

    • Dispense the Ketac Cem powder and liquid according to the manufacturer's instructions.

    • Mix the components for the specified time (e.g., 1 minute) to achieve a homogeneous, smooth consistency.[4][6]

  • Procedure:

    • Immediately after mixing, fill the mold with the cement, ensuring a flat, level surface.

    • 60 seconds after the end of mixing, place the filled mold into the temperature and humidity-controlled cabinet.[4]

    • Start a timer at the end of mixing.

    • At regular intervals, gently lower the indenter vertically onto the surface of the cement.

    • The net setting time is recorded as the period from the end of mixing until the indenter fails to produce a complete circular indentation on the cement surface.

Visualizations

G cluster_Inputs Initial Components cluster_Process Setting Process cluster_Outcome Final Cement Properties Powder Fluoroaluminosilicate Glass Powder Mixing Mixing Powder->Mixing Liquid Polyacrylic Acid (in aqueous solution) Liquid->Mixing Reaction Acid-Base Reaction (Ion Leaching & Cross-linking) Mixing->Reaction Initiates Hardening Maturation & Hardening Reaction->Hardening Continues over time Compromised Compromised Properties (Weak, Soluble, Cracked) Reaction->Compromised Optimal Optimal Setting & Mechanical Properties Hardening->Optimal High_Humidity High Humidity (>50% RH) High_Humidity->Reaction Disrupts water balance (excess water ingress) Low_Humidity Low Humidity (<50% RH) Low_Humidity->Reaction Disrupts water balance (water evaporation)

Caption: Workflow of Ketac Cem setting and the disruptive influence of humidity.

G cluster_Troubleshooting Troubleshooting Logic Start Observe Setting Anomaly (e.g., too fast, too slow, weak) Check_Temp Is Temperature Too High/Low? Start->Check_Temp Check_Humidity Is Humidity Too High/Low? Check_Temp->Check_Humidity No Sol_Temp Action: Control Room Temp (e.g., use cooled slab) Check_Temp->Sol_Temp Yes Check_Isolation Isolate from Moisture? Check_Humidity->Check_Isolation No Sol_Humidity Action: Use Humidifier/ Dehumidifier Check_Humidity->Sol_Humidity Yes Sol_Isolation Action: Improve Isolation Technique Check_Isolation->Sol_Isolation Yes End Problem Resolved Check_Isolation->End No (Re-evaluate mix) Sol_Temp->End Sol_Humidity->End Sol_Isolation->End

Caption: Logical workflow for troubleshooting setting issues with Ketac Cem.

References

techniques for removing excess Ketac Cem Radiopaque in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess Ketac Cem Radiopaque glass ionomer cement in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound in a laboratory environment?

A1: There are three main techniques for the removal of excess this compound: chemical dissolution, mechanical removal, and thermal degradation. The choice of method depends on the substrate from which the cement is being removed, the amount of excess material, and the available laboratory equipment.

Q2: When is chemical dissolution the most appropriate method?

A2: Chemical dissolution is ideal for removing cement from delicate or complex surfaces where mechanical methods might cause damage. It is particularly effective for cleaning instruments or components that can be safely immersed in a chemical agent. Acidic solutions are known to degrade glass ionomer cements.[1][2][3][4][5]

Q3: What are the common challenges with mechanical removal?

A3: The primary challenges with mechanical removal include the risk of scratching or damaging the underlying surface, especially with delicate substrates. This method can also be time-consuming and may not be suitable for intricate geometries.

Q4: Is the thermal removal method destructive to the underlying material?

A4: The thermal removal method involves heating the object to induce crystallization of the cement, making it brittle and easy to remove.[6] While effective, it is crucial to consider the heat tolerance of the substrate to prevent any damage or deformation. This method is generally suitable for metallic instruments and components.

Troubleshooting Guides

Issue: Chemical dissolution is taking too long.

  • Solution 1: Increase Acid Concentration. The rate of dissolution of glass ionomer cements is dependent on the concentration of the acidic solution.[1][2][3][4] Consider using a higher concentration of the chosen acid, within safe laboratory limits.

  • Solution 2: Agitation. Gently agitating the solution can help to remove the dissolved cement from the surface and expose fresh material to the acid, thereby increasing the overall rate of dissolution.

  • Solution 3: Change the Acid. Some acids are more effective at dissolving glass ionomer cements than others. For instance, 10% citric acid has been shown to be highly effective.[1][2][3]

Issue: Mechanical removal is causing surface damage.

  • Solution 1: Use a Softer Tool. If using metallic instruments like scalers is causing scratches, switch to a hard plastic or Teflon-coated instrument. These are less likely to damage the underlying surface.

  • Solution 2: Employ Ultrasonic Scaling. An ultrasonic scaler can be more precise and less abrasive than manual instruments, especially for removing cement from hard-to-reach areas.

  • Solution 3: Combine with a Chemical Agent. Partially dissolving the cement with a weak acid can soften it, making mechanical removal easier and reducing the force required, thus minimizing the risk of surface damage.

Issue: The thermal removal method is not effective.

  • Solution 1: Optimize Heating Time and Temperature. Ensure that the component is heated sufficiently to induce crystallization of the cement. The material should be heated until it is hot to the touch but not glowing red.[6]

  • Solution 2: Rapid Quenching. The rapid change in temperature from quenching in cold water is critical for inducing the thermal shock that crystallizes the cement. Ensure the water is cold and the transfer is swift.

  • Solution 3: Post-Quench Mechanical Removal. After quenching, the cement should be brittle and easily flaked off. Use a pick or spatula to gently remove the crystallized cement.[6]

Data Presentation

The following table summarizes the percentage weight loss of various glass ionomer cements (GICs) when immersed in different acidic solutions over time. This data provides an indication of the efficacy of these solutions for chemical dissolution.

Chemical AgentGIC TypeImmersion Time (Days)Mean Weight Loss (%)
10% Citric AcidGIC (General)3~40-90
10% Citric AcidGIC (General)7100
0.2% Phosphoric AcidGIC (General)3~5
0.2% Phosphoric AcidGIC (General)7~10
0.1% Lactic AcidGIC (General)3<5
0.1% Lactic AcidGIC (General)7<10

Data adapted from a study by Perera et al. (2020) on the acid resistance of glass ionomer cements.[1][2]

Experimental Protocols

Chemical Dissolution Protocol

Objective: To remove excess this compound from a non-reactive substrate using an acidic solution.

Materials:

  • 10% Citric Acid solution

  • Beaker or appropriate immersion vessel

  • Magnetic stirrer and stir bar (optional)

  • Forceps

  • Deionized water

  • Drying oven or air syringe

Methodology:

  • Place the object with excess cement into a beaker.

  • Pour a sufficient volume of 10% citric acid solution to completely submerge the area with the excess cement.

  • If desired, add a magnetic stir bar and place the beaker on a magnetic stirrer at a low to medium speed to provide gentle agitation.

  • Allow the object to remain in the solution for a period determined by the amount of excess cement. Based on available data, significant dissolution can be expected within 3 to 7 days for bulk material.[2] Monitor the progress periodically.

  • Once the cement is visibly dissolved or sufficiently softened, remove the object from the solution using forceps.

  • Thoroughly rinse the object with deionized water to remove any residual acid and dissolved cement.

  • Dry the object completely using a drying oven or a gentle stream of clean, dry air.

Mechanical Removal Protocol

Objective: To manually remove excess this compound from a substrate.

Materials:

  • Hard plastic or Teflon-coated scaler or carver

  • Microscope or magnifying glass (optional)

  • Polishing burs or discs (optional)

  • Rotary tool

Methodology:

  • Secure the object on a stable surface.

  • Using a hard plastic or Teflon-coated scaler, carefully apply gentle pressure at the interface between the cement and the substrate.

  • Work incrementally, chipping away small pieces of the excess cement. Use a microscope or magnifying glass for better precision.

  • For larger, more accessible areas of excess cement, a slow-speed rotary tool with a polishing bur can be used. Exercise extreme caution to avoid abrading the underlying surface.

  • Once the bulk of the excess cement is removed, use a fine-grit polishing disc or bur to smooth the surface if necessary.

Thermal Removal Protocol

Objective: To remove excess this compound from a heat-resistant substrate.

Materials:

  • Bunsen burner or a small laboratory torch

  • Heat-resistant tongs or forceps

  • Beaker of cold water

  • Spatula or pick

  • Safety glasses and appropriate personal protective equipment (PPE)

Methodology:

  • Ensure proper ventilation. Wear safety glasses and other appropriate PPE.

  • Using heat-resistant tongs, hold the object with the excess cement.

  • Gently and evenly heat the area with the excess cement using a Bunsen burner or torch. Avoid concentrating the flame on one spot for an extended period. The cement should be heated until it is hot, but not to the point of glowing red.[6]

  • Immediately quench the heated object in a beaker of cold water. A distinct cracking or popping sound may be heard as the cement crystallizes.

  • Remove the object from the water. The cement should now be brittle.

  • Use a spatula or pick to gently flake away the crystallized cement.[6]

  • Repeat the heating and quenching process if necessary for any remaining stubborn cement.

  • Clean the object with deionized water and dry it thoroughly.

Visualizations

Removal_Technique_Workflow cluster_start Start cluster_decision1 Substrate Sensitivity cluster_decision2 Geometry cluster_methods Removal Methods start Assess Substrate and Excess Cement substrate_check Is the substrate heat sensitive or delicate? start->substrate_check geometry_check Is the geometry complex or intricate? substrate_check->geometry_check Yes thermal Thermal Removal substrate_check->thermal No chemical Chemical Dissolution geometry_check->chemical Yes mechanical Mechanical Removal geometry_check->mechanical No

Caption: Decision workflow for selecting a removal technique.

Troubleshooting_Workflow cluster_issue Problem Identification cluster_chem Chemical Method cluster_mech Mechanical Method cluster_therm Thermal Method issue Identify Removal Issue chem_slow Slow Dissolution issue->chem_slow Chemical mech_damage Surface Damage issue->mech_damage Mechanical therm_ineffective Ineffective Removal issue->therm_ineffective Thermal chem_sol1 Increase Acid Concentration chem_slow->chem_sol1 chem_sol2 Agitate Solution chem_slow->chem_sol2 chem_sol3 Change Acid Type chem_slow->chem_sol3 mech_sol1 Use Softer Tool mech_damage->mech_sol1 mech_sol2 Employ Ultrasonic Scaler mech_damage->mech_sol2 mech_sol3 Combine with Chemical Softening mech_damage->mech_sol3 therm_sol1 Optimize Heat/Time therm_ineffective->therm_sol1 therm_sol2 Ensure Rapid Quenching therm_ineffective->therm_sol2 therm_sol3 Post-Quench Mechanical Aid therm_ineffective->therm_sol3

Caption: Troubleshooting guide for removal techniques.

References

Technical Support Center: Optimizing Dentin Surface Treatment for Ketac Cem Radiopaque Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the surface treatment of dentin for enhanced adhesion of Ketac Cem Radiopaque.

Troubleshooting Guide

This guide addresses common issues encountered during experimental procedures to improve the bond strength of this compound to dentin.

Issue Potential Cause Recommended Solution
Low Shear Bond Strength Inadequate removal of the smear layer.The smear layer can act as a weak boundary, hindering direct interaction between the cement and the dentin.[1][2] Pre-treatment with a conditioning agent is recommended to remove or modify the smear layer.[1][2]
Overly aggressive dentin demineralization.Aggressive acid etching can lead to a deep layer of demineralized collagen that the glass ionomer cement cannot fully penetrate, creating a weak point.[1][2]
Dentin surface desiccation.Over-drying the dentin surface can cause the collapse of the collagen network, preventing proper infiltration of the cement and reducing bond strength. The surface should be gently dried to a matt finish.[3][4]
Contamination of the prepared dentin surface.Saliva, blood, or other contaminants can interfere with the chemical bonding of this compound to the dentin. Ensure a clean and isolated operating field.
Adhesive Failure at the Dentin-Cement Interface Insufficient chemical interaction.Glass ionomer cements, including this compound, bond chemically to the calcium and phosphate ions in the tooth structure.[5] Proper surface conditioning exposes these ions for bonding.
Presence of a thick smear layer.A thick smear layer prevents the polyalkenoic acid of the cement from interacting directly with the underlying dentin, leading to a weaker bond.[1][6]
Cohesive Failure within the Cement Improper powder-to-liquid ratio.An incorrect mixing ratio can result in a weaker cement matrix that is more prone to fracture under stress.[6][7]
Inadequate mixing of the cement.Incomplete mixing can lead to a non-homogenous cement structure with areas of weakness.
Variability in Bond Strength Results Inconsistent surface treatment protocol.Slight variations in the concentration of the conditioning agent, application time, or rinsing procedure can lead to significant differences in bond strength.[8]
Differences in dentin substrate.The age of the tooth, location of the dentin (e.g., superficial vs. deep), and presence of sclerosis can affect the bonding potential.
Inconsistent testing methodology.Variations in crosshead speed during shear bond strength testing or improper specimen storage can introduce variability in the results.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended surface treatment for dentin before applying this compound?

A1: While the manufacturer of this compound suggests that no conditioning is required for an easier technique, studies on glass ionomer cements consistently show that pre-treatment of the dentin surface can improve bond strength.[11] The most common and recommended conditioning agent is polyacrylic acid.[8] It effectively cleans the dentin surface without excessively opening the dentinal tubules.[8]

Q2: What concentration of polyacrylic acid should be used and for how long?

A2: Concentrations of 10% to 20% polyacrylic acid are frequently used for dentin conditioning prior to the application of glass ionomer cements.[6][10][12] Application times typically range from 10 to 20 seconds, followed by thorough rinsing with water and gentle air-drying, avoiding desiccation.[1][2][6][10][12]

Q3: Can phosphoric acid be used to condition dentin for this compound?

A3: While 37% phosphoric acid is a common etchant for composite resins, its use with glass ionomer cements is debated. Some studies have shown that a very brief application (e.g., 5-10 seconds) may not adversely affect short-term bond strengths.[9][13] However, more aggressive etching with phosphoric acid can lead to deeper demineralization than the cement can penetrate, potentially compromising the bond.[1][2]

Q4: Is it necessary to apply a bonding agent with this compound?

A4: this compound is designed to chemically bond directly to enamel and dentin without the need for a separate bonding agent.[5][14] The application of a dentin bonding agent may alter the intended chemical interaction of the glass ionomer cement with the tooth structure. However, some research indicates that using a self-etch adhesive system can improve the shear bond strength of resin-modified glass ionomer cements (RMGICs), though it may lower the bond strength of conventional GICs.[8]

Q5: How does the smear layer affect the adhesion of this compound?

A5: The smear layer is a layer of debris produced on the tooth surface during preparation. For glass ionomer cements, the presence of the smear layer can be a significant obstacle to achieving a strong, durable bond.[1][2] Conditioning with agents like polyacrylic acid removes or modifies the smear layer, allowing for an intimate adaptation of the cement to the dentin and facilitating the chemical ion-exchange process that is crucial for adhesion.[1][2]

Quantitative Data Summary

The following tables summarize shear bond strength (SBS) data from various studies on dentin surface treatments for glass ionomer cements. It is important to note that these studies may not have used this compound specifically, but the results provide valuable insights into the effects of different conditioning protocols on similar materials.

Table 1: Effect of Different Conditioning Agents on Shear Bond Strength (MPa) of Resin-Modified Glass Ionomer Cements (RMGICs) to Dentin

Conditioning ProtocolFuji II LC[9]Ketac Nano[9]Riva LC[9]
No Treatment (Smear Layer Intact) 3.8 ± 1.34.3 ± 1.14.5 ± 1.4
20% Polyacrylic Acid (Cavity Conditioner) 7.9 ± 2.14.9 ± 1.58.1 ± 2.4
10% Polyacrylic Acid 11.56 ± 3.15[10]--
37% Phosphoric Acid (10s) + Bonding Agent 12.9 ± 3.513.8 ± 3.114.2 ± 3.9
Self Conditioner (e.g., HEMA & 4-META) 9.1 ± 2.88.7 ± 2.410.2 ± 3.1
Ketac Primer 8.5 ± 2.57.9 ± 2.39.5 ± 2.7

Table 2: Effect of Different Conditioning Protocols on Shear Bond Strength (MPa) of Conventional Glass Ionomer Cements (GICs) to Dentin

Conditioning ProtocolKetac Molar[6]Ketac Universal (with conditioner)[6]Fuji IX[6]Ketac Universal (without conditioner)[6]
10% Polyacrylic Acid (10s) 3.4 ± 0.23.3 ± 0.23.2 ± 0.2-
No Conditioning ---3.02 ± 0.2

Experimental Protocols

Protocol 1: Dentin Surface Preparation and Conditioning

  • Tooth Preparation: Use extracted human or bovine teeth, stored appropriately. Section the teeth to expose a flat dentin surface.

  • Smear Layer Creation: Standardize the smear layer by grinding the dentin surface with 180-grit or 600-grit silicon carbide (SiC) paper under water cooling for a specified time (e.g., 60 seconds).[1][2][13]

  • Dentin Conditioning (Example with Polyacrylic Acid):

    • Apply a 10% or 20% polyacrylic acid solution to the dentin surface.[6][10][12]

    • Leave the conditioner undisturbed for 10-20 seconds.[1][2][6][10][12]

    • Thoroughly rinse the surface with an air-water spray for 10-20 seconds.[9][10]

    • Gently air-dry the surface for 5-10 seconds, ensuring it is not desiccated. The surface should have a moist, glossy appearance.[3][4][9]

Protocol 2: Shear Bond Strength (SBS) Testing

  • Cement Application: Mix this compound according to the manufacturer's instructions.[15] Apply the mixed cement to the conditioned dentin surface using a cylindrical mold (e.g., 3mm diameter, 3mm height).[6][10]

  • Specimen Storage: Store the bonded specimens in 100% humidity at 37°C for 24 hours to allow for complete cement maturation.[1][2][9]

  • Thermocycling (Optional but Recommended): Subject the specimens to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate oral temperature changes.[10][12]

  • Testing: Mount the specimens in a universal testing machine. Apply a shear load to the base of the cement cylinder at a crosshead speed of 0.5 mm/min until failure occurs.[6][9][10]

  • Data Analysis: Record the force at failure and calculate the shear bond strength in megapascals (MPa) by dividing the force by the bonding area.

Visualizations

ExperimentalWorkflow cluster_prep Dentin Preparation cluster_conditioning Surface Conditioning cluster_bonding Bonding & Testing Tooth Extracted Tooth Section Section to Expose Dentin Tooth->Section Grind Grind with SiC Paper Section->Grind Apply_PAA Apply Polyacrylic Acid (10-20s) Grind->Apply_PAA Rinse Rinse Thoroughly (10-20s) Apply_PAA->Rinse Dry Gently Air-Dry Rinse->Dry Mix_Cement Mix this compound Dry->Mix_Cement Apply_Cement Apply Cement in Mold Mix_Cement->Apply_Cement Store Store (37°C, 24h) Apply_Cement->Store Test Shear Bond Strength Test Store->Test

Caption: Experimental workflow for dentin surface treatment and shear bond strength testing.

AdhesionMechanism cluster_untreated Untreated Dentin cluster_treated Conditioned Dentin Smear_Layer Smear Layer Dentin_U Dentin Cleaned_Dentin Cleaned Dentin Surface (Smear Layer Removed) Ion_Exchange Ion Exchange Layer (Ca²⁺, PO₄³⁻) Cleaned_Dentin->Ion_Exchange Ketac_Cem This compound (Polyalkenoic Acid) Ketac_Cem->Smear_Layer Weak Adhesion Ketac_Cem->Ion_Exchange Strong Chemical Bond

Caption: Simplified diagram of this compound adhesion to untreated vs. conditioned dentin.

References

Validation & Comparative

A Comparative Analysis: Ketac Cem Radiopaque vs. Resin-Modified Glass Ionomer Cements

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of dental materials, the choice of luting cement is critical for the long-term success of indirect restorations. This guide provides a detailed, data-driven comparison between Ketac Cem Radiopaque, a conventional glass ionomer cement (GIC), and various resin-modified glass ionomer cements (RMGICs). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and development.

Performance at a Glance: Key Quantitative Data

The following tables summarize the performance of this compound and representative RMGICs across key experimental parameters.

Table 1: Compressive and Flexural Strength

PropertyMaterialMean Value (MPa)Standard Deviation (MPa)Reference
Compressive Strength Ketac Cem81.9313.37[1]
Resin-Modified GIC (Vitremer)Not specified in direct comparison-
Conventional GIC (Meron)77.7220.21[1]
Conventional GIC17920[2]
Resin-Modified GIC1138[2]
Flexural Strength Ketac Molar> Miracle Mix > RMGIC > Posterior GIC-[3]
Ketac Cem20.504.89[1]
Resin-Modified GIC13.108-[3]

Table 2: Shear Bond Strength to Enamel and Dentin

SubstrateMaterialMean Bond Strength (MPa)Standard Deviation (MPa)Reference
Enamel Ketac Cem Easymix (no treatment)< 5-[4]
Fuji Plus (RMGIC, no treatment)~12-[4]
RelyX Luting (RMGIC, no treatment)~8-[4]
Ketac Cem Easymix (acid-etched)~10-[4]
Fuji Plus (RMGIC, acid-etched)~25-[4]
RelyX Luting (RMGIC, acid-etched)~22-[4]
Dentin Ketac-Cem (no treatment)< 2-[5]
Ketac-Cem (25% polyacrylic acid)~4-[5]
Ketac Fil4.9 (after 1 wk)1.2[6]
Fuji II LC (RMGIC)12.71.7[6]
Vitremer (RMGIC)5.4 (up to 1 mo)2.5[6]

Table 3: Cumulative Fluoride Release (6 months)

MaterialMean Cumulative Fluoride Release (ppm)Standard Deviation (ppm)Reference
Ketac Cem Easymix154.66.09[7][8][9]
Fuji ORTHO LC (RMGIC)221.710.29[7][8][9]
Meron Plus QM (RMGIC)173.05.89[7][8][9]
Fuji ORTHO (Conventional GIC)191.515.03[7][8][9]
Meron (Conventional GIC)161.37.84[7][8][9]

Table 4: Microleakage

Material TypeFindingReference
Conventional GIC (Ketac Fill)Showed significantly more leakage than RMGIC groups.
Resin-Modified GICMore effective in marginal sealing than conventional GIC.
Nano-filled RMGIC (Ketac N100)Showed less leakage than conventional GICs and other RMGICs in some studies.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below are the protocols for the key experiments cited in this guide.

Compressive and Flexural Strength Testing

The mechanical properties of dental cements are fundamental to their clinical performance. Compressive and flexural strength tests are conducted to simulate the forces experienced by a restoration in the oral environment.

  • Specimen Preparation: Cylindrical specimens for compressive strength and beam-shaped specimens for flexural strength are prepared according to ISO 9917-1:2007 standards. The cement is mixed according to the manufacturer's instructions and packed into stainless steel molds. For light-cured or dual-cured RMGICs, the material is irradiated with a curing light for the recommended duration.

  • Storage: The specimens are stored in distilled water at 37°C for 24 hours before testing to simulate oral conditions.

  • Testing: A universal testing machine is used to apply a compressive or flexural load at a specific crosshead speed (e.g., 0.5 mm/min) until fracture occurs. The maximum force applied before fracture is recorded and used to calculate the strength in megapascals (MPa).

Compressive_Flexural_Strength_Workflow cluster_prep Specimen Preparation cluster_storage Storage cluster_testing Mechanical Testing mix Mix Cement pack Pack into Molds mix->pack cure Cure (if RMGIC) pack->cure store Store in Distilled Water (37°C, 24h) cure->store load Apply Load (Universal Testing Machine) store->load fracture Record Fracture Force load->fracture calculate Calculate Strength (MPa) fracture->calculate

Workflow for Compressive and Flexural Strength Testing.
Shear Bond Strength Testing

The adhesive potential of a cement to tooth structure is a critical determinant of restoration longevity. Shear bond strength tests quantify this property.

  • Tooth Preparation: Extracted human or bovine teeth are embedded in acrylic resin, and the enamel or dentin surface is ground flat and polished to create a standardized bonding area.

  • Surface Treatment: The prepared tooth surface may undergo various treatments, such as acid-etching with phosphoric acid or conditioning with polyacrylic acid, to enhance adhesion.

  • Cement Application: A cylindrical mold is placed on the treated tooth surface, and the cement is packed into the mold and cured (if applicable).

  • Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours.

  • Testing: A universal testing machine with a shear loading jig is used to apply a force parallel to the bonding interface until debonding occurs. The force at which failure occurs is recorded and the bond strength is calculated in MPa.

Shear_Bond_Strength_Workflow cluster_prep Tooth Preparation cluster_bonding Bonding Procedure cluster_test Testing embed Embed Tooth in Resin grind Grind and Polish Surface (Enamel or Dentin) embed->grind treat Surface Treatment (e.g., Acid Etch) grind->treat apply Apply Cement in Mold treat->apply cure Cure Cement apply->cure store Store in Water (37°C, 24h) cure->store shear Apply Shear Force store->shear calculate Calculate Bond Strength (MPa) shear->calculate

Workflow for Shear Bond Strength Testing.
Fluoride Release Measurement

A key advantage of glass ionomer cements is their ability to release fluoride, which can help inhibit secondary caries.

  • Specimen Preparation: Disc-shaped specimens of the cements are prepared and stored in a deionized water or a buffer solution.

  • Fluoride Measurement: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 6 months), the storage solution is collected, and the fluoride concentration is measured using a fluoride ion-selective electrode.[11]

  • Cumulative Release: The cumulative amount of fluoride released over the entire study period is calculated and reported in parts per million (ppm) or micrograms per square centimeter (µg/cm²).[7][8][9]

Fluoride_Release_Workflow cluster_prep Specimen Preparation cluster_storage Storage and Sampling cluster_analysis Fluoride Analysis prepare Prepare Disc-Shaped Cement Specimens store Store in Deionized Water prepare->store collect Collect Solution at Time Intervals store->collect measure Measure Fluoride Ion Concentration collect->measure calculate Calculate Cumulative Release measure->calculate

Workflow for Fluoride Release Measurement.
Microleakage Assessment

Microleakage, the passage of bacteria, fluids, and ions at the tooth-restoration interface, can lead to secondary caries and restoration failure.

  • Cavity Preparation: Standardized cavities (e.g., Class V) are prepared in extracted teeth.

  • Restoration: The cavities are restored with the cements according to the manufacturers' instructions.

  • Thermocycling: The restored teeth are subjected to thermocycling, a process of alternating between hot and cold water baths, to simulate temperature changes in the oral cavity and stress the tooth-restoration interface.

  • Dye Penetration: The teeth are then immersed in a dye solution (e.g., methylene blue). The dye will penetrate any gaps at the interface.

  • Sectioning and Evaluation: The teeth are sectioned, and the extent of dye penetration is scored using a microscope. Lower scores indicate less microleakage.

Microleakage_Workflow cluster_prep Tooth Preparation and Restoration cluster_aging Simulated Aging cluster_eval Evaluation prepare Prepare Standardized Cavity restore Restore with Cement prepare->restore thermocycle Thermocycling restore->thermocycle dye Immerse in Dye Solution thermocycle->dye section Section Tooth dye->section score Score Dye Penetration section->score

Workflow for Microleakage Assessment.

Discussion of Findings

The presented data indicate that resin-modified glass ionomer cements generally exhibit superior mechanical properties compared to conventional glass ionomer cements like this compound. RMGICs demonstrate higher flexural strength and significantly greater bond strength to both enamel and dentin.[4][12] The addition of a resin component and the potential for light-curing contribute to these enhanced physical characteristics.[12]

In terms of fluoride release, both conventional and resin-modified GICs release fluoride over an extended period.[7][8][9] However, studies have shown that some RMGICs, such as Fuji ORTHO LC, may have a higher cumulative fluoride release than conventional GICs like Ketac Cem Easymix.[7][8][9]

Microleakage studies consistently suggest that RMGICs provide a better marginal seal than conventional GICs, indicating a lower risk of secondary caries at the restoration margin. This is likely attributed to the improved adhesive properties and reduced setting shrinkage of the resin component.

Conclusion

Based on the available in-vitro data, resin-modified glass ionomer cements offer significant advantages over conventional glass ionomer cements, such as this compound, in terms of mechanical strength, bond strength, and marginal seal. While both material classes provide the therapeutic benefit of fluoride release, some RMGICs may offer a higher cumulative release. For clinical applications in stress-bearing areas or where a durable, long-lasting bond is paramount, the evidence supports the selection of a resin-modified glass ionomer cement. However, conventional GICs like Ketac Cem remain a viable option, particularly in low-stress applications or when moisture control is challenging, due to their greater moisture tolerance.[13] Further clinical trials are warranted to fully elucidate the long-term performance of these materials in various clinical scenarios.

References

Unveiling Fluoride Release: A Comparative Analysis of Ketac Cem and Other Glass Ionomer Cements

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals that Ketac Cem consistently demonstrates sustained fluoride release, a critical property for the prevention of secondary caries. However, the rate and cumulative amount of fluoride release vary among different glass ionomer cements (GICs), influenced by material composition and environmental factors.

Glass ionomer cements are widely utilized in dentistry for their unique ability to adhere to tooth structure and release fluoride over an extended period. This fluoride release is a key therapeutic benefit, aiding in the remineralization of adjacent tooth enamel and inhibiting the growth of cariogenic bacteria.[1][2][3] Among the various GICs available, Ketac Cem has been a subject of numerous studies comparing its fluoride-releasing capabilities with other conventional and resin-modified glass ionomers (RMGICs).

The pattern of fluoride release from GICs is typically characterized by an initial burst within the first 24-48 hours, followed by a more gradual and sustained release over several weeks or even months.[4][5] This phenomenon is attributed to two primary mechanisms: a rapid surface wash-off of loosely bound fluoride ions and a slower, diffusion-controlled release from the bulk of the cement matrix.[1][2][6]

Comparative Fluoride Release: Ketac Cem vs. Other GICs

Numerous in-vitro studies have quantified and compared the fluoride release of Ketac Cem against other commercially available GICs. While direct comparison of absolute values across different studies can be challenging due to variations in experimental protocols, a consistent trend emerges.

One study comparing various GICs found that after 30 days, 3M-Multicure (a resin-modified GIC) exhibited the highest cumulative fluoride release, followed by Ketac-Cem, which in turn released more fluoride than Ultra Band-Lok (a polyacid-modified composite).[7] Another investigation reported the cumulative fluoride release over six months in descending order as: Fuji ORTHO LC (RMGIC), Fuji ORTHO (conventional GIC), Meron Plus QM (RMGIC), Meron (conventional GIC), and Ketac Cem Easymix (conventional GIC).[8][9][10]

It is important to note that environmental conditions, such as the pH of the surrounding medium, significantly impact fluoride release. Acidic environments have been shown to enhance the diffusion of ions and surface degradation of glass-ionomer materials, leading to an increased liberation of fluoride.[4][5][11] The composition of the storage medium, whether distilled water or artificial saliva, also influences the rate of fluoride release, with studies indicating that GICs tend to release higher amounts of fluoride in distilled water compared to artificial saliva.[12]

MaterialTypeCumulative Fluoride Release (µg/g) - Day 181
Ketac™ Cem PlusResin-Modified GIC~8500
FujiCEM™Resin-Modified GIC~6000
Fuji Plus™Resin-Modified GIC~4500
Ketac™ CemConventional GIC~3000

Data adapted from a 3M ESPE laboratory study. The values represent cumulative fluoride release over approximately 181 days and should be considered as relative comparisons under the specific test conditions.[13]

MaterialTypeCumulative Fluoride Release (ppm) - 6 Months
Fuji ORTHO LCResin-Modified GIC221.7 ± 10.29
Fuji ORTHOConventional GIC191.5 ± 15.03
Meron Plus QMResin-Modified GIC173.0 ± 5.89
MeronConventional GIC161.3 ± 7.84
Ketac Cem EasymixConventional GIC154.6 ± 6.09

Data from a study by Dziuk et al. (2021) comparing fluoride release from orthodontic adhesives.[8][9][10]

Experimental Protocol for Fluoride Release Measurement

The following provides a generalized methodology for assessing fluoride release from glass ionomer cements, based on common practices reported in the scientific literature.

Specimen Preparation:

  • Mixing: The glass ionomer cement is mixed according to the manufacturer's instructions to ensure a consistent powder-to-liquid ratio.

  • Molding: The mixed cement is placed into standardized molds (e.g., 6 mm diameter and 2 mm thickness) to create disc-shaped specimens.[12] The molds are typically sandwiched between transparent matrix strips and glass slides to ensure a smooth surface.

  • Setting: The specimens are allowed to set in a controlled environment, often at 37°C and 100% humidity, to simulate oral conditions.

Fluoride Measurement:

  • Immersion: Each set specimen is immersed in a specific volume of a storage solution, such as deionized water or artificial saliva.[7][12]

  • Incubation: The immersed specimens are stored at a constant temperature, typically 37°C, to mimic the oral environment.[5][12]

  • Fluoride Analysis: At predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 28 days), the storage solution is collected for fluoride analysis.[12] A fluoride ion-selective electrode connected to an ion analyzer is commonly used to measure the concentration of released fluoride ions.[7][12]

  • Solution Replenishment: After each measurement, the specimens are placed in a fresh storage solution to continue the experiment.

Caption: Experimental workflow for measuring fluoride release from GICs.

References

A Comparative Analysis of Bond Strength: Ketac Cem Radiopaque vs. Self-Adhesive Resin Cements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate dental cement is critical for the longevity and success of restorative work. This guide provides an objective comparison of the bond strength of a traditional glass ionomer cement, Ketac Cem Radiopaque, with various modern self-adhesive resin cements, supported by experimental data from multiple studies.

This comparison focuses on the shear and microtensile bond strengths of these cements to different dental substrates, including dentin, enamel, and zirconia. The data presented is a synthesis of findings from several in-vitro studies, offering a comprehensive overview of their performance under laboratory conditions.

Quantitative Bond Strength Comparison

The following table summarizes the bond strength of this compound in comparison to a range of self-adhesive resin cements across different substrates. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in testing methodologies.

Cement TypeProduct Name(s)SubstrateMean Bond Strength (MPa)Test MethodReference
Glass IonomerKetac CemDentin4.1Shear Bond Strength[1]
Enamel6.1Shear Bond Strength[1]
Ketac Cem Plus (Resin-Modified)Zirconia16.8 - 31.8 (initial), 7.3 - 16.4 (aged)Microtensile Bond Strength[2]
Self-Adhesive ResinRelyX UnicemDentin10.8Shear Bond Strength[1]
Enamel14.5 (significantly decreased after thermocycling)Shear Bond Strength[1]
ZirconiaSignificantly higher than RMGICMicrotensile Bond Strength[2]
Panavia SA UniversalZirconia8.64Shear Bond Strength[3]
TheraCemZirconia9.05Shear Bond Strength[3]
SpeedCem 2.0Zirconia8.54Shear Bond Strength[3]
RelyX Unicem 2Zirconia7.60Shear Bond Strength[3]
PermaCem 2.0Zirconia7.59Shear Bond Strength[3]
Conventional Resin (Control)Panavia V5Zirconia9.59Shear Bond Strength[3]
Syntac/Variolink IIDentin15.1Shear Bond Strength[1]
Enamel32.8Shear Bond Strength[1]

Key Observations:

  • Self-adhesive resin cements, such as RelyX Unicem, generally exhibit significantly higher bond strengths to both dentin and enamel compared to the conventional glass ionomer cement, Ketac Cem.[1]

  • Resin-modified glass ionomer cements, like Ketac Cem Plus, demonstrate higher initial bond strength to zirconia than some self-adhesive resin cements, though this strength can decrease significantly after artificial aging.[2]

  • Among the self-adhesive resin cements tested on zirconia, there were no statistically significant differences in shear bond strength, with values comparable to the multi-step conventional resin cement Panavia V5.[3]

  • Surface treatment of the substrate, such as silica coating and silane application on zirconia, can significantly improve the bond strength of resin cements.[2]

  • Thermocycling, a method to simulate aging in the oral environment, has been shown to decrease the bond strength of some cements.[1][2]

Experimental Protocols

The bond strength data presented is primarily derived from two common in-vitro testing methodologies: the shear bond strength test and the microtensile bond strength test. While specific parameters may vary between studies, the general experimental workflow is outlined below.

Shear Bond Strength Testing Protocol
  • Substrate Preparation: Extracted human or bovine teeth are sectioned to expose a flat surface of either dentin or enamel. For ceramic or metal substrates, standardized blocks are fabricated. The bonding surface is typically ground with silicon carbide paper to create a standardized smear layer.[1]

  • Cement Application: A cylindrical mold is placed on the prepared substrate surface, and the dental cement is injected into the mold and light-cured according to the manufacturer's instructions.

  • Storage: The bonded specimens are stored in distilled water or artificial saliva at 37°C for a specified period, often 24 hours, to allow the cement to set completely.[3] Some studies include a thermocycling regimen to simulate temperature changes in the oral cavity.[1][2]

  • Testing: A universal testing machine is used to apply a shear force to the base of the cylinder at a constant crosshead speed until debonding occurs. The force at which failure occurs is recorded and used to calculate the shear bond strength in megapascals (MPa).[3]

  • Failure Mode Analysis: After debonding, the fractured surfaces are examined under a microscope to determine the mode of failure (adhesive, cohesive, or mixed).

Microtensile Bond Strength Testing Protocol
  • Substrate and Restoration Buildup: The dental cement is used to bond a block of restorative material (e.g., composite or ceramic) to the prepared tooth substrate (e.g., dentin).

  • Specimen Sectioning: After storage, the bonded assembly is sectioned into multiple small beams or "sticks" with a cross-sectional area of approximately 1 mm².

  • Testing: Each micro-specimen is attached to a testing jig and subjected to a tensile load in a universal testing machine until fracture. The force at fracture is recorded.

  • Bond Strength Calculation: The microtensile bond strength is calculated by dividing the fracture load by the cross-sectional area of the specimen.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for in-vitro bond strength testing of dental cements.

BondStrengthTestingWorkflow cluster_prep 1. Specimen Preparation cluster_bonding 2. Bonding Procedure cluster_storage 3. Specimen Storage & Aging cluster_testing 4. Mechanical Testing cluster_analysis 5. Data Analysis Substrate Substrate Selection (Dentin, Enamel, Zirconia) SurfacePrep Surface Preparation (Grinding, Sandblasting, Etching) Substrate->SurfacePrep CementApp Cement Application (Ketac Cem or Self-Adhesive Resin) SurfacePrep->CementApp LightCure Light Curing (if applicable) CementApp->LightCure Storage Storage in Water/Artificial Saliva (e.g., 24h at 37°C) LightCure->Storage Aging Artificial Aging (Optional) (e.g., Thermocycling) Storage->Aging Testing Bond Strength Test (Shear or Microtensile) Aging->Testing Data Data Acquisition (Fracture Load) Testing->Data Calculation Bond Strength Calculation (MPa) Data->Calculation FailureAnalysis Failure Mode Analysis Calculation->FailureAnalysis

Caption: Generalized workflow for in-vitro bond strength testing of dental cements.

References

A Comparative Guide to the Long-Term In Vitro Performance of Ketac Cem Radiopaque and Zinc Phosphate Cement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term in vitro performance of two widely used dental luting cements: Ketac Cem Radiopaque, a glass ionomer cement (GIC), and traditional zinc phosphate cement. The selection of an appropriate luting agent is critical for the clinical longevity of indirect restorations. This document synthesizes experimental data on key performance indicators, including mechanical strength, marginal integrity, and solubility, to assist researchers in making informed decisions for their studies.

Executive Summary

This compound generally demonstrates superior long-term in vitro performance compared to zinc phosphate cement in several key areas. Notably, it exhibits lower microleakage and higher tensile bond strength, particularly after artificial aging. While zinc phosphate cement has a long history of clinical use and adequate compressive strength, its higher solubility and lack of chemical adhesion to tooth structure can compromise long-term marginal seal and retention. The data presented herein is compiled from various in vitro studies and is intended to provide a comparative overview for research and development purposes.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the quantitative data from in vitro studies comparing this compound and zinc phosphate cement.

Table 1: Compressive and Flexural Strength

PropertyCement TypeTime PointCompressive Strength (MPa)Flexural Strength (MPa)
Compressive StrengthKetac Cem24 hours5.8 ± 6.6[1]-
Zinc Phosphate (Harvard Cement)24 hoursNot explicitly stated, but Ketac Silver (a GIC) was significantly higher than all others tested, including Harvard Cement.[1]-
Glass Ionomer Cement (GC)230.5 hours187 ± 40[2]-
Zinc Phosphate Cement (GC)230.5 hours83 ± 21[2]-
Flexural StrengthKetac Cem24 hours-Not explicitly stated, but Ketac Silver (a GIC) had the highest values.[1]
Zinc Phosphate (Harvard Cement)24 hours-Not explicitly stated, but Ketac Silver (a GIC) had the highest values.[1]

Table 2: Tensile Bond Strength and Retentive Strength

PropertyCement TypeSubstrate/CrownAging ConditionsTensile/Retentive Strength (MPa)
Tensile StrengthGlass Ionomer CementMetallic SubstrateThermocycling0.884[3]
Zinc Phosphate CementMetallic SubstrateThermocycling1.155[3]
Retentive StrengthGlass Ionomer Cement (Ketac Cem)Zirconia CrownsThermocycling + 1-year water storage1.4 (Median)[4]
Zinc Phosphate CementZirconia CrownsThermocycling + 1-year water storage1.6 (Median)[4]
Retentive StrengthGlass Ionomer CementMinimally Retentive Crowns-5.0[5]
Zinc Phosphate CementMinimally Retentive Crowns-3.1[5]

Table 3: Microleakage

Study FocusCement TypeMicroleakage Score/Value
Full Metal CrownsGlass Ionomer Cement (Ketac Cem)Lower than Zinc Phosphate[6]
Zinc Phosphate CementHighest among tested cements[6]
InlaysGlass Ionomer Cement (FujiCEM)Lower than Zinc Phosphate[7]
Zinc Phosphate CementHighest leakage scores[7]

Table 4: Solubility and Disintegration

PropertyCement TypeTime PointObservation
In Vivo Disintegration (Volume Loss)Glass Ionomer Cement (Ketac Cem)18 monthsSignificantly less volume loss than Zinc Phosphate[8]
Zinc Phosphate Cement18 monthsHighest volume loss among tested cements[8]
In Vitro SolubilityGlass Ionomer Cement-Generally considered to have lower solubility than Zinc Phosphate in oral fluids.[7]
Zinc Phosphate Cement-Prone to dissolution in acidic environments.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in dental materials research and the information extracted from the cited literature.

Compressive Strength Testing (Based on ISO 9917)
  • Specimen Preparation: Cylindrical specimens of each cement are prepared according to ISO 9917 standards, typically with dimensions of 6 mm in height and 4 mm in diameter. The cement is mixed according to the manufacturer's instructions and packed into a stainless steel mold.

  • Curing and Storage: The specimens are allowed to set in a controlled environment (e.g., 37°C and 95-100% humidity) for a specified period (e.g., 24 hours or longer for long-term studies). For aging studies, specimens may be stored in distilled water or artificial saliva for extended periods (e.g., 1 year) and may be subjected to thermocycling.

  • Testing: The compressive strength is measured using a universal testing machine at a crosshead speed of 0.5 mm/min. The load is applied axially until the specimen fractures. The compressive strength is calculated in megapascals (MPa).

Tensile Bond Strength Testing
  • Substrate Preparation: Extracted human teeth or standardized metallic/ceramic substrates are used. For tooth-based studies, the dentin surface is prepared to a standardized roughness. For other substrates, surfaces are treated as per the experimental design (e.g., sandblasting for metals).

  • Cementation: A restorative component (e.g., a metal crown or a post) is cemented to the prepared substrate using the test cement. Excess cement is removed, and the specimen is allowed to set.

  • Aging: For long-term evaluation, specimens undergo aging protocols such as thermocycling (e.g., 500 cycles between 5°C and 55°C) and/or storage in water or artificial saliva for an extended duration.

  • Testing: The specimen is mounted in a universal testing machine, and a tensile load is applied along the long axis of the tooth/substrate until debonding occurs. The force required for dislodgement is recorded, and the tensile bond strength is calculated in MPa.

Microleakage Assessment (Dye Penetration Method)
  • Specimen Preparation: Standardized cavities are prepared in extracted human teeth. Restorations (e.g., inlays or crowns) are fabricated and then luted with the respective cements.

  • Aging: The cemented restorations are subjected to thermocycling to simulate temperature changes in the oral cavity.

  • Dye Immersion: The apices of the teeth are sealed, and the entire tooth surface, except for the restoration margins, is coated with a waterproof varnish. The teeth are then immersed in a dye solution (e.g., 2% methylene blue or 0.5% basic fuchsin) for a specified period (e.g., 24 hours).

  • Sectioning and Evaluation: The teeth are sectioned longitudinally through the center of the restoration. The extent of dye penetration at the tooth-cement interface is then evaluated under a stereomicroscope at a specific magnification (e.g., 40x). Microleakage is typically scored on an ordinal scale (e.g., 0 for no penetration to 4 for extensive penetration).

Solubility and Disintegration Testing
  • Specimen Preparation: Disc-shaped specimens of the cements are prepared and allowed to fully set. The initial weight of each specimen is recorded.

  • Immersion: The specimens are immersed in a specific medium, such as distilled water or artificial saliva of varying pH, for a defined period.

  • Measurement: After the immersion period, the specimens are removed, dried, and reweighed. The percentage of weight loss is calculated to determine the solubility. For disintegration studies, volumetric loss can be measured using techniques like optical scanning.

Visualizations

The following diagrams illustrate a typical experimental workflow for comparing dental cements and the logical relationships of factors influencing their clinical success.

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start: Select Cements (Ketac Cem vs. Zinc Phosphate) specimen_prep Specimen Preparation (Teeth/Substrates) start->specimen_prep restoration_fab Restoration Fabrication (Crowns/Inlays) specimen_prep->restoration_fab cementation Cementation restoration_fab->cementation aging Artificial Aging (Thermocycling/Water Storage) cementation->aging testing Performance Testing aging->testing data_collection Data Collection testing->data_collection compressive_strength Compressive Strength bond_strength Bond Strength microleakage Microleakage solubility Solubility stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion stat_analysis->conclusion Clinical_Success_Factors cluster_cement Cement Properties cluster_clinical Clinical Factors compressive Compressive Strength clinical_success Long-Term Clinical Success compressive->clinical_success tensile Tensile Strength tensile->clinical_success adhesion Adhesion to Tooth/Restoration adhesion->clinical_success solubility Solubility solubility->clinical_success film_thickness Film Thickness film_thickness->clinical_success prep_design Preparation Design prep_design->clinical_success occlusal_forces Occlusal Forces occlusal_forces->clinical_success oral_hygiene Oral Hygiene oral_hygiene->clinical_success operator_skill Operator Skill operator_skill->clinical_success

References

Biocompatibility of Ketac Cem Radiopaque: A Comparative Analysis Against ISO 10993 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biocompatibility of Ketac Cem Radiopaque, benchmarked against ISO 10993 standards and compared with alternative dental cements. This guide provides a detailed examination of cytotoxicity, genotoxicity, and in vivo implantation data, supported by experimental protocols and visual summaries to aid in material evaluation and selection.

This compound, a glass ionomer luting cement, is widely utilized in dentistry for the permanent cementation of restorations. Its clinical success is intrinsically linked to its biocompatibility, a critical factor for ensuring patient safety and preventing adverse tissue reactions. This guide provides an in-depth validation of this compound's biocompatibility profile as defined by the International Organization for Standardization (ISO) 10993 standards, offering a direct comparison with other commonly used dental cements, namely resin-based cements and zinc phosphate cements.

Executive Summary of Biocompatibility

Glass ionomer cements (GICs) like Ketac Cem are generally regarded as biocompatible materials in dental and medical applications[1]. Their favorable biological response is attributed to factors such as minimal heat generation during setting, a rapid rise in pH after mixing, and the slow release of biologically benign or beneficial ions[2][3]. However, the biocompatibility of any dental material is not absolute and can be influenced by its specific composition and the clinical context of its use. This guide delves into the specifics of this compound's performance in key biocompatibility assessments.

Comparative Analysis of Cytotoxicity (ISO 10993-5)

In vitro cytotoxicity testing is a fundamental component of biocompatibility evaluation, providing an initial screening for the potential of a material to cause cellular damage. The ISO 10993-5 standard outlines various methods for this assessment, with the MTT assay being a common quantitative technique to measure cell viability.

Recent studies have provided comparative data on the cytotoxicity of Ketac Cem products against other dental cements. For instance, one study found that Ketac Cem Maxicap, a glass ionomer cement, exhibited greater cytotoxic effects on human gingival fibroblasts and epithelial cells compared to a self-adhesive resin cement (RelyX Unicem) and a universal bioactive cement (NuSmile BioCem) over a 72-hour period[1]. Another study comparing a glass ionomer cement (Ketac Cem Easymix) with a resin-modified glass ionomer cement and a resin cement found the conventional glass ionomer to be less cytotoxic[2].

MaterialCell LineTime PointCell Viability (%)Reference
Ketac Cem Maxicap Human Gingival Fibroblasts (GN 23)24hSignificantly lower than negative control[1]
48hLowest among tested cements[1]
72hLowest among tested cements[1]
Ketac Cem Easymix 3T3 mouse fibroblast24hHigher than resin cement[2]
Resin Cement (RelyX Unicem) Human Gingival Fibroblasts (GN 23)24hNot significantly different from negative control[1]
48hSignificantly higher than Ketac Cem Maxicap[1]
72hSignificantly higher than Ketac Cem Maxicap[1]
Zinc Phosphate Cement L929 fibroblastsFreshModerate cytotoxicity[4]
7-day pre-incubationReduced cytotoxicity[4]

Caption: Comparative cytotoxicity of various dental cements as measured by cell viability assays.

Genotoxicity Assessment (ISO 10993-3)

Genotoxicity testing is crucial for determining if a material or its leachable components can cause damage to the genetic material within cells, potentially leading to mutations or cancer. The ISO 10993-3 standard provides a framework for these evaluations, often recommending a battery of tests, including the bacterial reverse mutation assay (Ames test)[5][6].

In Vivo Implantation Studies (ISO 10993-6)

In vivo implantation studies are designed to evaluate the local tissue response to a material when it is placed in direct contact with living tissue. The ISO 10993-6 standard specifies methods for assessing the local effects after implantation, including histological evaluation of the inflammatory response and tissue integration[7][8].

While specific quantitative histological scoring for this compound from muscle or subcutaneous implantation studies is not detailed in the available search results, the general consensus for glass ionomer cements is good tissue compatibility[1]. In vivo studies on other dental cements, such as self-adhesive resin cements, have shown material-dependent biocompatibility, with some demonstrating satisfactory responses and others inducing a moderate inflammatory reaction at 90 days post-implantation[9].

Experimental Protocols

ISO 10993-5: In Vitro Cytotoxicity - MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of dental cement extracts using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Sample Preparation:

    • Prepare specimens of the test material (e.g., this compound, resin cement, zinc phosphate cement) according to the manufacturer's instructions.

    • Sterilize the specimens using a method that does not alter their properties.

    • Prepare extracts by incubating the specimens in a cell culture medium (e.g., MEM with 10% FBS) at a specified surface area to volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24 hours at 37°C).

  • Cell Culture:

    • Culture a suitable cell line, such as L929 mouse fibroblasts, to near confluence in 96-well plates.

  • Exposure:

    • Remove the existing culture medium from the cells and replace it with the prepared material extracts. Include negative (culture medium only) and positive (a known cytotoxic substance) controls.

  • Incubation:

    • Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After incubation, remove the extracts and add MTT solution to each well.

    • Incubate for a further period (e.g., 4 hours) to allow viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., isopropanol).

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan solution using a spectrophotometer at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

ISO 10993-3: Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for the Ames test to evaluate the mutagenic potential of dental cement extracts.

  • Strain Preparation:

    • Prepare cultures of specific strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

  • Metabolic Activation:

    • Prepare a rat liver S9 fraction for tests that require metabolic activation of the test substance.

  • Exposure:

    • In separate tubes, mix the bacterial culture, the test material extract at various concentrations, and either the S9 mix or a buffer. Include negative and positive controls.

  • Plating:

    • Add the mixture to a molten top agar containing a trace amount of histidine and pour it onto minimal glucose agar plates.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A twofold or greater increase is often considered a positive result[10].

ISO 10993-6: In Vivo Implantation - Subcutaneous/Muscle Implantation

This protocol describes a general procedure for evaluating the local tissue response to implanted dental cements.

  • Animal Model:

    • Select a suitable animal model, such as rabbits or rats.

  • Sample Preparation:

    • Prepare sterile, uniformly sized implants of the test material (e.g., this compound) and control materials (negative and positive controls).

  • Implantation:

    • Under general anesthesia and aseptic conditions, surgically implant the material samples into the subcutaneous tissue or muscle of the animals.

  • Observation Period:

    • Monitor the animals for the duration of the study (e.g., 1, 4, 12 weeks) for any signs of adverse reactions.

  • Histological Evaluation:

    • At the end of the implantation period, euthanize the animals and retrieve the implant sites with the surrounding tissue.

    • Fix, process, and section the tissues for histological examination (e.g., H&E staining).

    • A pathologist will score the tissue response based on parameters such as inflammation, fibrosis, necrosis, and neovascularization according to the scoring system provided in ISO 10993-6[11].

  • Data Analysis:

    • Compare the histological scores of the test material with those of the control materials to determine the local biological response.

Visualizations

ISO_10993_Biocompatibility_Workflow cluster_Initial_Assessment Initial Assessment cluster_In_Vitro_Testing In Vitro Testing cluster_In_Vivo_Testing In Vivo Testing cluster_Final_Evaluation Final Evaluation Material_Characterization Material Characterization (ISO 10993-18) Cytotoxicity Cytotoxicity (ISO 10993-5) Material_Characterization->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) Cytotoxicity->Genotoxicity Implantation Implantation (ISO 10993-6) Genotoxicity->Implantation Sensitization Sensitization (ISO 10993-10) Implantation->Sensitization Irritation Irritation (ISO 10993-23) Sensitization->Irritation Risk_Assessment Toxicological Risk Assessment (ISO 10993-17) Irritation->Risk_Assessment Cytotoxicity_Mechanism Leachable Leachable Components (e.g., monomers, ions) Cell_Membrane Cell Membrane Interaction Leachable->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Mitochondria Mitochondrial Dysfunction Apoptosis Apoptosis / Necrosis (Cell Death) Mitochondria->Apoptosis DNA_Damage DNA Damage DNA_Damage->Apoptosis ROS->Mitochondria ROS->DNA_Damage ISO_10993_Parts_Relationship cluster_Tests Specific Tests cluster_Guidance Guidance Documents ISO_10993_1 ISO 10993-1 Evaluation and Testing ISO_10993_3 Part 3 Genotoxicity ISO_10993_1->ISO_10993_3 ISO_10993_5 Part 5 Cytotoxicity ISO_10993_1->ISO_10993_5 ISO_10993_6 Part 6 Implantation ISO_10993_1->ISO_10993_6 ISO_10993_10 Part 10 Sensitization ISO_10993_1->ISO_10993_10 ISO_10993_23 Part 23 Irritation ISO_10993_1->ISO_10993_23 ISO_10993_12 Part 12 Sample Preparation ISO_10993_1->ISO_10993_12 ISO_10993_17 Part 17 Allowable Limits ISO_10993_1->ISO_10993_17 ISO_10993_18 Part 18 Chemical Characterization ISO_10993_1->ISO_10993_18

References

Radiopacity of Ketac Cem Radiopaque: A Comparative Analysis with Enamel and Dentin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the radiopacity of 3M's Ketac Cem Radiopaque, a glass ionomer luting cement, reveals a performance comparable to enamel, ensuring its clear visibility on dental radiographs. This guide provides an objective comparison of its radiopacity relative to native tooth structures, supported by experimental data and standardized testing protocols.

The ability to distinguish a restorative material from the surrounding tooth structure on a radiograph is a critical aspect of restorative dentistry.[1] Adequate radiopacity allows clinicians to verify the integrity of restorations, detect secondary caries, and assess marginal adaptation.[1] this compound is specifically formulated to provide high radiopacity for reliable diagnostic outcomes.[2][3]

Quantitative Comparison of Radiopacity

The radiopacity of dental materials is typically measured in millimeters of aluminum (mmAl), representing the thickness of aluminum that produces the same degree of X-ray attenuation as the material being tested.[1] The International Organization for Standardization (ISO) standard 4049 stipulates that the radiopacity of a restorative material should be at least equal to that of the same thickness of aluminum.[4]

Experimental data for this compound and native tooth structures are summarized in the table below.

MaterialThickness (mm)Mean Radiopacity (mmAl)Standard Deviation
This compound 1~3.8~0.2
Enamel 11.96 - 2.19Not Available
Dentin 11.10 - 1.27Not Available

Note: The radiopacity value for this compound is estimated from graphical data presented in a comparative study.[5] Values for enamel and dentin are sourced from published research.[1]

Based on these findings, this compound at a 1 mm thickness exhibits a radiopacity that is substantially higher than both dentin and enamel. One study found that the radiopacity of Ketac Cem was similar to that of enamel at 1 mm and 2 mm thicknesses, and significantly greater than enamel at a 4 mm thickness.[1] This ensures that even thin layers of the cement are clearly visible on radiographs, facilitating accurate diagnosis.

Experimental Protocol for Radiopacity Assessment

The evaluation of the radiopacity of dental materials is conducted under standardized laboratory conditions to ensure reliable and reproducible results. The methodology outlined below is based on established protocols, including those specified by ISO 4049.

Specimen Preparation:

  • Material Fabrication: Disc-shaped specimens of this compound are prepared with a standardized thickness, typically 1.0 mm, according to the manufacturer's instructions.

  • Tooth Slice Preparation: Human enamel and dentin specimens of the same thickness are sectioned from extracted, caries-free teeth.

  • Aluminum Step Wedge: A step wedge made of at least 99.5% pure aluminum with varying thickness increments is used as a reference standard.

Radiographic Exposure:

  • The material specimens, tooth slices, and the aluminum step wedge are positioned on a digital radiographic sensor or a conventional X-ray film.

  • Radiographs are taken using a dental X-ray unit with standardized exposure parameters (e.g., kilovoltage, milliamperage, and exposure time).

Data Analysis:

  • Image Acquisition: The radiographic images are digitized.

  • Gray Value Measurement: Image analysis software is used to measure the mean gray values of the material specimens, tooth slices, and each step of the aluminum wedge.

  • Calibration Curve: A calibration curve is generated by plotting the mean gray values of the aluminum step wedge against the corresponding thicknesses.

  • Radiopacity Calculation: The mean gray values of the material specimens, enamel, and dentin are then used to calculate their equivalent aluminum thickness (mmAl) from the calibration curve.

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for assessing the radiopacity of dental materials.

Radiopacity_Workflow cluster_prep Specimen Preparation cluster_exp Radiographic Procedure cluster_analysis Data Analysis prep_material Prepare Ketac Cem Specimen (1mm) positioning Position Specimens & Step Wedge on Sensor prep_material->positioning prep_tooth Prepare Enamel & Dentin Slices (1mm) prep_tooth->positioning prep_al Utilize Aluminum Step Wedge prep_al->positioning exposure Standardized X-ray Exposure positioning->exposure digitize Digitize Radiographic Image exposure->digitize measure_gv Measure Mean Gray Values digitize->measure_gv calibrate Generate Calibration Curve (Al Wedge) measure_gv->calibrate calculate_ro Calculate Radiopacity (mmAl) calibrate->calculate_ro

Experimental workflow for radiopacity assessment.

References

a comparative in vitro study on the solubility of different luting cements

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Material Stability in Aqueous Environments

The longevity and success of indirect dental restorations are critically dependent on the properties of the luting cement used. One of the most crucial factors influencing the long-term performance of these cements is their solubility in the oral environment.[1][2] Luting cements are in constant contact with saliva and other oral fluids, and their dissolution can lead to marginal gaps, microleakage, secondary caries, and eventual restoration failure.[3] This guide provides a comparative analysis of the in vitro solubility of different categories of luting cements, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development.

Summary of Quantitative Solubility Data

The following table summarizes the solubility of various luting cements as determined by in vitro studies. The data is presented to facilitate a direct comparison of their performance under different environmental conditions.

Cement TypeBrand/Product Name(s)Immersion MediumImmersion DurationMean Solubility (µg/mm³)Key Findings
Zinc Phosphate Elite Cement 100 (GC), Zinc Phosphate (Generic)Artificial Saliva (pH 7), Artificial Saliva (pH 5), Distilled Water7 days, 28 daysHighest among all tested cements, especially in acidic conditions.[1][2]Showed significantly greater solubility in acidic artificial saliva (pH 5) compared to neutral pH.[1]
Glass Ionomer (GI) Fuji I (GC), GC GIC, Cavex, MeronArtificial Saliva (pH 7), Artificial Saliva (pH 5), Distilled Water28 days, 30 daysHigher solubility than resin cements, with variability among brands.[4][5]Solubility was significantly higher in Cavex followed by GC Fuji1. Meron showed the lowest water sorption and lower water solubility among the tested GIs.[5]
Resin-Modified Glass Ionomer (RMGI) RelyX Lute 2, GC Fuji PlusDistilled Water, Artificial Saliva (pH 7.4), Acidic Solution (pH 3.0)28 daysLower solubility than conventional GI cements, but higher than pure resin cements.[2][6]Exhibited statistically significantly higher solubility compared to resin cements in distilled water and at an acidic pH.[2]
Resin Cement Panavia 21 (Kuraray), All-Bond C&B (Bisco), Super-Bond C&B (Sun-Medical), RelyX U-200Lactic Acid (pH 4.0), Distilled Water, Artificial Saliva (pH 7), Artificial Saliva (pH 5)7 days, 30 daysMarkedly less soluble than conventional luting agents.[1][2][4]Demonstrated the lowest solubility across all pH values and storage periods.[2]
Polyacid-Modified Resin Cement (Compomer) Principle (Dentsply)WaterUp to 8 minutesShowed the lowest mean loss of substance at all immersion times in an early exposure to water study.[7]
Polycarboxylate Cement HY-Bond Carbo-plus Cement (Shofu), Poly-F (Dentsply)Lactic Acid (pH 4.0), Distilled Water30 daysSolubility was higher than resin cements.[4]

Experimental Protocols

The in vitro solubility of luting cements is typically determined following a modified version of the ADA specification or ISO 4049 standard for dental materials.[2][4][8] The general methodology involves the following steps:

1. Specimen Preparation:

  • Disk-shaped specimens of the luting cements are prepared using standardized molds (e.g., Teflon molds) to ensure uniform dimensions.[2]

  • The cements are mixed according to the manufacturer's instructions and placed into the molds.[7]

  • For light-cured or dual-cured resins, the specimens are polymerized using a dental curing light.

  • The prepared specimens are then stored in a desiccator containing silica gel at a controlled temperature (e.g., 37°C) for a specified period (e.g., 22 hours) to achieve a constant initial mass (m1).[2]

2. Immersion:

  • The weighed specimens are immersed in a specific volume of an immersion medium. Common media include distilled water, artificial saliva with varying pH levels (e.g., pH 5 and 7), or acidic solutions like lactic acid.[1][4]

  • The immersion is carried out for a predetermined period, which can range from 24 hours to several weeks, at a constant temperature, typically 37°C to simulate oral conditions.[2]

3. Final Mass Determination:

  • After the immersion period, the specimens are removed from the solution, washed with distilled water, and dried to a constant mass (m3) in a desiccator.[2]

4. Calculation of Solubility:

  • The solubility (Wsl) is calculated as the loss of mass per unit volume using the following formula:

    • Wsl = (m1 - m3) / V

    • Where:

      • m1 is the initial constant mass of the specimen.

      • m3 is the final constant mass of the specimen after immersion and drying.

      • V is the volume of the specimen.[2]

Experimental Workflow Diagram

Caption: Experimental workflow for determining luting cement solubility.

Conclusion

The in vitro solubility of luting cements is a critical parameter that significantly influences their clinical performance. Based on the reviewed studies, resin cements consistently demonstrate the lowest solubility, making them a highly stable option for luting permanent restorations.[1][2][4] Resin-modified glass ionomer cements offer an intermediate level of solubility, while traditional cements like zinc phosphate and glass ionomers exhibit higher solubility, particularly in acidic environments.[1][2] The choice of luting cement should, therefore, be carefully considered based on the clinical situation, the type of restoration, and the patient's oral environment. This comparative guide provides essential data to inform this decision-making process for researchers and professionals in the dental field.

References

A Comparative Analysis of Postoperative Sensitivity: Ketac Cem Radiopaque vs. Resin Cements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of a luting cement is a critical step in the placement of indirect restorations, with the potential to significantly influence clinical outcomes. A primary concern for both clinicians and patients is the occurrence of postoperative sensitivity, a painful response to stimuli such as temperature changes or pressure. This guide provides a detailed, evidence-based comparison of postoperative sensitivity associated with a conventional glass ionomer cement, Ketac Cem Radiopaque, and various resin cements. The information presented is intended for researchers, scientists, and professionals in drug and dental material development, offering a comprehensive overview of clinical performance and the methodologies used for evaluation.

Data Presentation: Clinical Studies on Postoperative Sensitivity

The following table summarizes the quantitative data from several clinical studies that have evaluated postoperative sensitivity with different luting cements.

StudyCements ComparedNumber of RestorationsSensitivity Assessment MethodTime PointsKey Findings
Heydecke et al. (2007)[1][2]Ketac-Cem (Glass Ionomer) vs. Chemiace II (Adhesive Resin Cement)120 full-coverage restorationsIce spray test (3-point scale)1 week, 6 months, 12 months, 24 monthsLow incidence of postoperative sensitivity for both groups. At 1 week, 5.9% of the Ketac-Cem group and 13.3% of the resin cement group reported sensitivity. No sensitivity was reported for either group at 24 months.[1][2]
Shetty et al. (2012)[3][4][5]GC Luting and Lining (Glass Ionomer) vs. Smartcem 2 (Self-Adhesive Resin Cement)50 full-coverage restorationsVisual Analog Scale (VAS)Immediately after cementation, 24 hours, 7 daysNo significant difference immediately and at 24 hours. At 7 days, the glass ionomer cement group showed significantly higher sensitivity scores compared to the resin cement group.[3][4][5]
Hilton et al. (2004)[6]Fuji I (Conventional Glass Ionomer) vs. Rely X (Resin-Modified Glass Ionomer)209 crownsPatient self-report (0-10 scale) for temperature and biting24 hours, 1 week, 1 month, 3 monthsNo significant difference in cold or biting sensitivity between the two cements at any time point. 50.7% of all patients reported some sensitivity at some point.[6]
Atlas et al. (2012)[7][8]GC Fuji PLUS (Resin-Modified Glass Ionomer) vs. iCem (Self-Adhesive Resin Cement)88 full-coverage crownsVisual Analog Scale (VAS) for patient-reported sensitivity, air sensitivity, and ice sensitivity1 day, 1 week, 3 weeksThe self-adhesive resin cement (iCem) group showed significantly lower patient-reported sensitivity at 1 day and lower air sensitivity at 1 week compared to the resin-modified glass ionomer cement.[7][8]

Experimental Protocols

The evaluation of postoperative sensitivity in a clinical setting requires a rigorous and standardized methodology. The following protocol is a synthesis of the methods reported in the cited clinical trials.

Patient Selection and Preparation
  • Inclusion Criteria: Patients requiring full-coverage restorations on vital teeth with no pre-existing pulp pathology.

  • Exclusion Criteria: Patients with known allergies to the materials being tested, teeth with extensive caries or deep restorations, and patients with a history of spontaneous dental pain.

  • Ethical Considerations: Informed consent is obtained from all participants, and the study protocol is approved by an institutional review board.

Tooth Preparation and Restoration Fabrication
  • Teeth are prepared following standardized clinical guidelines for the specific type of restoration.

  • Impressions are made, and provisional restorations are placed.

  • Final restorations (e.g., PFM crowns) are fabricated in a dental laboratory.

Cementation Procedure
  • Randomization: Patients are randomly assigned to have their restorations cemented with either this compound or a resin cement. In split-mouth designs, contralateral teeth receive different cements.

  • Blinding: Whenever possible, both the patient and the evaluating clinician are blinded to the type of cement used.

  • Cement Application: The cements are mixed and applied according to the manufacturer's instructions. For resin cements requiring a bonding agent, the appropriate adhesive protocol is followed.

  • Restoration Seating and Excess Removal: The restoration is seated with firm pressure, and excess cement is removed after the initial set.

Postoperative Sensitivity Assessment
  • Baseline Assessment: Sensitivity is evaluated before cementation to establish a baseline.

  • Assessment Methods:

    • Thermal Stimulus: A cold test is performed by applying an ice spray or a cold pellet to the buccal surface of the tooth for a specified duration (e.g., 2 seconds).

    • Air Stimulus: A stream of compressed air is directed at the tooth surface for a set time.

    • Biting Pressure: The patient is asked to bite down on a cotton roll or a specialized instrument.

  • Patient-Reported Outcome: Patients rate their sensitivity on a Visual Analog Scale (VAS), a numerical rating scale (e.g., 0-10), or a categorical scale (e.g., none, mild, moderate, severe).

  • Follow-up: Assessments are repeated at specific time intervals, such as 24 hours, 1 week, 1 month, 6 months, and 1 year post-cementation.

Visualizations

Experimental Workflow

G cluster_pre Pre-Treatment cluster_treat Treatment cluster_cement Cementation cluster_post Post-Treatment Patient_Screening Patient Screening and Selection Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Sensitivity Baseline Sensitivity Assessment Informed_Consent->Baseline_Sensitivity Tooth_Preparation Tooth Preparation Baseline_Sensitivity->Tooth_Preparation Randomization Randomization Tooth_Preparation->Randomization Ketac_Cem This compound Randomization->Ketac_Cem Resin_Cement Resin Cement Randomization->Resin_Cement Follow_Up_1 Follow-up (e.g., 24h, 1 week) Ketac_Cem->Follow_Up_1 Resin_Cement->Follow_Up_1 Follow_Up_2 Follow-up (e.g., 1, 6, 12 months) Follow_Up_1->Follow_Up_2 Data_Analysis Data Analysis and Comparison Follow_Up_2->Data_Analysis

Caption: Experimental workflow for a clinical trial comparing postoperative sensitivity of luting cements.

Mechanisms of Postoperative Sensitivity

G cluster_stimulus External Stimulus cluster_dentin Dentin-Pulp Complex cluster_cement Cement Interface Stimulus Thermal/Osmotic Stimulus Dentin_Fluid Dentin Tubule Fluid Movement (Hydrodynamic Theory) Stimulus->Dentin_Fluid causes Nerve_Fibers Activation of Pulpal Nerve Fibers Dentin_Fluid->Nerve_Fibers stimulates Pain Sensation of Pain Nerve_Fibers->Pain results in Ketac_Cem This compound (Glass Ionomer) Smear_Layer Smear Layer Modification/Removal Ketac_Cem->Smear_Layer modifies Chemical_Bond Chemical Bond (Carboxylate Groups) Ketac_Cem->Chemical_Bond forms Resin_Cement Resin Cement Resin_Cement->Smear_Layer removes/modifies Micromechanical_Bond Micromechanical Interlocking (Resin Tags) Resin_Cement->Micromechanical_Bond forms Tubule_Sealing Dentin Tubule Sealing Tubule_Sealing->Dentin_Fluid reduces Adhesion Adhesion to Dentin Adhesion->Tubule_Sealing contributes to Chemical_Bond->Adhesion Micromechanical_Bond->Adhesion

Caption: Factors influencing postoperative sensitivity at the cement-dentin interface.

Discussion

The etiology of postoperative sensitivity is multifactorial, but it is often attributed to the hydrodynamic theory, which posits that fluid shifts within the dentin tubules stimulate pulpal nerves.[9] The sealing of these tubules is, therefore, a key factor in preventing sensitivity.

This compound , as a conventional glass ionomer cement, offers several properties that can mitigate postoperative sensitivity. Its chemical bond to tooth structure through an ionic exchange can create a stable seal. Furthermore, its coefficient of thermal expansion is similar to that of dentin, which may reduce stress at the tooth-restoration interface during temperature changes. Some studies have shown a low incidence of postoperative sensitivity with glass ionomer cements.[1][2][10] However, the initial low pH of glass ionomer cements during the setting reaction has been suggested as a potential cause of early sensitivity.[11]

Resin cements encompass a broad category of materials, including adhesive resin cements and self-adhesive resin cements. These materials rely on micromechanical interlocking with the dentin for retention, which can provide a very effective seal. However, the clinical procedures for some resin cements, which may involve etching and the application of a bonding agent, can be technique-sensitive. Incomplete sealing or polymerization shrinkage could potentially lead to microleakage and sensitivity. Some studies suggest that self-adhesive resin cements may result in lower postoperative sensitivity compared to resin-modified glass ionomers, possibly due to a simplified application procedure and effective tubule sealing.[7][8] Conversely, other studies have found a higher incidence of sensitivity with certain resin systems in the immediate postoperative period.[3][4][5]

Conclusion

Based on the available clinical data, neither this compound (as a representative of glass ionomer cements) nor resin cements are universally free from inducing postoperative sensitivity. The incidence of sensitivity appears to be low for both categories of materials, and it generally decreases over time.[1][2][9]

The choice of cement should be based on the specific clinical situation, including the type of restoration, the preparation design, and the clinician's familiarity with the material. For resin cements, meticulous adherence to the manufacturer's protocol is crucial to ensure a durable and sealed interface. Self-adhesive resin cements may offer an advantage in terms of reduced technique sensitivity and potentially lower immediate postoperative sensitivity.[3][4][5][7][8] Conventional glass ionomer cements like Ketac Cem remain a viable option, with a long track record of clinical success and a low reported incidence of postoperative sensitivity in many studies.[1][2][6] Further long-term clinical trials are necessary to definitively establish the superiority of one cement type over another in preventing postoperative sensitivity across all clinical scenarios.

References

cross-comparison of mechanical properties of various commercial glass ionomer cements

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Commercial Glass Ionomer Cements

Glass ionomer cements (GICs) are a versatile class of dental restorative materials known for their unique properties, including chemical adhesion to tooth structure and fluoride release.[1][2] However, their mechanical properties can vary significantly among different commercial brands and types, such as conventional GICs and resin-modified GICs (RMGICs).[1][3] This guide provides a comparative analysis of the key mechanical properties of various commercial GICs based on published experimental data, intended for researchers, scientists, and drug development professionals.

Compressive Strength

Compressive strength is a critical mechanical property for dental restoratives, as it indicates the material's ability to withstand masticatory forces.[4] Resin-modified GICs generally exhibit higher compressive strength compared to conventional GICs.[1]

Table 1: Compressive Strength of Commercial Glass Ionomer Cements

Commercial NameTypeCompressive Strength (MPa)Source
Ketac™ UniversalConventionalHighest among tested[4]
Ionofil MolarConventionalSecond highest[4]
Fuji IX ExtraConventionalLowest among tested[4]
Vitro FilConventional46.00 ± 3.8 (6x4mm specimen) / 54.00 ± 6.6 (12x6mm specimen)[5][6]
Vitro Fil LCResin-Modified91.10 ± 8.2 (6x4mm specimen) / 105.10 ± 17.3 (12x6mm specimen)[5][6]
Riva Self CureConventionalLower than RMGIC[1]
Riva Light CureResin-ModifiedHigher than conventional[1]
ChemFil RockConventional171.3 ± 30.99[7]
Ketac NanoResin-Modified118.2 ± 16.45[7]
Riva Self-CureConventionalLower than ChemFil Rock and Ketac Nano[7]
Fuji IXConventionalLower than ChemFil Rock and Ketac Nano[7]
Type IX GICConventional95.72[8]
Conventional GIC (Group B)Conventional231.7 ± 4.3[9]
Resin-Modified GIC (Group A)Resin-Modified162.9 ± 8.4[9]
Experimental Protocol: Compressive Strength Testing

The compressive strength of GICs is typically determined using a universal testing machine.[4][8] Cylindrical specimens are fabricated using customized molds, with common dimensions being 6±1mm in height and 4±1mm in diameter.[4] After fabrication, the specimens are stored in distilled water at 37°C for a specified period, often 24 hours or longer, to allow for complete setting.[5][6] The specimens are then placed in the universal testing machine and subjected to a compressive load at a constant crosshead speed (e.g., 0.5 mm/min or 0.75 ± 0.25 mm/min) until fracture occurs.[4][5][6] The maximum load at fracture is recorded, and the compressive strength is calculated.

Flexural Strength

Flexural strength, or bending strength, is another crucial mechanical property, particularly for materials used in stress-bearing areas.[3] RMGICs generally demonstrate superior flexural strength compared to conventional GICs due to the presence of a polymerized resin component.[3]

Table 2: Flexural Strength of Commercial Glass Ionomer Cements

Commercial NameTypeFlexural Strength (MPa)Source
Conventional GICsConventional18 - 34 (at 24h)[3]
Resin-Modified GICsResin-Modified49 - 76 (at 24h)[3]
Fuji IXConventional25.14[10]
Glass Carbomer Cement (GCP)24.27[10]
Posterior GIC (GC Fuji)Conventional7.488[11]
Ketac MolarConventional21.154[11]
RMGIC (GC)Resin-Modified13.108[11]
Miracle MixMetal-ReinforcedHigher than RMGIC and Posterior GIC[11]
Conventional GIC (Group B)Conventional80.6 ± 2.0[9]
Resin-Modified GIC (Group A)Resin-ModifiedLower than conventional[9]
Experimental Protocol: Flexural Strength Testing

For flexural strength testing, rectangular beam-shaped specimens are prepared, often with dimensions of 25mm x 2mm x 2mm.[11] The specimens are stored in distilled water at 37°C for 24 hours before testing.[11] A three-point or four-point bending test is conducted using a universal testing machine at a specific crosshead speed (e.g., 1 mm/min) until the specimen fractures.[11] The flexural strength is then calculated from the fracture load and the specimen dimensions.

Fracture Toughness

Fracture toughness is a measure of a material's resistance to crack propagation.[12][13] This is an important parameter for brittle materials like GICs, especially when they are used in load-bearing restorations.[12][13]

Table 3: Fracture Toughness of Commercial Glass Ionomer Cements

Commercial NameTypeFracture Toughness (MPa·m½)Source
ChemFilZinc-ReinforcedVaries with storage time and media[12][13]
EQUIAHigh Viscosity Bulk-FillVaries with storage time and media[12][13]
Riva-LCResin-ModifiedVaries with storage time and media[12][13]
Riva-HV-LCHigh Viscosity Resin-ModifiedVaries with storage time and media[12][13]
Beautifil-Bulk FlowableGiomerVaries with storage time and media[12][13]
Photac-filResin-ModifiedSlightly higher than Amalgomer CR[14]
Amalgomer CRCeramic-ModifiedNo significant difference from Photac-fil[14]
Experimental Protocol: Fracture Toughness Testing

Fracture toughness can be evaluated using methods such as the compact-tension test or a four-point bending test.[12][13] Specimens are fabricated in custom molds and stored in either artificial saliva or distilled water for varying periods (e.g., 7 or 30 days).[12][13] After storage, the specimens are tested in a universal testing machine to determine the load required to propagate a pre-existing crack.[12][13]

Hardness

Hardness represents a material's resistance to surface indentation and scratching, which is indicative of its durability and wear resistance.[15][16]

Table 4: Hardness of Commercial Glass Ionomer Cements

Commercial NameTypeHardness (Vickers Hardness Number - VHN)Source
Amalgomer CRCeramic-Reinforced66.13 ± 5.25[15]
Conventional GICConventional65.63 ± 8.07[15]
RMGICResin-Modified62.13 ± 13.70[15]
Argion MolarSilver-ReinforcedHighest among tested[16]
Aqua Ionofil PlusConventionalLower than Argion Molar[16]
Ionofil MolarConventionalLower than Argion Molar[16]
Ketac N100NanofillerLower than Argion Molar[16]
Fuji II LCResin-ModifiedLower than Argion Molar[16]
Fuji IXConventionalLowest among tested[16]
Fuji IXConventionalHighest mean microhardness[17]
ChemFlexConventionalLower than Fuji IX[17]
Maxxion RConventionalLower than Fuji IX[17]
Magic Glass ARTConventionalLower than Fuji IX[17]
Vidrion RConventionalLowest mean microhardness[17]
Experimental Protocol: Hardness Testing

Vickers or Knoop microhardness testers are commonly used to assess the surface hardness of GICs.[15][18] Disc-shaped specimens are prepared and stored for 24 hours.[15] A specific load (e.g., 50g) is applied to the surface of the specimen for a set duration (e.g., 20 seconds) using a diamond indenter.[15] The dimensions of the resulting indentation are measured to calculate the hardness value.[15]

Wear Resistance

Wear resistance is a crucial factor for the long-term clinical success of restorative materials. Studies have shown that resin-coating high-strength GICs can increase their wear resistance.[18] For instance, EQUIA, a resin-coated GIC, has demonstrated lower abrasion and wear compared to some other GICs.[18] Metal-reinforced GICs like Ketac Silver have shown significantly more wear than materials like Fuji IX GP FAST.[19]

Experimental Workflow

The following diagram illustrates a generalized workflow for the mechanical testing of glass ionomer cements.

G cluster_prep Specimen Preparation cluster_storage Conditioning cluster_testing Mechanical Testing cluster_analysis Data Analysis Material_Selection Select Commercial GIC Mixing Mix Powder and Liquid Material_Selection->Mixing Molding Place in Mold (Specific to Test) Mixing->Molding Curing Allow to Set/Cure Molding->Curing Demolding Remove from Mold Curing->Demolding Storage Store in Distilled Water/Artificial Saliva at 37°C Demolding->Storage UTM Universal Testing Machine Storage->UTM Hardness Hardness Test Storage->Hardness Compressive Compressive Strength Test UTM->Compressive Flexural Flexural Strength Test UTM->Flexural Fracture Fracture Toughness Test UTM->Fracture Data_Collection Record Load at Fracture/Indentation Size Compressive->Data_Collection Flexural->Data_Collection Fracture->Data_Collection Hardness->Data_Collection Calculation Calculate Mechanical Property Data_Collection->Calculation Statistical_Analysis Statistical Analysis Calculation->Statistical_Analysis

Caption: General workflow for mechanical property testing of GICs.

Summary

The mechanical properties of commercial glass ionomer cements vary widely depending on their composition and type. Resin-modified GICs tend to offer advantages in terms of compressive and flexural strength over conventional GICs.[1][3] However, factors such as particle size, powder-to-liquid ratio, and the inclusion of reinforcing fillers like ceramic or metal particles also significantly influence the mechanical performance of the final restoration.[15][19][20] The choice of a specific GIC should be guided by the clinical application and the mechanical demands of the restorative situation. The data and protocols presented in this guide provide a foundation for informed material selection and further research in the development of enhanced dental restorative materials.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists utilizing Ketac Cem Radiopaque, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for waste management minimizes potential risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe disposal of this dental luting cement.

Immediate Safety and Disposal Plan

The primary method for disposing of this compound waste is through a permitted industrial waste facility.[1][2] An alternative disposal method is incineration in a permitted waste incineration facility.[1][3] It is important to note that this compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3]

Step-by-Step Disposal Protocol

Whether dealing with unused, mixed, or residual this compound, the following steps will guide you through the correct disposal process:

  • Containment: Immediately following use, collect all waste material, including used capsules, mixing pads, and instruments with cement residue.

  • Segregation: Place all this compound waste into a designated, closed container.[1][4] This container should be approved for transportation by the relevant authorities.[3][5]

  • Labeling: Clearly label the waste container as "Non-hazardous industrial waste" and specify "this compound waste."

  • Storage: Store the sealed container in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed industrial waste management service. Ensure they are aware of the material's composition.

In the event of a spill, collect as much of the material as possible. For the powder component, use a wet sweeping compound or water to avoid creating dust.[1] Place the collected spill material into a sealed container for disposal as described above.[1][4][5]

Quantitative Data Summary

For clarity, the key disposal parameters for the components of this compound are summarized below.

ComponentEPA Hazardous Waste Number (RCRA)Recommended Disposal
This compound Liquid Not RegulatedDispose of in a permitted industrial waste facility or by incineration.[1]
This compound Powder Not RegulatedDispose of in a permitted industrial waste facility or by incineration.[3]
Mixed this compound Not RegulatedDispose of in a permitted industrial waste facility or by incineration.[1][2][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Containment & Segregation cluster_2 Disposal Path Selection cluster_3 Final Disposal A Unused, Mixed, or Contaminated Material B Place in a designated, sealed, and labeled container A->B C Engage Licensed Waste Contractor? B->C D Transport to Permitted Industrial Waste Facility C->D Yes E Incinerate at a Permitted Facility C->E Yes (Alternative) F Improper Disposal (e.g., general trash) C->F No

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Ketac Cem Radiopaque

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers and scientists in drug development, the safe handling of dental materials like Ketac Cem Radiopaque is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to operational procedures and disposal plans, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against potential hazards when handling this compound. The product consists of a powder and a liquid, each with specific safety considerations. The liquid component, in particular, is classified as a serious eye irritant.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or a face shield.To protect against splashes of the liquid component, which can cause serious eye irritation.[1][2]
Hand Protection Protective gloves are recommended.[3]To prevent skin contact with the mixed cement or its individual components.[3][4][5]
Respiratory Protection Generally not required under normal, well-ventilated conditions.Airborne exposures are not expected to be significant with normal use.[2] Use in a well-ventilated area is recommended.[2][6]
Protective Clothing A lab coat or other protective work clothing.[3][5]To protect skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Following a standardized protocol for the preparation, application, and cleanup of this compound minimizes risks and ensures consistent results.

Preparation and Mixing

  • Ensure Adequate Ventilation: Work in a well-ventilated area to minimize the inhalation of any dust from the powder or vapors from the liquid.[2][6]

  • Don Appropriate PPE: Before handling the material, put on safety glasses with side shields, protective gloves, and a lab coat.[3][5]

  • Dispense Components: Shake the powder bottle to loosen the contents.[7] Dispense one level scoop of powder and two drops of liquid onto a mixing pad or glass slab.[7][8] The recommended powder-to-liquid mixing ratio is 3.8:1 by weight.[7]

  • Mixing: Add the powder to the liquid in one portion.[7] Mix rapidly with a spatula for approximately 1 minute to achieve a homogeneous, viscous consistency.[7][8]

Working and Setting Times

The following times are based on a room temperature of 23°C (73°F) and 50% relative humidity. Higher temperatures will shorten these times.[7]

StageTime (minutes:seconds)
Mixing 1:00
Application (including mixing) 3:30
Setting (from beginning of mix) 7:00

Application and Cleanup

  • Application: Apply the mixed cement as required for the specific research or experimental protocol.

  • Cleanup of Instruments: Immediately after use, clean spatulas and other instruments with an alcohol gauze to prevent the cement from setting and hardening on them.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the material and removing gloves.[6][9]

Disposal Plan

Proper disposal of unused materials and contaminated items is crucial to prevent environmental contamination and potential health hazards.

  • Unused Material: Dispose of waste product in a permitted industrial waste facility.[6][9] One disposal alternative is incineration in a permitted waste incineration facility.[6][9]

  • Contaminated Items: Items such as used mixing pads, gloves, and paper towels should be collected in a designated waste container.

  • Regulatory Compliance: Always consult and adhere to local, regional, and national regulations for waste disposal.[2] The EPA Hazardous Waste Number (RCRA) for the uncured liquid may be D002 (Corrosive) in some jurisdictions; however, the powder is generally not regulated as hazardous waste.[2][9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_mix Mixing cluster_app Application cluster_cleanup Cleanup & Disposal Ventilation Ensure Good Ventilation Don_PPE Don PPE (Gloves, Safety Glasses, Lab Coat) Ventilation->Don_PPE Dispense Dispense Powder & Liquid Don_PPE->Dispense Mix Mix Components (1 min) Dispense->Mix Apply Apply Mixed Cement (within 3.5 min) Mix->Apply Clean_Tools Clean Instruments Apply->Clean_Tools Dispose_Waste Dispose of Waste Clean_Tools->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Remove_PPE->Wash_Hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.